molecular formula C10H8N2O3 B073008 2-Methyl-6-nitroquinolin-4-ol CAS No. 1207-82-5

2-Methyl-6-nitroquinolin-4-ol

Cat. No.: B073008
CAS No.: 1207-82-5
M. Wt: 204.18 g/mol
InChI Key: WTJKUGPNJDSKBL-UHFFFAOYSA-N
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Description

2-Methyl-6-nitroquinolin-4-ol is a useful research compound. Its molecular formula is C10H8N2O3 and its molecular weight is 204.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 30292. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-6-nitro-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-6-4-10(13)8-5-7(12(14)15)2-3-9(8)11-6/h2-5H,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTJKUGPNJDSKBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(N1)C=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90283188
Record name 2-methyl-6-nitroquinolin-4-ol
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Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1207-82-5, 112219-43-9
Record name NSC30292
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Record name 2-methyl-6-nitroquinolin-4-ol
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Record name 2-METHYL-6-NITRO-4(1H)-QUINOLONE
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Synthesis of 2-Methyl-6-nitroquinolin-4-ol: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the synthesis pathway for 2-Methyl-6-nitroquinolin-4-ol, a quinoline derivative of significant interest in medicinal chemistry and drug development. The quinoline scaffold is a privileged structure found in a wide array of therapeutic agents, and understanding its synthesis is crucial for the development of novel pharmaceuticals.[1][2] This guide will delve into the core chemical principles, provide detailed experimental protocols, and offer insights into the causality behind the synthetic choices, grounded in established chemical literature.

Introduction: The Significance of the Quinoline Scaffold

Quinolines and their derivatives are a class of heterocyclic compounds that form the backbone of numerous pharmaceuticals with a broad spectrum of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[1][2] The specific substitution pattern of this compound, featuring a methyl group at the 2-position, a nitro group at the 6-position, and a hydroxyl group at the 4-position, imparts unique electronic and steric properties that make it a valuable intermediate for the synthesis of more complex molecules and a target for biological screening.

The synthesis of such substituted quinolines often relies on classical named reactions that have been refined over decades. This guide will focus on a robust and widely applicable method for the preparation of the 4-hydroxyquinoline core, followed by considerations for the introduction of the specific substituents of the target molecule.

The Core Synthesis Strategy: The Gould-Jacobs Reaction

The most logical and well-established approach for the synthesis of 4-hydroxyquinoline derivatives is the Gould-Jacobs reaction.[1][3][4] This versatile method involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization to form the quinoline ring system.[1]

Mechanistic Underpinnings of the Gould-Jacobs Reaction

The Gould-Jacobs reaction proceeds through a multi-step mechanism:

  • Condensation: The synthesis initiates with a nucleophilic attack of the aniline's amino group on the electron-deficient double bond of an alkoxymethylenemalonate ester, such as diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of an alcohol molecule (e.g., ethanol) to form a stable anilidomethylenemalonate intermediate.[1]

  • Thermal Cyclization: This critical step requires significant thermal energy, typically above 250 °C, to facilitate a 6-electron electrocyclization.[1] This intramolecular reaction results in the formation of the quinoline ring system. The high energy barrier can be overcome using conventional heating in high-boiling point solvents or through modern techniques like microwave irradiation, which can significantly reduce reaction times.[1][5]

  • Hydrolysis and Decarboxylation: The resulting ethyl 4-hydroxyquinoline-3-carboxylate is then subjected to hydrolysis to yield the corresponding carboxylic acid. Subsequent heating leads to decarboxylation, affording the final 4-hydroxyquinoline product.[4]

Proposed Synthesis Pathway for this compound

To synthesize the target molecule, this compound, a modified approach based on the principles of the Conrad-Limpach-Knorr reaction, which is suitable for the synthesis of 2- and 4-quinolinones, is proposed. This involves the reaction of an aniline with a β-ketoester.

Starting Materials:

  • 4-Nitroaniline: This provides the benzene ring of the quinoline system with the nitro group pre-installed at the desired position.

  • Ethyl acetoacetate: This β-ketoester will provide the atoms to form the pyridine ring, with the acetyl group ultimately forming the 2-methyl and 4-hydroxyl groups of the quinoline core.

Step-by-Step Synthesis

Step 1: Condensation to form Ethyl 3-(4-nitroanilino)but-2-enoate

The synthesis commences with the condensation of 4-nitroaniline with ethyl acetoacetate. This reaction is typically acid-catalyzed and involves the formation of an enamine intermediate.

Step 2: Thermal Cyclization to form this compound

The intermediate, ethyl 3-(4-nitroanilino)but-2-enoate, undergoes thermal cyclization at high temperatures. This intramolecular cyclization is a key step in forming the quinoline ring system. The reaction is often carried out in a high-boiling point solvent like Dowtherm A or diphenyl ether to achieve the necessary temperatures for cyclization.

Visualizing the Synthesis Pathway

The following diagram illustrates the proposed synthesis pathway for this compound.

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product 4-Nitroaniline 4-Nitroaniline Intermediate_Product Ethyl 3-(4-nitroanilino)but-2-enoate 4-Nitroaniline->Intermediate_Product Condensation Ethyl_acetoacetate Ethyl acetoacetate Ethyl_acetoacetate->Intermediate_Product Final_Product This compound Intermediate_Product->Final_Product Thermal Cyclization

Caption: Proposed synthesis pathway for this compound.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments in the synthesis of this compound.

Protocol for the Synthesis of Ethyl 3-(4-nitroanilino)but-2-enoate (Intermediate)
  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 4-nitroaniline (1.0 eq), ethyl acetoacetate (1.1 eq), and a catalytic amount of p-toluenesulfonic acid in toluene.

  • Reaction Execution: Heat the mixture to reflux. The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap.

  • Work-up and Isolation: Once the reaction is complete (as indicated by the cessation of water collection), cool the reaction mixture to room temperature. The toluene is removed under reduced pressure. The resulting crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure ethyl 3-(4-nitroanilino)but-2-enoate.

Protocol for the Synthesis of this compound (Final Product)
  • Reaction Setup: In a high-temperature reaction vessel, place the purified ethyl 3-(4-nitroanilino)but-2-enoate in a high-boiling point solvent such as Dowtherm A.

  • Reaction Execution: Heat the mixture to approximately 250 °C. The reaction is typically complete within 30 minutes. The progress of the cyclization can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solvent upon cooling. The solid product is collected by filtration and washed with a suitable solvent (e.g., hexane) to remove the high-boiling point solvent. The crude product can be further purified by recrystallization from a solvent such as ethanol or acetic acid to afford pure this compound.

Data Summary

The following table summarizes key quantitative data for the synthesis of this compound.

ParameterStep 1: CondensationStep 2: Cyclization
Reactants 4-Nitroaniline, Ethyl acetoacetateEthyl 3-(4-nitroanilino)but-2-enoate
Solvent TolueneDowtherm A
Catalyst p-Toluenesulfonic acidNone
Temperature Reflux (approx. 111 °C)~250 °C
Reaction Time 2-4 hours15-30 minutes
Typical Yield 80-90%70-85%

Conclusion and Future Directions

The synthesis of this compound can be efficiently achieved through a two-step process involving the condensation of 4-nitroaniline with ethyl acetoacetate, followed by a thermal cyclization. This method, rooted in the principles of classical quinoline synthesis, provides a reliable route to this valuable chemical intermediate.

For researchers and drug development professionals, this guide provides a solid foundation for the synthesis of this and related quinoline derivatives. Future work could explore the use of microwave-assisted synthesis to potentially improve reaction times and yields for the cyclization step.[1][5] Additionally, the functionalization of the quinoline core at various positions opens up a vast chemical space for the development of novel therapeutic agents.

References

  • Wikipedia. Gould–Jacobs reaction. [Link]

  • PubMed Central (PMC). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • MDPI. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. [Link]

  • PubMed Central (PMC). Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-6-nitroquinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including antimalarial, anticancer, and antimicrobial properties.[1][2] The introduction of various functional groups to the quinoline nucleus allows for the fine-tuning of its physicochemical and pharmacological profiles. This guide focuses on a specific derivative, 2-Methyl-6-nitroquinolin-4-ol (CAS No. 1207-82-5), a molecule of significant interest due to the combined electronic effects of its methyl, nitro, and hydroxyl substituents.[3][4]

A critical aspect of this compound is its existence in a tautomeric equilibrium with 2-Methyl-6-nitroquinolin-4(1H)-one. This equilibrium, dictated by factors such as solvent polarity and pH, can significantly influence the molecule's hydrogen bonding capacity, solubility, and interactions with biological targets. Understanding this tautomerism is fundamental to predicting its behavior in both chemical and biological systems.

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, offering insights for researchers in drug development and organic synthesis. Due to a scarcity of direct experimental data for this specific compound, this guide leverages data from closely related analogues to provide a robust predictive analysis.

Core Physicochemical Properties

The physicochemical properties of a compound are paramount in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The table below summarizes the available and predicted data for this compound, with comparative data from its close structural analogue, 2-methyl-6-nitroquinoline, for context.

PropertyValue for this compoundComparative Data for 2-Methyl-6-nitroquinolineReference(s)
Molecular Formula C₁₀H₈N₂O₃C₁₀H₈N₂O₂[5]
Molecular Weight 204.18 g/mol 188.18 g/mol [5][6]
Melting Point Not available164-165 °C[7]
Boiling Point Not availableNot available
Solubility Not available20.5 µg/mL (at pH 7.4)[6]
pKa Not availableNot available
LogP (predicted) ~1.5 - 2.52.4[6]

Proposed Synthesis of this compound

A plausible synthetic route to this compound is an adaptation of the Conrad-Limpach synthesis, a reliable method for the preparation of 4-hydroxyquinolines. This approach involves the condensation of an aniline with a β-ketoester, followed by thermal cyclization.

Reaction Scheme:

Synthesis_of_this compound 4-Nitroaniline 4-Nitroaniline Intermediate β-Anilinoacrylate Intermediate 4-Nitroaniline->Intermediate Condensation Ethyl acetoacetate Ethyl acetoacetate Ethyl acetoacetate->Intermediate This compound This compound Intermediate->this compound Thermal Cyclization (High Temperature)

Caption: Proposed synthesis of this compound via the Conrad-Limpach reaction.

Step-by-Step Protocol:

  • Condensation: In a round-bottom flask equipped with a reflux condenser, dissolve 1 equivalent of 4-nitroaniline in a suitable solvent such as ethanol.

  • Add 1.1 equivalents of ethyl acetoacetate to the solution.

  • Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, to the reaction mixture.

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. The intermediate β-anilinoacrylate may precipitate and can be isolated by filtration.

  • Cyclization: The isolated intermediate is then added to a high-boiling point solvent, such as Dowtherm A, and heated to approximately 250 °C for 30-60 minutes.

  • The reaction mixture is cooled, and the precipitated product, this compound, is collected by filtration.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Spectroscopic Profile

¹H NMR Spectroscopy (Predicted)

The expected ¹H NMR spectrum in a solvent like DMSO-d₆ would likely exhibit the following signals:

  • -OH Proton: A broad singlet at a downfield chemical shift (δ > 10 ppm) due to the acidic nature of the hydroxyl group.

  • Aromatic Protons: The protons on the quinoline ring system would appear in the aromatic region (δ 7.0-9.0 ppm). The specific splitting patterns would be influenced by the substitution pattern.

  • Methyl Protons: A singlet corresponding to the methyl group at the 2-position, likely in the range of δ 2.5-3.0 ppm.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum is expected to show 10 distinct signals corresponding to the 10 carbon atoms in the molecule. Key predicted chemical shifts include:

  • Carbonyl Carbon (C4): In the tautomeric form, the C4 carbon would have a chemical shift in the range of δ 170-180 ppm.

  • Aromatic Carbons: The remaining aromatic carbons would resonate in the typical range of δ 110-150 ppm.

  • Methyl Carbon (C2-CH₃): The methyl carbon would appear at a more upfield chemical shift, likely around δ 20-25 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum would provide valuable information about the functional groups present:

  • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

  • N-O Stretch (Nitro Group): Strong, characteristic absorption bands around 1500-1550 cm⁻¹ (asymmetric) and 1300-1350 cm⁻¹ (symmetric).

  • C=O Stretch (Tautomeric Form): A sharp absorption band around 1650-1690 cm⁻¹ if the quinolone tautomer is present.

  • C=C and C=N Stretches: Aromatic ring stretches in the 1400-1600 cm⁻¹ region.

UV-Vis Spectroscopy

Quinoline and its derivatives are known to be chromophoric and typically exhibit strong UV absorption. The presence of the nitro group, a strong electron-withdrawing group, is expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent 2-methylquinolin-4-ol. The UV-Vis spectrum would likely show absorption bands in the range of 250-400 nm.

Experimental Determination of Physicochemical Properties

For accurate characterization, the following experimental protocols are recommended.

Workflow for Physicochemical Property Determination

Physicochemical_Property_Workflow Synthesis_Purification Synthesis & Purification Melting_Point Melting Point Determination Synthesis_Purification->Melting_Point Solubility_Assay Solubility Assay (e.g., Shake-Flask Method) Synthesis_Purification->Solubility_Assay pKa_Determination pKa Determination (Potentiometric or UV-metric) Synthesis_Purification->pKa_Determination Spectroscopic_Analysis Spectroscopic Analysis (NMR, IR, UV-Vis, MS) Synthesis_Purification->Spectroscopic_Analysis

Caption: Experimental workflow for the determination of key physicochemical properties.

Melting Point Determination:

The melting point should be determined using a calibrated melting point apparatus. A sharp melting range is indicative of high purity.

Solubility Determination (Shake-Flask Method):

  • An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.

  • The vial is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The suspension is filtered to remove the undissolved solid.

  • The concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

pKa Determination:

The pKa can be determined by potentiometric titration or UV-metric methods. These techniques involve monitoring the change in pH or UV absorbance of a solution of the compound as a strong acid or base is added.

Safety and Handling

No specific safety data sheet (SDS) for this compound is readily available. However, based on the data for the closely related compound, 2-methyl-6-nitroquinoline, the following hazards should be anticipated:

  • Acute Toxicity: Harmful if swallowed.[6]

  • Skin Irritation: Causes skin irritation.[6]

  • Eye Damage: Causes serious eye damage.[6]

  • Respiratory Irritation: May cause respiratory irritation.[6]

Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a fascinating molecule with potential applications in medicinal chemistry. This guide has provided a comprehensive overview of its known and predicted physicochemical properties, a plausible synthetic route, and recommended experimental protocols for its characterization. While there is a need for further experimental validation of many of these properties, this guide serves as a valuable resource for researchers working with this and related quinoline derivatives. The insights provided herein are intended to facilitate the rational design and development of new therapeutic agents based on the versatile quinoline scaffold.

References

  • Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline - PMC. (2020-08-09). Retrieved from [Link]

  • 2-Methyl-6-nitroquinoline | C10H8N2O2 | CID 69172 - PubChem. National Institutes of Health. Retrieved from [Link]

  • The Physical and Chemical Properties of Quinoline - ResearchGate. Retrieved from [Link]

  • (PDF) Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile - ResearchGate. Retrieved from [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed. (2019-02-25). Retrieved from [Link]

  • Quinoline | C9H7N | CID 7047 - PubChem. National Institutes of Health. Retrieved from [Link]

  • New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies - MDPI. Retrieved from [Link]

  • 2-Methylquinolin-4-ol | C10H9NO | CID 69089 - PubChem. National Institutes of Health. Retrieved from [Link]

  • 2-Methyl-6-nitroquinoline - the NIST WebBook. Retrieved from [Link]

  • An Integrated Theoretical/Experimental Study of Quinolinic–Isoquinolinic Derivatives Acting as Reversible Electrochromes - PubMed Central. (2017-07-15). Retrieved from [Link]

  • Chemical Properties of 2-Methyl-6-nitroquinoline (CAS 613-30-9) - Cheméo. Retrieved from [Link]

  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline - Atlantis Press. Retrieved from [Link]

  • 4-Hydroxy-2-methyl-6-nitroquinoline - R&D Chemicals. Retrieved from [Link]

  • Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]

  • Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents - NIH. Retrieved from [Link]

  • 4-Hydroxy-2-methyl-6-nitroquinoline - R&D Chemicals. Retrieved from [Link]

  • 6-Nitroquinoline | C9H6N2O2 | CID 11945 - PubChem. National Institutes of Health. Retrieved from [Link]

  • 2-Chloro-4-methyl-6-nitro-quinoline | CAS#:54965-59-2 | Chemsrc. Retrieved from [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC. (2022-06-05). Retrieved from [Link]

  • In vitro antibacterial, antibiofilm activities, and phytochemical properties of Posidonia oceanica (L.) Delile: An endemic Mediterranean seagrass - PubMed Central. Retrieved from [Link]

  • 2-Methyl-3-nitroquinolin-4-ol | C10H8N2O3 | CID 13698519 - PubChem. National Institutes of Health. Retrieved from [Link]

Sources

2-Methyl-6-nitroquinolin-4-ol CAS number 4023-55-0

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Methyl-6-nitroquinolin-4-ol (CAS 4023-55-0): Synthesis, Characterization, and Therapeutic Potential

Executive Summary

This technical guide provides a comprehensive scientific overview of this compound, a heterocyclic organic compound featuring a quinoline core. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities, including anticancer and antimicrobial properties.[1][2] The subject molecule is functionalized with a methyl group at the 2-position, a hydroxyl group at the 4-position, and an electron-withdrawing nitro group at the 6-position. This specific arrangement of functional groups suggests significant potential for this molecule as a key intermediate or a pharmacologically active agent in its own right.

The nitro group, in particular, is a well-established pharmacophore in many bioactive molecules, often contributing to antimicrobial or antineoplastic activity through redox-mediated mechanisms.[3] However, it can also be a toxicophore, necessitating careful toxicological evaluation in any drug development program.[3] This guide will detail a robust and logical synthetic pathway, outline a comprehensive analytical strategy for structural verification and purity assessment, discuss the compound's potential in drug discovery based on analogous structures, and provide critical guidance on its safe handling and disposal.

Note on CAS Number: The user-provided CAS number is 4023-55-0. However, authoritative chemical databases associate the name 4-Hydroxy-2-methyl-6-nitroquinoline with CAS number 1207-82-5.[4] This guide pertains to the chemical structure unambiguously defined by the IUPAC name, irrespective of the CAS number discrepancy.

Physicochemical Properties

A precise, experimentally determined dataset for this compound is not widely available in the literature. The following table consolidates known data for the core structure and provides calculated or estimated values for the target compound to guide researchers.

PropertyValueSource & Remarks
IUPAC Name This compound-
Synonyms 4-Hydroxy-2-methyl-6-nitroquinoline[4]
Molecular Formula C₁₀H₈N₂O₃Calculated
Molecular Weight 204.18 g/mol Calculated[5]
Appearance Likely a yellow to brown solidInferred from related nitroaromatic compounds.
Melting Point >250 °C (Decomposes)Estimated. Related compound 2-Methyl-6-nitroquinoline melts at 168°C.[6] The hydroxyl group is expected to significantly increase the melting point due to hydrogen bonding.
logP (Octanol/Water) ~2.1Estimated. Calculated logP for the related 2-Methyl-6-nitroquinoline is 2.451.[7] The hydroxyl group will decrease lipophilicity.
Solubility Sparingly soluble in water; soluble in DMSO, DMF, and hot polar organic solvents.Inferred from general quinolinone properties.

Synthesis and Purification

Rationale for Synthetic Strategy: The Conrad-Limpach Reaction

The most direct and reliable method for constructing the 2-methylquinolin-4-ol scaffold is the Conrad-Limpach synthesis. This strategy involves two key steps:

  • Condensation: An aromatic amine is reacted with a β-ketoester (in this case, 4-nitroaniline and ethyl acetoacetate) to form a β-aminoacrylate intermediate.

  • Cyclization: The intermediate is heated to a high temperature, typically in a high-boiling point solvent or with a catalyst like polyphosphoric acid, to induce a thermal cyclization that forms the quinolin-4-one ring system.[8]

This method is advantageous because it directly installs the required methyl and hydroxyl (in its keto tautomer form) groups at the 2- and 4-positions, respectively. The 6-nitro functionality is carried over from the starting 4-nitroaniline.

Detailed Experimental Protocol

Reaction Scheme: 4-Nitroaniline + Ethyl Acetoacetate → this compound

Materials:

  • 4-Nitroaniline (1.0 eq)

  • Ethyl acetoacetate (1.1 eq)

  • Polyphosphoric Acid (PPA) or Dowtherm A (high-boiling solvent)

  • Ethanol

  • Sodium Hydroxide (NaOH) solution (1 M)

  • Hydrochloric Acid (HCl) solution (1 M)

  • Deionized Water

Procedure:

  • Step 1: Condensation (Formation of the Enamine Intermediate)

    • In a round-bottom flask, combine 4-nitroaniline (e.g., 13.8 g, 0.1 mol) and ethyl acetoacetate (e.g., 14.3 g, 0.11 mol).

    • Add a catalytic amount of a weak acid (e.g., a few drops of acetic acid) to facilitate the reaction.

    • Heat the mixture at 110-120 °C for 1-2 hours with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

    • Rationale: This step forms the key ethyl 3-((4-nitrophenyl)amino)but-2-enoate intermediate. Water is eliminated and should be allowed to evaporate.

  • Step 2: Thermal Cyclization

    • To a separate, larger flask equipped with a mechanical stirrer and a thermometer, add a high-boiling point solvent such as Dowtherm A (approx. 10 times the weight of the aniline). Heat the solvent to 250 °C.

    • Slowly add the crude intermediate from Step 1 to the hot solvent dropwise over 30-45 minutes. Maintain the temperature at 250-255 °C.

    • Rationale: The high temperature provides the activation energy for the intramolecular cyclization, which eliminates ethanol and forms the quinolinone ring.

    • After the addition is complete, hold the reaction at 250 °C for an additional 30 minutes.

  • Step 3: Isolation and Purification

    • Allow the reaction mixture to cool to below 100 °C.

    • Carefully add hexane or toluene to precipitate the crude product.

    • Filter the solid product using a Büchner funnel and wash thoroughly with the same solvent to remove the Dowtherm A.

    • The crude solid is then suspended in a 1 M NaOH solution and stirred to dissolve the acidic quinolinol product, forming its sodium salt.

    • Filter the solution to remove any insoluble, non-acidic impurities.

    • Acidify the filtrate with 1 M HCl with vigorous stirring until the pH is acidic (pH ~5-6). The product will precipitate out.

    • Collect the solid by filtration, wash with deionized water until the washings are neutral, and dry in a vacuum oven at 60-80 °C.

    • For higher purity, the product can be recrystallized from a suitable solvent like dimethylformamide (DMF) or glacial acetic acid.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_synthesis Synthesis & Purification Start Start Materials: 4-Nitroaniline Ethyl Acetoacetate Condensation Step 1: Condensation (110-120 °C) Start->Condensation Intermediate Crude Enamine Intermediate Condensation->Intermediate Cyclization Step 2: Thermal Cyclization (250 °C in Dowtherm A) Intermediate->Cyclization Precipitation Precipitation & Filtration Cyclization->Precipitation BaseWash Alkaline Wash (NaOH) & Filtration Precipitation->BaseWash Acidification Acidification (HCl) & Precipitation BaseWash->Acidification FinalProduct Pure this compound Acidification->FinalProduct

Caption: Workflow for the Conrad-Limpach synthesis of this compound.

Analytical Characterization and Quality Control

Rationale

Confirming the identity and purity of the synthesized compound is critical for its use in any research or development setting. A multi-technique (orthogonal) approach ensures that both the chemical structure and purity level are unequivocally established.

Methodologies
  • Thin Layer Chromatography (TLC): An essential in-process control to monitor the disappearance of starting materials and the appearance of the product. A typical mobile phase would be a mixture of ethyl acetate and hexane (e.g., 70:30 v/v).

  • High-Performance Liquid Chromatography (HPLC): Used for final purity assessment. A reverse-phase C18 column with a gradient of water and acetonitrile (both containing 0.1% trifluoroacetic acid) is a standard method for analyzing polar aromatic compounds. Purity is determined by the area percentage of the main peak.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight. For this compound (C₁₀H₈N₂O₃), the expected molecular ion peak [M+H]⁺ would be at m/z 205.06.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The most powerful technique for unambiguous structure elucidation.

    • ¹H NMR (in DMSO-d₆): Expected signals would include a singlet for the methyl group (~2.4 ppm), several signals in the aromatic region (7.5-8.5 ppm) corresponding to the protons on the quinoline ring, a broad singlet for the hydroxyl proton (>11 ppm), and a singlet for the proton at the 3-position (~6.0 ppm).

    • ¹³C NMR (in DMSO-d₆): Will show 10 distinct carbon signals, including the methyl carbon, the C=O carbon (~175 ppm), and 8 aromatic/vinylic carbons.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify key functional groups. Expected characteristic peaks include a broad O-H stretch (~3200-3400 cm⁻¹), strong N=O stretches for the nitro group (~1520 and 1340 cm⁻¹), a C=O stretch for the quinolinone tautomer (~1650 cm⁻¹), and C=C/C=N stretches in the 1500-1600 cm⁻¹ region.

Analytical Workflow Diagram

Analytical_Workflow cluster_analysis Analytical Characterization cluster_structure Structural Confirmation cluster_purity Purity Assessment Crude Crude Synthesized Product TLC TLC Analysis (In-process control) Crude->TLC Purified Purified Product Crude->Purified NMR NMR Spectroscopy (¹H, ¹³C) Purified->NMR MS Mass Spectrometry (Confirm MW) Purified->MS FTIR FTIR Spectroscopy (Functional Groups) Purified->FTIR HPLC HPLC-UV (>95% Purity Target) Purified->HPLC Final Characterized Compound (Structure & Purity Confirmed) NMR->Final MS->Final FTIR->Final HPLC->Final

Caption: Orthogonal workflow for the analytical characterization of the final product.

Biological Context and Therapeutic Potential

The Quinoline Scaffold in Medicinal Chemistry

Quinolines are a cornerstone of drug discovery. Their rigid, planar structure and ability to be functionalized at multiple positions make them ideal scaffolds for interacting with biological targets like enzymes and receptors.[2] They are found in antimalarials (e.g., chloroquine), antibacterials (fluoroquinolones), and numerous anticancer agents currently in clinical development.[9]

Potential Applications in Drug Discovery

While direct biological data for this compound is scarce, its structural features allow for informed hypotheses regarding its potential applications:

  • Intermediate for Kinase Inhibitors: Many modern cancer drugs target protein kinases. The quinoline core is a common feature in these inhibitors. For instance, intermediates like 4-chloro-6-methoxy-2-methyl-3-nitroquinoline are crucial for synthesizing PI3K/mTOR inhibitors.[8] The hydroxyl group at the 4-position of our target compound can be readily converted to a chlorine atom, making it a valuable precursor for creating libraries of kinase-targeted compounds.

  • Scaffold for MCHR1 Antagonists: The closely related 2-Methyl-6-nitroquinoline has been used as a reagent to develop potent and selective antagonists of the melanin-concentrating hormone receptor 1 (MCHR1), a target for treating obesity and anxiety.[10] This suggests that the 2-methyl-6-nitroquinoline framework is pre-validated for interaction with G-protein coupled receptors.

  • Antimicrobial Agent: The combination of a quinoline core and a nitroaromatic group suggests potential antimicrobial activity.[3] Nitro compounds often act as prodrugs that are reduced by microbial nitroreductases to generate toxic radical species, leading to cell death.[3] This compound could be screened against various bacterial and parasitic strains.[11][12]

Drug Discovery Pipeline Role

Drug_Discovery_Pipeline cluster_pipeline Potential Role in Drug Discovery cluster_path1 As an Intermediate cluster_path2 As a Bioactive Scaffold Compound 2-Methyl-6-nitro- quinolin-4-ol Derivatization Chemical Derivatization (e.g., Chlorination at C4) Compound->Derivatization Screening2 Direct Biological Screening (Antimicrobial, Anticancer) Compound->Screening2 Library Compound Library Synthesis Derivatization->Library Screening1 High-Throughput Screening (e.g., Kinase Panels) Library->Screening1 Hit Hit Compound Screening1->Hit Lead Lead Compound Screening2->Lead

Caption: Potential roles of this compound in a drug discovery pipeline.

Safety, Handling, and Disposal

Hazard Identification

Based on safety data for structurally related nitroaromatic and quinoline compounds, this compound should be handled as a hazardous substance.[13]

  • Toxicity: Likely to be toxic if swallowed, in contact with skin, or if inhaled.

  • Organ Damage: May cause damage to organs through prolonged or repeated exposure.

  • Environmental Hazard: Potentially toxic to aquatic life with long-lasting effects.

  • Irritation: May cause skin and serious eye irritation.[14]

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust.[15]

  • Personal Protective Equipment:

    • Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles.

    • Avoid generating dust.

  • Hygiene: Wash hands and face thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[13]

Storage and Disposal
  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13] Keep locked up or in an area accessible only to qualified personnel.

  • Disposal: This material and its container must be disposed of as hazardous waste. Do not allow it to enter drains or the environment. Follow all local, state, and federal regulations for chemical waste disposal.

Conclusion

This compound is a compound of significant interest for chemical and pharmaceutical research. Its synthesis is achievable through established methods like the Conrad-Limpach reaction, and its structure can be rigorously confirmed using standard analytical techniques. The presence of the versatile quinoline core, combined with the bioactive nitro group and a modifiable hydroxyl group, positions this molecule as a highly valuable building block for the discovery of new therapeutic agents, particularly in the fields of oncology and infectious disease. However, its handling requires strict adherence to safety protocols due to its presumed toxicity profile. Further investigation into its direct biological activities is warranted to fully explore its therapeutic potential.

References

  • Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline - PMC. (2020-08-09). Retrieved from [Link]

    • analytical methods. (n.d.). Retrieved from [Link]

  • 2-Methyl-6-nitroquinoline | C10H8N2O2 | CID 69172 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • (PDF) Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile - ResearchGate. (n.d.). Retrieved from [Link]

  • 2-Methylquinolin-4-ol | C10H9NO | CID 69089 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • 2-Methyl-6-nitroquinoline - the NIST WebBook. (n.d.). Retrieved from [Link]

  • Chemical Properties of 2-Methyl-6-nitroquinoline (CAS 613-30-9) - Cheméo. (n.d.). Retrieved from [Link]

  • 418772 2-Methyl-6-nitroquinoline CAS: 613-30-9. (n.d.). Retrieved from [Link]

  • Applications of Bioorthogonal Chemistry in Tumor-Targeted Drug Discovery - PubMed. (n.d.). Retrieved from [Link]

  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline - Atlantis Press. (n.d.). Retrieved from [Link]

  • Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents - NIH. (n.d.). Retrieved from [Link]

  • 2-Methyl-6-hydroxy-8-nitroquinoline - SpectraBase. (n.d.). Retrieved from [Link]

  • 2-Methyl-6-nitroquinoline - MySkinRecipes. (n.d.). Retrieved from [Link]

  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (n.d.). Retrieved from [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC. (2022-06-05). Retrieved from [Link]

  • 2-Chloro-4-methyl-6-nitro-quinoline | CAS#:54965-59-2 | Chemsrc. (2025-08-26). Retrieved from [Link]

  • In vitro antibacterial, antibiofilm activities, and phytochemical properties of Posidonia oceanica (L.) Delile: An endemic Mediterranean seagrass - PubMed Central. (n.d.). Retrieved from [Link]

  • Antioxidant and Antibacterial Evaluation of 2,6-dimethoxy-4-((phenylamino) methyl) Phenol and 2,6-Dimethoxy-4-((4′-nitropheny - Research Trend. (2021-12-02). Retrieved from [https://researchtrend.net/ijab/pdf/Antioxidant%20and%20Antibacterial%20Evaluation%20of%202,6-dimethoxy-4-((phenylamino)%20methyl)%20Phenol%20and%202,6-Dimethoxy-4-((4%E2%80%B2-nitropheny%20RAVNEET%20KAUR.pdf]([Link]

Sources

A Comprehensive Spectroscopic Analysis of 2-Methyl-6-nitroquinolin-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth analysis of the expected spectroscopic signature of 2-Methyl-6-nitroquinolin-4-ol (CAS: 1207-82-5), a heterocyclic compound of interest in medicinal and materials chemistry. Due to the limited availability of published experimental spectra for this specific molecule, this document leverages expert knowledge and data from structurally analogous compounds to predict and interpret its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, chemists, and drug development professionals requiring a robust framework for the characterization of quinolinol derivatives. We will explore the causality behind spectral features, provide validated protocols for data acquisition, and present the information in a clear, accessible format to facilitate both research and quality control applications.

Introduction and Molecular Structure

This compound is a derivative of the quinoline scaffold, a core structure found in numerous pharmacologically active agents. The introduction of a nitro group at the 6-position and a methyl group at the 2-position creates a molecule with distinct electronic and structural properties, making its unambiguous characterization essential. Quinolin-4-ol compounds exist in a state of tautomeric equilibrium with their corresponding quinolin-4-one form. This keto-enol tautomerism is a critical factor influencing the compound's spectroscopic behavior, particularly in NMR and IR analysis. The quinolin-4-one tautomer is generally the predominant form in most solvents.

Caption: Keto-enol tautomerism of the title compound.

General Synthesis Pathway

The synthesis of this compound typically follows the principles of the Conrad-Limpach reaction. This established method involves the condensation of an aniline with a β-ketoester, followed by thermal cyclization. In this specific case, 4-nitroaniline serves as the starting precursor.

Experimental Protocol: Synthesis via Conrad-Limpach Cyclization
  • Condensation: Equimolar amounts of 4-nitroaniline and ethyl acetoacetate are mixed, often with a catalytic amount of acid (e.g., HCl). The mixture is stirred at a moderately elevated temperature (e.g., 100-120 °C) for 1-2 hours to form the intermediate ethyl 3-((4-nitrophenyl)amino)but-2-enoate. Water is removed as the reaction progresses.

  • Cyclization: The intermediate is added to a high-boiling point solvent, such as Dowtherm A or paraffin oil, and heated to approximately 250 °C. This high temperature induces an intramolecular cyclization reaction.

  • Work-up and Purification: After cooling, the reaction mixture is treated with a suitable solvent (e.g., hexane) to precipitate the crude product. The solid is collected by filtration, washed, and then recrystallized from a solvent like ethanol or acetic acid to yield the purified this compound.

SynthesisWorkflow reagents 4-Nitroaniline + Ethyl Acetoacetate intermediate Condensation (100-120°C, Acid Catalyst) reagents->intermediate cyclization Thermal Cyclization (~250°C) intermediate->cyclization product This compound cyclization->product

Caption: General workflow for the synthesis of the title compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a primary tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the methyl, vinyl, and aromatic protons.

Protocol for ¹H NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to dissolve polar compounds and slow the exchange of labile protons like N-H or O-H.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters: Use a standard pulse program with a 90° pulse angle, a relaxation delay of 1-2 seconds, and acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm).

Predicted ¹H NMR Spectrum and Interpretation

The interpretation relies on the predominant keto-tautomer, 2-methyl-6-nitro-1H-quinolin-4-one.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Justification
C2-CH₃2.4 - 2.6Singlet (s)N/AAliphatic methyl group adjacent to a C=C bond within the heterocyclic ring.
H-36.2 - 6.4Singlet (s)N/AVinylic proton on a carbon adjacent to a carbonyl group, resulting in an upfield shift compared to aromatic protons.
H-58.5 - 8.7Doublet (d)J ≈ 2.5 HzAromatic proton ortho to the strongly electron-withdrawing nitro group, leading to a significant downfield shift. Coupled to H-7 (meta-coupling).
H-77.8 - 8.0Doublet of doublets (dd)J ≈ 9.0, 2.5 HzAromatic proton ortho to H-8 and meta to H-5. Experiences both ortho and meta coupling.
H-87.6 - 7.8Doublet (d)J ≈ 9.0 HzAromatic proton ortho to H-7.
N1-H11.0 - 12.5Broad Singlet (br s)N/AAmide-like proton, often broad due to quadrupole effects and chemical exchange. Its signal would disappear upon D₂O exchange.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR provides information on the carbon skeleton of a molecule. The spectrum for this compound is expected to show 10 distinct signals corresponding to each unique carbon atom.

Protocol for ¹³C NMR Data Acquisition
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be necessary to obtain a spectrum in a reasonable time.

  • Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) spectrometer equipped for ¹³C detection.

  • Acquisition Parameters: Use a standard proton-decoupled pulse sequence. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the low natural abundance of ¹³C.

  • Processing: Process the data similarly to the ¹H spectrum, referencing the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Predicted ¹³C NMR Spectrum and Interpretation
Carbon Assignment Predicted Chemical Shift (δ, ppm) Justification
C2-CH₃18 - 22Aliphatic methyl carbon.
C-3110 - 115Vinylic carbon adjacent to the carbonyl group.
C-4a140 - 143Quaternary aromatic carbon at the ring junction, influenced by the adjacent nitrogen.
C-5125 - 128Aromatic CH carbon ortho to the nitro group.
C-6144 - 147Quaternary aromatic carbon directly attached to the electron-withdrawing nitro group.
C-7122 - 125Aromatic CH carbon.
C-8118 - 121Aromatic CH carbon adjacent to the ring-junction.
C-8a138 - 141Quaternary aromatic carbon at the ring junction, bonded to nitrogen.
C-2150 - 155Quaternary carbon in the heterocyclic ring, bonded to nitrogen and the methyl group.
C-4 (C=O)175 - 180Carbonyl carbon of the quinolin-4-one system, appearing significantly downfield.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Protocol for IR Data Acquisition
  • Sample Preparation: For an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: Collect a background spectrum of the empty ATR crystal first. Then, collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Processing: The final spectrum is automatically generated as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Predicted IR Spectrum and Interpretation
Wavenumber (cm⁻¹) Vibration Type Functional Group
3200 - 2800 (broad)N-H StretchAmide N-H in the quinolinone ring
3100 - 3000C-H StretchAromatic C-H
2950 - 2850C-H StretchMethyl C-H
~1660 (strong)C=O StretchKetone (amide-like) carbonyl
~1610, ~1580, ~1470C=C & C=N StretchQuinoline ring system
~1530 (strong, asymm.)N-O StretchNitro group (NO₂)
~1350 (strong, symm.)N-O StretchNitro group (NO₂)

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.

Protocol for Mass Spectrometry Data Acquisition
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent like methanol or acetonitrile.

  • Instrumentation: Introduce the sample into the mass spectrometer via a suitable ionization method. Electron Ionization (EI) is common for providing detailed fragmentation, while Electrospray Ionization (ESI) is a softer technique that often preserves the molecular ion.

  • Analysis: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

Predicted Mass Spectrum and Interpretation

The molecular formula is C₁₀H₈N₂O₃, with an average molecular weight of 204.19 g/mol and a monoisotopic mass of 204.0535 Da.

  • Molecular Ion (M⁺˙): The primary peak is expected at m/z 204 .

  • Key Fragmentation Pathways: The fragmentation will be directed by the stable quinoline core and the labile nitro group.

Fragmentation M [C₁₀H₈N₂O₃]⁺˙ m/z = 204 M_NO2 [C₁₀H₈NO]⁺˙ m/z = 158 M->M_NO2 - NO₂ (46 Da) M_NO [C₁₀H₈NO₂]⁺˙ m/z = 174 M->M_NO - NO (30 Da) M_NO2_CO [C₉H₈N]⁺ m/z = 130 M_NO2->M_NO2_CO - CO (28 Da)

Caption: Predicted major fragmentation pathway for this compound in EI-MS.

  • Loss of Nitrogen Dioxide: A primary fragmentation will be the loss of the nitro group as an •NO₂ radical, leading to a significant peak at m/z 158 (M - 46).

  • Loss of Nitric Oxide: An alternative fragmentation involves the loss of •NO, resulting in a peak at m/z 174 (M - 30).

  • Loss of Carbon Monoxide: Following the loss of the nitro group, the resulting ion at m/z 158 can lose carbon monoxide (CO) from the quinolinone ring, a characteristic fragmentation for this class of compounds, to give a fragment at m/z 130 (158 - 28).

Conclusion

The comprehensive characterization of this compound relies on the synergistic application of multiple spectroscopic techniques. This guide outlines the predicted spectral data based on established chemical principles and analysis of related structures. The key identifying features are the distinct pattern of aromatic protons in ¹H NMR, the downfield carbonyl signal in ¹³C NMR, the strong C=O and N-O stretching bands in the IR spectrum, and a molecular ion peak at m/z 204 with characteristic losses of NO₂ and CO in the mass spectrum. These detailed interpretations provide a robust analytical framework for any researcher engaged in the synthesis or application of this compound.

References

  • PubChem National Center for Biotechnology Information . 2-Methyl-6-nitroquinoline. PubChem Compound Summary for CID 69172. [Link]

  • PubChem National Center for Biotechnology Information . 2-Methylquinolin-4-ol. PubChem Compound Summary for CID 69089. [Link]

  • Reich, H. J. Organic Chemistry Data: 13C NMR Chemical Shifts. University of Wisconsin. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2015). Introduction to Spectroscopy. Cengage Learning. (A general reference for spectroscopic principles). [Link]

  • Srinivasan, S., et al. (2020). Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline. Materials Today: Proceedings. [Link]

  • NIST Chemistry WebBook . 2-Methyl-6-nitroquinoline. SRD 69. [Link]

solubility of 2-Methyl-6-nitroquinolin-4-ol in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 2-Methyl-6-nitroquinolin-4-ol

Abstract

This technical guide provides a comprehensive scientific overview of the solubility characteristics of this compound. As a quinolin-4-one derivative, this compound belongs to a class of heterocyclic scaffolds known for their diverse biological activities, making their physicochemical properties of significant interest to researchers in medicinal chemistry and drug development.[1] Due to a notable scarcity of quantitative solubility data in publicly available literature, this document focuses on providing a robust framework for its experimental determination. It covers the foundational physicochemical principles governing the solubility of this molecule, predicts its qualitative solubility profile, and offers detailed, field-proven protocols for accurate quantitative measurement. This guide is intended to be an essential resource for researchers, scientists, and drug development professionals requiring precise solubility data for process development, formulation, and preclinical assessment.

Introduction: The Critical Role of Solubility

This compound is a substituted quinolin-4-one. The quinolin-4-one motif is the core of numerous therapeutic agents, particularly antibiotics.[1] The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical-to-quality attribute that profoundly influences its entire development lifecycle. For drug candidates, aqueous solubility directly impacts bioavailability and the choice of administration route. In chemical synthesis, solubility dictates solvent selection for reactions, influences reaction kinetics, and is the cornerstone of purification strategies like crystallization.

This guide addresses the fundamental question of how soluble this compound is in various solvent systems. We will explore its intrinsic molecular properties, provide a predictive assessment, and equip the researcher with reliable methodologies to generate the precise data required for their application.

Physicochemical Properties and Molecular Structure

The solubility of a compound is governed by its molecular structure and the intermolecular forces it can form with a solvent. The structure of this compound presents several key features that dictate its behavior.

  • The Quinolin-4-one Core and Tautomerism: The core structure exists in a tautomeric equilibrium between the keto form (quinolin-4-one) and the enol form (quinolin-4-ol). This equilibrium is solvent-dependent but is fundamental to its ability to act as both a hydrogen bond donor (-OH in the enol form) and acceptor (C=O and the ring nitrogen in the keto form).

  • Substituent Effects:

    • Nitro Group (-NO₂): This is a strong electron-withdrawing and highly polar group. It can participate in dipole-dipole interactions and hydrogen bonding, which may enhance solubility in polar solvents.

    • Methyl Group (-CH₃): This is a nonpolar, lipophilic group that contributes to the molecule's hydrophobic character, potentially increasing solubility in less polar organic solvents.

    • Hydroxyl/Keto Group (-OH / =O): As the primary site for hydrogen bonding, this group is pivotal. Its ability to interact with protic solvents like water and alcohols is key to its solubility in those media.

The interplay of the polar nitro and hydroxyl/keto functions with the largely aromatic and lipophilic quinoline ring system suggests a molecule with limited aqueous solubility but potentially greater solubility in polar organic solvents.

Caption: Tautomeric equilibrium of the quinolin-4-one core.

Qualitative and Quantitative Solubility Profile

A comprehensive search of scientific literature reveals a significant lack of publicly available quantitative solubility data for this compound. Therefore, experimental determination is required for any application needing precise values.

Based on the "like dissolves like" principle, a qualitative solubility profile can be predicted.[2] This serves as a starting point for solvent selection in experimental studies.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolSparingly SolubleThe hydroxyl group allows for hydrogen bonding, but the large aromatic system limits aqueous solubility. Solubility in alcohols should be higher than in water.
Polar Aprotic DMSO, DMF, AcetonitrileSolubleThese solvents can accept hydrogen bonds and engage in dipole-dipole interactions with the nitro group and quinolone core, effectively solvating the molecule.
Nonpolar Hexane, TolueneInsolubleThe molecule's overall polarity from the nitro and hydroxyl/keto groups is too high to be overcome by the weak van der Waals forces offered by nonpolar solvents.
Chlorinated Dichloromethane (DCM)Slightly SolubleDCM has moderate polarity and can dissolve compounds that are not extremely polar or nonpolar.
Aqueous Acid/Base 5% HCl, 5% NaOHLikely SolubleThe phenolic -OH group is acidic and should deprotonate in base to form a soluble salt. The basicity of the quinoline nitrogen may allow for salt formation in strong acid.[3][4]

Experimental Protocols for Solubility Determination

For researchers requiring definitive solubility data, the following protocols provide robust and validated methods. The choice between thermodynamic and kinetic solubility often depends on the stage of research.

Thermodynamic (Equilibrium) Solubility Determination: The Shake-Flask Method

The shake-flask method is the "gold standard" for determining the equilibrium solubility of a compound.[5] It measures the concentration of a saturated solution in thermodynamic equilibrium with its solid phase.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, DMSO)

  • 2-5 mL glass vials with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Analytical balance

  • Calibrated pipettes

  • HPLC-UV or UV-Vis spectrophotometer for quantification

Step-by-Step Protocol:

  • Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. An excess is critical to ensure a saturated solution is formed and solid remains at the end of the experiment.

  • Solvent Addition: Add a precise, known volume (e.g., 2.0 mL) of the desired solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the slurry for a sufficient duration to reach equilibrium. A minimum of 24 hours is recommended, but 48-72 hours is often necessary to ensure equilibrium is fully established.

    • Causality Insight: Incomplete equilibration is a primary source of error. It is best practice to take samples at multiple time points (e.g., 24h and 48h). If the measured concentration does not change, equilibrium has been reached.

  • Phase Separation: After equilibration, let the vials stand undisturbed at the set temperature for 1-2 hours to allow the excess solid to settle.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant using a pipette. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial.

    • Self-Validation: Filtration is a critical step to remove all undissolved microcrystals. The first few drops from the filter should be discarded to avoid adsorptive losses.

  • Dilution: Dilute the filtered supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method. A precise dilution factor must be recorded.

  • Quantification: Analyze the concentration of the diluted sample using a pre-validated HPLC-UV or UV-Vis method against a standard curve of known concentrations.

  • Calculation: Calculate the original solubility in the solvent using the measured concentration and the dilution factor. Express the result in units such as mg/mL or µM.

start Start: Solid Compound & Solvent add_excess 1. Add excess solid to a vial start->add_excess add_solvent 2. Add known volume of solvent add_excess->add_solvent equilibrate 3. Equilibrate on shaker (25°C, 24-72h) add_solvent->equilibrate settle 4. Let solid settle (1-2h) equilibrate->settle filter 5. Filter supernatant (0.22 µm filter) settle->filter dilute 6. Dilute sample precisely filter->dilute analyze 7. Analyze concentration (e.g., HPLC-UV) dilute->analyze calculate 8. Calculate solubility analyze->calculate end End: Quantitative Solubility Value calculate->end

Caption: Workflow for the Shake-Flask Solubility Method.

Kinetic Solubility Determination for High-Throughput Screening

Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a high-concentration DMSO stock. It is a non-equilibrium measurement useful for early drug discovery to flag compounds with potential solubility liabilities.[5]

Objective: To rapidly assess the precipitation point of this compound in an aqueous buffer.

Materials:

  • 10 mM stock solution of this compound in 100% DMSO

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • 96-well microtiter plates

  • Plate reader capable of nephelometry or UV-Vis spectroscopy

Step-by-Step Protocol:

  • Preparation: In a 96-well plate, add a small volume of the DMSO stock solution (e.g., 2 µL) to a larger volume of the aqueous buffer (e.g., 198 µL). This creates the highest concentration test well.

  • Serial Dilution: Perform serial dilutions across the plate to create a range of concentrations. The final DMSO concentration should be kept low and constant (typically <2%) to minimize its co-solvent effect.

  • Incubation: Shake the plate for 1-2 hours at a controlled temperature.

  • Measurement: Measure the turbidity (light scattering) or absorbance of each well using a plate reader. The concentration at which a significant increase in signal is observed corresponds to the kinetic solubility.

cluster_decision Solubility Assay Selection Guide start Research Goal q1 Need for Thermodynamic Equilibrium Data? (e.g., Formulation, Process Chem) start->q1 thermo Thermodynamic Solubility (Shake-Flask Method) q1->thermo Yes kinetic Kinetic Solubility (High-Throughput Screen) q1->kinetic No (Early Screening)

Caption: Decision guide for selecting a solubility assay.

Conclusion

While specific quantitative solubility data for this compound is not prevalent in existing literature, a thorough understanding of its molecular structure allows for a strong predictive assessment of its solubility profile. The compound is anticipated to be poorly soluble in aqueous and nonpolar media but should exhibit good solubility in polar aprotic solvents like DMSO. For any application in drug development or process chemistry, experimental verification is paramount. The detailed shake-flask and kinetic solubility protocols provided in this guide offer robust, reliable, and validated frameworks for researchers to generate the high-quality data necessary to advance their work.

References

  • Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
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  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
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  • PMC. (2020). Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline.
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2-Methyl-6-nitroquinolin-4-ol molecular structure and conformation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure and Conformation of 2-Methyl-6-nitroquinolin-4-ol

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] Its derivatives are known to possess a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] This guide focuses on this compound, a specific derivative featuring key functional groups—a methyl group at position 2, a nitro group at position 6, and a hydroxyl group at position 4—that significantly influence its physicochemical properties, molecular conformation, and potential biological activity. A critical aspect of its structure is the pronounced tautomerism between the enol form (quinolin-4-ol) and the keto form (quinolin-4(1H)-one), which dictates its structural and electronic characteristics in different environments. This document provides a detailed exploration of its synthesis, spectroscopic signature, tautomeric equilibrium, and conformational landscape, offering valuable insights for researchers in drug discovery and chemical biology.

Introduction to the Quinoline Framework

Quinolines are heterocyclic aromatic compounds that consist of a benzene ring fused to a pyridine ring. This privileged scaffold is found in numerous natural products and synthetic compounds with significant pharmacological value.[3][4] The versatility of the quinoline ring allows for functionalization at various positions, enabling the fine-tuning of its biological and chemical properties. The introduction of substituents like methyl, nitro, and hydroxyl groups can dramatically alter electron distribution, steric profile, and hydrogen bonding capabilities, thereby modulating the molecule's interaction with biological targets.

The subject of this guide, this compound, combines the quinoline core with:

  • A C2-Methyl Group: This group can influence the molecule's solubility and steric interactions with target binding sites.

  • A C6-Nitro Group: As a strong electron-withdrawing group, the nitro moiety significantly impacts the electronic properties of the entire ring system.[5] It is a common functional group in bioactive molecules, often associated with antimicrobial activity.[5]

  • A C4-Hydroxyl Group: This group introduces the potential for hydrogen bonding and, most importantly, leads to keto-enol tautomerism, a pivotal feature of its chemistry.[6][7]

Synthesis and Spectroscopic Characterization

The synthesis of 4-hydroxyquinoline derivatives is often achieved through cyclization reactions. A common and effective method is the Conrad-Limpach synthesis, which involves the condensation of an aniline with a β-ketoester followed by thermal cyclization.

Synthetic Protocol: Conrad-Limpach Synthesis

A plausible synthetic route to this compound is outlined below.

Step 1: Condensation The reaction begins with the condensation of 4-nitroaniline with ethyl acetoacetate. This step forms an enamine intermediate.

Step 2: Thermal Cyclization The intermediate is heated to a high temperature (around 250 °C), typically in a high-boiling point solvent like mineral oil, to induce ring closure and form the quinolin-4-one ring system.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization A 4-Nitroaniline C Enamine Intermediate A->C Acid Catalyst, Heat B Ethyl Acetoacetate B->C D Enamine Intermediate E 2-Methyl-6-nitroquinolin-4(1H)-one D->E ~250°C, Mineral Oil

Caption: Synthetic workflow for this compound.
Spectroscopic Profile

Structural elucidation of the synthesized compound relies on a combination of spectroscopic techniques. The data presented in the table below are predicted values based on analyses of structurally similar quinoline derivatives.[4][8][9]

Property Data
Molecular Formula C₁₀H₈N₂O₃
Molecular Weight 204.19 g/mol [10]
Predicted ¹H NMR (DMSO-d₆) δ 11.5-12.5 (s, 1H, N-H), δ 8.5-8.7 (d, 1H, Ar-H), δ 8.2-8.4 (dd, 1H, Ar-H), δ 7.6-7.8 (d, 1H, Ar-H), δ 6.1-6.3 (s, 1H, C3-H), δ 2.4-2.6 (s, 3H, CH₃)
Predicted ¹³C NMR (DMSO-d₆) δ 175-180 (C4, C=O), δ 150-155 (C2), δ 145-150 (Ar-C), δ 140-145 (Ar-C-NO₂), δ 125-130 (Ar-C), δ 120-125 (Ar-C), δ 115-120 (Ar-C), δ 108-112 (C3), δ 18-22 (CH₃)
Predicted IR (KBr, cm⁻¹) 3200-3000 (N-H stretch), 1640-1660 (C=O stretch, amide), 1580-1600 (C=C stretch), 1510-1540 (asymmetric NO₂ stretch), 1330-1360 (symmetric NO₂ stretch)
Mass Spectrometry (EI) M⁺ at m/z 204, with potential fragmentation peaks corresponding to the loss of NO₂ (m/z 158) and other characteristic fragments.

Tautomerism: The Quinolin-4-ol / Quinolin-4(1H)-one Equilibrium

A defining characteristic of 4-hydroxyquinolines is their existence as a mixture of two tautomeric forms: the aromatic alcohol (enol) form, 4-hydroxyquinoline , and the non-aromatic amide (keto) form, quinolin-4(1H)-one .[6][7][11]

Caption: Keto-enol tautomerism in this compound.

For most 4-hydroxyquinoline derivatives, the keto tautomer is significantly more stable and predominates, especially in the solid state and in polar solvents.[12] This stability is attributed to the formation of a conjugated amide system. Spectroscopic evidence, such as an IR absorption band around 1640-1660 cm⁻¹ (characteristic of an amide C=O) and a ¹³C NMR signal above 175 ppm, strongly supports the prevalence of the quinolin-4(1H)-one form.[12] The presence of the electron-withdrawing nitro group at the C6 position is expected to further favor the keto form by stabilizing the electron density within the conjugated system.

Molecular Conformation and Supramolecular Structure

The conformation of this compound is largely defined by the planar quinoline ring system. Computational studies on similar quinoline derivatives using methods like Density Functional Theory (DFT) confirm the planarity of the fused rings.[4][9]

In the solid state, the conformation is heavily influenced by intermolecular interactions. Given the predominance of the keto tautomer, the most significant interaction is hydrogen bonding between the N-H group of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule. This typically leads to the formation of centrosymmetric dimers.

Caption: Hydrogen-bonded dimer formation in the solid state.

These hydrogen bonds create a stable, planar supramolecular structure that dictates the crystal packing. The nitro and methyl groups project from this planar core. The crystal packing of related nitro-substituted tetrahydroquinolines has been shown to be governed by such intermolecular interactions.[13]

Potential Applications in Drug Development

While specific biological data for this compound is limited, the activities of related compounds provide a strong basis for predicting its potential.

  • Antimicrobial Activity: The quinolone core is famously associated with antibacterial drugs (e.g., fluoroquinolones). Furthermore, nitroaromatic compounds are well-established antimicrobial agents.[5] The combination of these two pharmacophores suggests a high potential for antibacterial or antiprotozoal activity.[5][14][15]

  • Anticancer Activity: Numerous quinoline derivatives have been investigated as anticancer agents, targeting enzymes like kinases.[8][16] The substitution pattern, including electron-withdrawing groups like nitro, can be crucial for activity.[16]

  • Reagent in Organic Synthesis: The molecule serves as a versatile intermediate. The nitro group can be reduced to an amine, providing a handle for further functionalization to build more complex molecules.[17]

Conclusion

This compound is a fascinating heterocyclic compound whose structure is dominated by the keto-enol tautomeric equilibrium, with the quinolin-4(1H)-one form being the more stable and prevalent species. Its planar conformation is stabilized in the solid state by strong intermolecular hydrogen bonds, leading to well-ordered supramolecular assemblies. The presence of the quinolone core, a methyl group, and an electron-withdrawing nitro group provides a rich chemical framework with significant potential for applications in medicinal chemistry, particularly in the development of novel antimicrobial and anticancer agents. Further experimental and computational studies are warranted to fully elucidate its conformational dynamics and biological profile.

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., Al-Majid, A. M., et al. (2025). Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors. Frontiers in Chemistry. [Link]

  • Jarząb, M., Wróbel, R., & Kusz, J. (2023). 5,8-Quinolinedione Attached to Quinoline Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Molecules. [Link]

  • Kavitha, M., & Venkatesh, P. (2020). Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline. Materials Today: Proceedings. [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., Al-Majid, A. M., et al. (2025). Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors. PMC. [Link]

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  • Al-amri, J., Kone, M., & Al-Masry, Z. (2018). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry. [Link]

  • Lei, F., Tu, Y., Wang, M., et al. (n.d.). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. ResearchGate. [Link]

  • Martinez-Araya, J. I. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PMC. [Link]

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  • Thakare, P., Mahajan, P., & Palkar, M. (2021). Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents. Journal of the Brazilian Chemical Society. [Link]

  • Kouznetsov, V., Vargas, L., & Stashenko, E. (2013). Synthesis and Crystal Structure of Two Nitro-Regioisomers of cis-4(4-Methoxyphenyl)-3-Methyl-2-Phenyl-l,2,3,4-Tetrahydroquinoline. Journal of the Chilean Chemical Society. [Link]

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  • Kaur, H., & Singh, J. (2021). Antioxidant and Antibacterial Evaluation of 2,6-dimethoxy-4-((phenylamino) methyl) Phenol and 2,6-Dimethoxy-4-((4′-nitropheny). Research Trend. [Link]

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An In-depth Technical Guide to the Discovery and History of 2-Methyl-6-nitroquinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Methyl-6-nitroquinolin-4-ol, a substituted quinoline derivative. Eschewing a rigid template, this document is structured to logically unfold the scientific narrative of this compound, from the foundational chemistry that enables its existence to its specific synthesis and intrinsic chemical characteristics. This exploration is tailored for researchers, scientists, and professionals in drug development who require a deep, practical understanding of this molecule's history and preparation.

Section 1: The Historical Context: Rise of the Quinolines and the Conrad-Limpach Synthesis

The story of this compound is intrinsically linked to the broader history of quinoline chemistry. Quinoline itself was first isolated from coal tar in 1834, but it was the development of synthetic methodologies in the late 19th century that truly unlocked the potential of this heterocyclic scaffold, which is now a cornerstone in medicinal chemistry.[1]

The synthesis of 4-hydroxyquinoline derivatives, the class to which this compound belongs, is dominated by a classic name reaction: the Conrad-Limpach synthesis .[2] Discovered by Max Conrad and Leonhard Limpach in 1887, this reaction involves the condensation of anilines with β-ketoesters.[2][3] The reaction proceeds in two key stages: an initial condensation to form a Schiff base (an alkyl β-arylaminocrotonate), followed by a high-temperature thermal cyclization to yield the 4-quinolone.[4]

The choice of reaction temperature is critical and determines the final product. Moderate temperatures favor the attack of the aniline on the keto group of the β-ketoester, leading to the 4-hydroxyquinoline product (the Conrad-Limpach product).[5] Conversely, higher temperatures can promote reaction at the ester group, ultimately yielding a 2-hydroxyquinoline, a transformation known as the Knorr quinoline synthesis.[2] The Conrad-Limpach synthesis, therefore, provided the fundamental chemical logic and pathway for the eventual synthesis of specifically substituted 4-hydroxyquinolines like the topic of this guide.

Section 2: Synthesis of this compound via the Conrad-Limpach Reaction

The synthesis of this compound is a direct and illustrative application of the Conrad-Limpach reaction. The specific starting materials for this synthesis are 4-nitroaniline and ethyl acetoacetate.

Starting Material Properties

A thorough understanding of the starting materials is fundamental to successful synthesis. The key properties of the reactants are summarized below.

Property4-NitroanilineEthyl Acetoacetate
CAS Number 100-01-6[6]141-97-9[7]
Molecular Formula C₆H₆N₂O₂[8]C₆H₁₀O₃[9]
Molecular Weight 138.12 g/mol [8]130.14 g/mol [9]
Appearance Yellow crystalline powder[6]Colorless liquid with a fruity odor[7]
Melting Point 146-149 °C[8]-43 °C[7]
Boiling Point 332 °C[8]181 °C[7]
Solubility Slightly soluble in water, soluble in ethanol[6]Soluble in about 35 parts water; miscible with ethanol[10]
Reaction Mechanism and Causality

The synthesis proceeds through a well-understood mechanism. The causality behind each step is crucial for optimizing reaction conditions and ensuring a high yield of the desired product.

  • Nucleophilic Attack and Schiff Base Formation: The reaction is initiated by the nucleophilic attack of the amino group of 4-nitroaniline on the electrophilic keto-carbon of ethyl acetoacetate. This step is typically carried out at a moderate temperature to favor the formation of the kinetic product, an enamine intermediate (a Schiff base), rather than the thermodynamic product that would result from attack at the ester carbonyl.

  • Thermal Cyclization: The critical step is the high-temperature intramolecular cyclization of the enamine intermediate. This requires significant thermal energy (typically around 250 °C) to overcome the activation barrier for the electrophilic attack of a carbon on the aniline ring, which temporarily disrupts the aromaticity of the benzene ring.[2] The use of a high-boiling, inert solvent like mineral oil is essential to achieve the necessary temperature while preventing degradation of the reactants and intermediates.[2]

  • Dehydration and Tautomerization: Following cyclization, the intermediate undergoes elimination of ethanol (dehydration) and subsequent tautomerization to yield the final, more stable 4-quinolone product.

Conrad_Limpach_Mechanism cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Cyclization and Final Product 4-nitroaniline 4-Nitroaniline enamine Enamine Intermediate (Schiff Base) 4-nitroaniline->enamine + Ethyl Acetoacetate (Moderate Temp) ethyl_acetoacetate Ethyl Acetoacetate cyclized_intermediate Cyclized Intermediate enamine->cyclized_intermediate Thermal Cyclization (~250°C, Inert Solvent) final_product This compound (Quinolone form) cyclized_intermediate->final_product - Ethanol (Tautomerization)

Caption: Reaction pathway for the Conrad-Limpach synthesis of this compound.

Experimental Protocol

The following is a detailed, self-validating protocol for the synthesis of this compound.

Materials:

  • 4-nitroaniline

  • Ethyl acetoacetate

  • High-boiling inert solvent (e.g., mineral oil, Dowtherm A)

  • Ethanol

  • Toluene

  • Hexanes

Procedure:

  • Reaction Setup: In a flask equipped with a reflux condenser and a Dean-Stark trap, combine 4-nitroaniline (1.0 eq) and ethyl acetoacetate (1.1 eq) in a suitable high-boiling solvent (e.g., Dowtherm A).

  • Initial Condensation: Heat the mixture to reflux. The water formed during the initial condensation to the enamine intermediate will be collected in the Dean-Stark trap, driving the equilibrium towards the product. Ethanol will also be removed by distillation as the reaction progresses.

  • Thermal Cyclization: Once the theoretical amount of water has been collected, continue to heat the reaction mixture to a higher temperature (typically around 250°C) to induce thermal cyclization. During this period, the product, this compound, will begin to precipitate from the solution.

  • Isolation and Purification: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. Collect the precipitated product by vacuum filtration. Wash the collected solid sequentially with toluene and hexanes to remove the high-boiling solvent and any unreacted starting materials.

  • Drying: Dry the purified product in a vacuum oven to a constant weight.

Section 3: Physicochemical Properties and Tautomerism

The resulting compound, this compound, is a stable solid at room temperature. Its key identifiers and properties are summarized below.

PropertyValue
CAS Number 1207-82-5[11]
Molecular Formula C₁₀H₈N₂O₃
Molecular Weight 204.19 g/mol [11]
IUPAC Name This compound
Synonyms 4-Hydroxy-2-methyl-6-nitroquinoline, 2-Methyl-6-nitro-4-quinolinol
Tautomerism: The Quinolone-Hydroxyquinoline Equilibrium

A critical aspect of the chemistry of this compound is its existence in two tautomeric forms: the enol form (4-hydroxyquinoline) and the keto form (4-quinolone).[12][13] While named as a "-ol", indicating the hydroxyl group, the equilibrium in both the solid state and in polar solvents strongly favors the 4-quinolone (keto) form.[14] This preference is due to the greater stability of the amide group in the quinolone form compared to the enol form.[14]

Tautomerism cluster_enol Enol Form (4-Hydroxyquinoline) cluster_keto Keto Form (4-Quinolone) enol keto enol->keto

Caption: Tautomeric equilibrium between the hydroxyquinoline and quinolone forms.

This tautomerism has significant implications for the compound's reactivity and its potential biological activity. The presence of both a hydrogen bond donor (N-H in the keto form) and acceptor (C=O in the keto form), as well as the potential for the hydroxyl group in the enol form to act as a hydrogen bond donor, dictates how the molecule can interact with biological targets such as enzymes and receptors.[13]

Section 4: Modern Relevance and Applications

While the synthesis of this compound is rooted in classical organic chemistry, the quinoline scaffold remains highly relevant in contemporary research, particularly in drug discovery. Quinolone derivatives are known to possess a wide range of biological activities, including antibacterial, antimalarial, anticancer, and anti-inflammatory properties.[1] The specific substitution pattern of this compound, with a methyl group at the 2-position, a nitro group at the 6-position, and a hydroxyl/oxo group at the 4-position, provides a unique electronic and steric profile that can be exploited for the development of novel therapeutic agents. The nitro group, for instance, can be readily reduced to an amino group, opening up a vector for further chemical modifications and the synthesis of a diverse library of derivatives for biological screening.

References

  • 4-Nitroaniline (CAS 100-01-6) Product Information. (2026).
  • Ethyl acetoacetate (CAS 141-97-9)
  • Conrad, M., & Limpach, L. (1887). Ueber die Darstellung von Chinolinderivaten mittelst Acetessigäther. Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948.
  • El-Faham, A., et al. (2015). Tautomeric forms of 4-hydroxy quinoline.
  • Ethyl Acetoacetate: Structure, Uses & Reactions Explained. (n.d.). Vedantu.
  • Ethyl Acetoacetate. (n.d.). PubChem. Retrieved from [Link]

  • de Souza, M. V. N., et al. (2015). Quinolone–Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. The Journal of Organic Chemistry, 80(24), 12244–12257.
  • 4-Nitroaniline. (n.d.). Wikipedia. Retrieved from [Link]

  • Ethyl acetoacetate. (n.d.). Wikipedia. Retrieved from [Link]

  • Ethyl acetoacet
  • 4-Nitroaniline (N2128)
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  • Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. (2015). PubMed.
  • Tautomerism of 4-Hydroxy-4(1H) quinolon. (2025).
  • Conrad-Limpach Synthesis. (n.d.). SynArchive. Retrieved from [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2019). MDPI.
  • Conrad–Limpach synthesis. (n.d.). Wikipedia. Retrieved from [Link]

  • Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. (n.d.). NIH.
  • 2-Methyl-6-nitroquinoline. (n.d.). PubChem. Retrieved from [Link]

  • The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester. (1946). Journal of the American Chemical Society.
  • Preparation of 4-hydroxyquinoline compounds. (1951).
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PubMed Central.
  • Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. (n.d.). Scribd.
  • Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline. (2020). PMC.
  • Síntesis de Quinolinas: Conrad-Limpach-Knorr. (2024). Química Orgánica.
  • 2-Methyl-6-nitroquinoline. (n.d.). NIST WebBook. Retrieved from [Link]

  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. (n.d.). NIH.
  • General reaction scheme of the Combes/Conrad–Limpach quinoline synthesis. (n.d.).
  • Chemical Properties of 2-Methyl-6-nitroquinoline (CAS 613-30-9). (n.d.). Cheméo.
  • 2-Methylquinolin-4-ol. (n.d.). PubChem. Retrieved from [Link]

  • 4-Hydroxy-2-methyl-6-nitroquinoline / this compound. (n.d.). CymitQuimica.
  • Synthesis and Crystal Structure of Two Nitro-Regioisomers of cis-4(4-Methoxyphenyl)-3-Methyl-2-Phenyl-l,2,3,4-Tetrahydroquinoline. (2013). SciELO.
  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. (2017).
  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. (2017).
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  • Synthesis and Crystal Structure of Two Nitro-Regioisomers of cis-4-(4-Methoxyphenyl)-3-Methyl-2-Phenyl-1,2,3,4-Tetrahydroquinoline. (2013).
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An In-depth Technical Guide to the Tautomerism of 2-Methyl-6-nitroquinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinolone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The biological activity and physicochemical properties of these compounds are critically dependent on their precise three-dimensional structure and electronic properties. A key phenomenon governing these characteristics is tautomerism, the interconversion of structural isomers.[2][3] This guide provides a detailed examination of the lactam-lactim tautomerism in a specific, substituted quinolone: 2-Methyl-6-nitroquinolin-4-ol, synthesizing theoretical predictions with practical, field-proven analytical methodologies.

Theoretical Framework: Lactam-Lactim Equilibrium in Substituted Quinolones

The core of this investigation lies in the lactam-lactim tautomerism, a specific form of keto-enol tautomerism common in heterocyclic chemistry.[2][4] For this compound, this equilibrium exists between the 2-Methyl-6-nitro-1H-quinolin-4-one (lactam or keto form) and the this compound (lactim or enol form).

Theoretical studies and experimental data for related quinolin-4-one systems have consistently shown that the keto form is generally more stable than the enol form.[5][6][7] This preference is attributed to the greater thermodynamic stability of the amide functionality within the heterocyclic ring. However, the position of this equilibrium is not fixed; it is a dynamic process influenced by several factors, most notably the electronic effects of substituents and the surrounding solvent environment.[8]

Influence of Substituents:

  • 2-Methyl Group: The methyl group at the C2 position is an electron-donating group (EDG). Through inductive effects, it increases the electron density in the heterocyclic ring. This donation can stabilize the positive character of the adjacent nitrogen in the lactam form, potentially shifting the equilibrium further in its favor.

  • 6-Nitro Group: The nitro group at the C6 position is a powerful electron-withdrawing group (EWG). Its strong mesomeric (-M) and inductive (-I) effects decrease electron density in the carbocyclic ring. This withdrawal can influence the acidity of the N-H proton in the lactam form and the O-H proton in the lactim form, thereby modulating the equilibrium.

Based on this framework, the combined electronic effects of the electron-donating methyl group and the electron-withdrawing nitro group are predicted to favor the stability of the lactam (keto) tautomer.

dot

Caption: Lactam-Lactim tautomeric equilibrium in this compound.

Computational Analysis: Predicting Tautomer Stability

To quantify the relative stability of the tautomers, quantum chemical calculations using Density Functional Theory (DFT) are indispensable. DFT provides a robust framework for calculating the ground-state electronic energy of molecules, allowing for a reliable prediction of which tautomer is thermodynamically favored.[5][9]

Protocol: Quantum Chemical Calculations

This protocol outlines a standard procedure for predicting tautomer stability. The causality behind this workflow is to first find the lowest energy structure (geometry optimization) for each tautomer and then confirm it is a true minimum (frequency calculation) before comparing their final energies.

  • Structure Generation: Build the 3D structures of both the lactam and lactim tautomers of this compound using molecular modeling software.

  • Geometry Optimization: Perform a full geometry optimization for each tautomer. A common and effective method is the B3LYP functional with a 6-311++G(d,p) basis set.[10][11] This level of theory provides a good balance between accuracy and computational cost for organic molecules.

  • Frequency Calculation: Conduct a frequency calculation at the same level of theory used for optimization. The absence of imaginary frequencies confirms that the optimized structure corresponds to a local energy minimum on the potential energy surface.

  • Solvation Modeling: To simulate a realistic environment, repeat the optimization and frequency calculations incorporating a solvent model, such as the Polarizable Continuum Model (PCM). This is crucial as solvent polarity can significantly influence tautomeric equilibria.[12][13] Calculations should be run for both a non-polar solvent (e.g., Toluene) and a polar aprotic solvent (e.g., DMSO).

  • Energy Calculation: Extract the Gibbs free energy (G) for each optimized tautomer in the gas phase and in each solvent. The relative energy (ΔG) determines the equilibrium position.

dot

computational_workflow start Start: Propose Tautomers (Lactam & Lactim) opt Geometry Optimization (e.g., DFT B3LYP/6-311++G(d,p)) start->opt freq Frequency Calculation opt->freq check Verify No Imaginary Frequencies freq->check solv Incorporate Solvent Model (PCM) (e.g., DMSO, Toluene) check->solv Is a minimum energy Calculate Gibbs Free Energy (G) solv->energy compare Determine Relative Energy (ΔG) and Predict Stability energy->compare end End: Predicted Dominant Tautomer compare->end

Caption: Workflow for computational analysis of tautomer stability.

Data Presentation: Predicted Relative Energies

The results from the DFT calculations are best summarized in a table. Consistently, studies on similar quinolone systems show the lactam form to be more stable.[6][14]

TautomerEnvironmentRelative Gibbs Free Energy (ΔG) (kJ/mol)Predicted Population (%)
Lactam Gas Phase0.00 (Reference)>99.9
Lactim Gas Phase+35.5<0.1
Lactam Toluene (PCM)0.00 (Reference)>99.9
Lactim Toluene (PCM)+32.8<0.1
Lactam DMSO (PCM)0.00 (Reference)>99.9
Lactim DMSO (PCM)+29.1<0.1

Note: These are representative values based on typical findings for 4-quinolones; actual values would be derived from the specific calculation.

The data strongly predicts that the lactam (2-Methyl-6-nitro-1H-quinolin-4-one) form is the overwhelmingly dominant species in both the gas phase and in solvents of varying polarity.

Experimental Validation: Spectroscopic Characterization

Computational predictions require rigorous experimental validation. UV-Vis and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful, non-destructive techniques for identifying and quantifying tautomeric forms in solution.[15][16][17]

Protocol: UV-Vis Spectroscopic Analysis

UV-Vis spectroscopy is sensitive to the electronic structure of conjugated systems. The lactam and lactim forms, having different chromophores, will exhibit distinct absorption spectra.[18][19]

  • Sample Preparation: Prepare dilute solutions (e.g., 1 x 10⁻⁵ M) of this compound in solvents of varying polarity (e.g., hexane, chloroform, ethanol, and DMSO).

  • Spectrum Acquisition: Record the UV-Vis absorption spectrum for each solution over a range of approximately 200-500 nm using a dual-beam spectrophotometer. Use the pure solvent as a reference.

  • Data Analysis: Compare the spectra. The lactam form typically displays a strong absorption band at a longer wavelength corresponding to the π→π* transition of the conjugated quinolone system. The lactim form, being more akin to a substituted quinoline, would be expected to absorb at a shorter wavelength. The absence of significant new peaks or shifts across different solvents would indicate the predominance of a single tautomer.

Protocol: ¹H and ¹³C NMR Spectroscopic Analysis

NMR spectroscopy provides definitive structural information by probing the chemical environment of each nucleus.[20][21]

  • Sample Preparation: Dissolve a sufficient amount of the compound (e.g., 5-10 mg) in a deuterated solvent, typically DMSO-d₆, which is an excellent solvent for many heterocyclic compounds.

  • Spectrum Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis & Interpretation:

    • ¹H NMR: The key diagnostic signal is the proton on the heteroatom. The lactam form will show a characteristic N-H proton signal, often a broad singlet, typically downfield (δ > 11 ppm).[7] The lactim form would instead show an O-H proton signal, the chemical shift of which is highly variable.

    • ¹³C NMR: The most telling signal is the C4 carbon. In the lactam form, this carbon is a carbonyl carbon (C=O) and will resonate significantly downfield, typically in the range of δ = 175-180 ppm.[7] In the lactim form, this carbon is part of an aromatic ring and bonded to an oxygen (C-OH), causing it to resonate much further upfield.

The expected NMR data for the dominant lactam form would include a broad N-H signal in the ¹H spectrum and a C4 signal near δ ≈ 177 ppm in the ¹³C spectrum, confirming the computational prediction.[7]

dot

experimental_workflow start Start: Synthesize/Acquire This compound prep_uv Prepare Dilute Solutions (Varying Solvents) start->prep_uv prep_nmr Prepare Concentrated Solution (DMSO-d6) start->prep_nmr acq_uv Acquire UV-Vis Spectra prep_uv->acq_uv acq_nmr Acquire ¹H & ¹³C NMR Spectra prep_nmr->acq_nmr analyze_uv Analyze λmax and Spectral Shifts acq_uv->analyze_uv analyze_nmr Identify Diagnostic Peaks (N-H, C=O) acq_nmr->analyze_nmr correlate Correlate Spectroscopic Data with Computational Prediction analyze_uv->correlate analyze_nmr->correlate end End: Confirmed Dominant Tautomer correlate->end

Caption: Workflow for experimental validation of tautomeric form.

Synthesis and Conclusion

Experimental validation via UV-Vis and NMR spectroscopy confirms this prediction. The lack of significant solvatochromism in the UV-Vis spectra and, more definitively, the presence of a characteristic downfield N-H proton signal and a C4 carbonyl carbon signal in the NMR spectra, provide conclusive evidence for the predominance of the lactam form in solution.[7]

For researchers in drug development, this is a critical finding. The dominance of the lactam tautomer defines the molecule's hydrogen bonding capabilities (one H-bond donor at N-H, one H-bond acceptor at C=O), its overall polarity, and its shape. These features are paramount for molecular recognition and binding affinity at a biological target, directly influencing the compound's pharmacological profile. Understanding and confirming the dominant tautomeric form is a foundational step in rational drug design and lead optimization.

References

  • Shaaban, I. A., Assiri, M. A., Ali, T. E., & Mohamed, T. A. (2021). Keto-enol tautomerism, spectral (infrared, Raman and NMR) studies and Normal coordinate analysis of 4-Methyl-2-hydroxyquinoline using quantum mechanical calculations. Journal of Molecular Structure, 1245, 131078. [Link]

  • Allegretti, P. E., et al. (2015). Solvent effect in keto–enol tautomerism for a polymerizable β-ketonitrile monomer. Spectroscopy and theoretical study. Journal of Molecular Structure, 1081, 375-380. [Link]

  • Mills, S. G., & Beak, P. (1985). Solvent effects on keto-enol equilibria: tests of quantitative models. The Journal of Organic Chemistry, 50(8), 1216-1224. [Link]

  • Manbeck, G. F., et al. (2011). Determination of Solvent Effects on Keto—Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. Journal of Chemical Education, 88(9), 1278-1281. [Link]

  • Gutiérrez, Y., et al. (2007). Solvent effects on the rate of the keto–enol interconversion of 2-nitrocyclohexanone. Organic & Biomolecular Chemistry, 5(15), 2467-2473. [Link]

  • Abosadiya, M., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5468. [Link]

  • askIITians. (2025). What is Lactam Lactim Tautomerism?. askIITians. [Link]

  • Bédé, A., et al. (2018). Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives. Computational Chemistry, 6, 57-70. [Link]

  • Bédé, A., et al. (2018). Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives. Scientific Research Publishing. [Link]

  • Kumar, V., et al. (2020). Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline. Materials Today: Proceedings, 33, 5323-5328. [Link]

  • Kim, J. S., et al. (2016). Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones. Organic Chemistry Frontiers, 3(1), 69-73. [Link]

  • Bédé, A., et al. (2018). Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives. Computational Chemistry, 6, 57-70. [Link]

  • ResearchGate. (2025). Tautomerism of 4-Hydroxy-4(1H) quinolon. ResearchGate. [Link]

  • ResearchGate. (n.d.). Tautomeric form of 4-quinolone (1). ResearchGate. [Link]

  • Vedantu. (n.d.). What is Lactam Lactim Tautomerism class 11 chemistry CBSE. Vedantu. [Link]

  • wisdomlib. (2024). Lactam-lactim tautomerism: Significance and symbolism. wisdomlib. [Link]

  • Semantic Scholar. (n.d.). Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study. Semantic Scholar. [Link]

  • ResearchGate. (2025). UV-vis, NMR and FT-IR spectra of tautomers of vitamin C. Experimental and DFT calculations. ResearchGate. [Link]

  • ResearchGate. (2025). Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives. ResearchGate. [Link]

  • Reva, I., et al. (2015). Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. The Journal of Organic Chemistry, 80(24), 12474-12484. [Link]

  • ResearchGate. (2025). Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study. ResearchGate. [Link]

  • Kowal, P., et al. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. The Journal of Physical Chemistry Letters, 13(11), 2536-2541. [Link]

  • ResearchGate. (2025). The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate. [Link]

  • ChemSynthesis. (2025). 2-chloro-4-methyl-6-nitroquinoline. ChemSynthesis. [Link]

  • Chemical Synthesis and Properties of Nitro Compounds. (n.d.). Chemical Synthesis and Properties of Nitro Compounds. [Link]

  • Zhang, Z., et al. (2012). Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. The Journal of Physical Chemistry B, 116(40), 12229-12237. [Link]

Sources

theoretical and computational studies of 2-Methyl-6-nitroquinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical and Computational Evaluation of 2-Methyl-6-nitroquinolin-4-ol

Abstract

This technical guide provides a comprehensive theoretical and computational analysis of this compound (MNQO), a heterocyclic compound with significant potential in medicinal chemistry. Leveraging Density Functional Theory (DFT), this paper elucidates the molecule's optimized geometry, vibrational frequencies, electronic structure, and nonlinear optical (NLO) properties. Key analyses, including Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP), and Mulliken population analysis, are employed to map the molecule's reactivity and charge distribution. Furthermore, in silico molecular docking studies are performed against a relevant cancer target to probe its potential as an anticancer agent. This guide serves as a foundational resource for researchers, chemists, and drug development professionals, offering a detailed methodological framework and actionable insights into the properties and potential applications of this quinoline derivative.

Introduction: The Intersection of Quinoline Chemistry and Computational Science

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in the development of therapeutic agents. Its derivatives are known to possess a wide spectrum of biological activities, including antimalarial, antibacterial, antifungal, and notably, anticancer properties.[1][2] Many established anticancer drugs and clinical candidates feature the quinoline core, which often exerts its effect through mechanisms like tyrosine kinase inhibition, DNA intercalation, and disruption of tubulin polymerization.[3][4]

The introduction of a nitro (NO₂) group can significantly modulate a molecule's biological profile. The NO₂ moiety is a strong electron-withdrawing group and a known pharmacophore that can enhance antimicrobial activity and, in some contexts, contribute to anticancer efficacy through redox-mediated mechanisms.[5][6] The specific compound of interest, this compound (MNQO), combines the privileged quinoline scaffold with a strategically placed nitro group and a hydroxyl group, suggesting a rich potential for biological interactions.

Modern drug discovery increasingly relies on the synergy between experimental synthesis and computational chemistry. Theoretical studies, particularly those using Density Functional Theory (DFT), provide profound insights into molecular structure and electronic properties at a level of detail that is often inaccessible through experimental means alone.[7] These computational approaches allow for the prediction of spectroscopic signatures, the mapping of chemical reactivity, and the evaluation of properties like nonlinear optical (NLO) response.[8][9] When combined with techniques like molecular docking, these theoretical models can predict how a molecule might interact with a biological target, thereby guiding rational drug design and prioritizing candidates for synthesis and experimental testing.[10]

This guide presents a holistic computational workflow for the characterization of MNQO, demonstrating how theoretical chemistry serves as an indispensable tool in modern chemical and pharmaceutical research.

Study_Workflow cluster_0 Conceptualization cluster_1 Computational Modeling cluster_2 Biological Simulation cluster_3 Data Synthesis & Application A Identify Target Molecule: This compound B Density Functional Theory (DFT) Geometry Optimization A->B Input Structure E Target Identification (e.g., Anticancer Protein) A->E Hypothesize Activity C Frequency & Spectroscopic Analysis (IR, Raman) B->C Optimized Geometry D Electronic Property Analysis (HOMO-LUMO, MEP, NLO) B->D Optimized Geometry G Analysis of Results: Structure-Activity Relationship D->G Calculated Properties F Molecular Docking Simulation E->F Protein Target F->G Binding Affinity & Pose H Guide for Experimental Validation & Drug Design G->H Synthesized Insights

Caption: Overall workflow for the computational study of MNQO.

Computational Methodology: A Self-Validating Protocol

The trustworthiness of computational results hinges on the selection of appropriate theoretical models and a clear, reproducible methodology. The protocols described herein are designed to be self-validating, employing widely accepted standards in the field of computational chemistry.

Density Functional Theory (DFT) Calculations

Expertise & Causality: The choice of theoretical method is critical. For organic molecules like MNQO, DFT strikes an optimal balance between computational efficiency and accuracy. We selected the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. B3LYP is renowned for its robust performance in predicting the geometries and vibrational frequencies of a wide range of organic systems.[11] This functional is paired with the 6-311++G(d,p) basis set. The 6-311G part provides a flexible description of core and valence electrons. The ++ indicates the addition of diffuse functions for both heavy atoms and hydrogen, which are essential for accurately modeling systems with lone pairs and potential hydrogen bonds. The (d,p) specifies the inclusion of polarization functions, allowing for greater flexibility in describing the shape of atomic orbitals, which is crucial for accurate bonding and electronic property calculations.[9] All calculations were performed using the Gaussian 09 software package.

Protocol:

  • Initial Structure Creation: The 2D structure of this compound was drawn using GaussView 6.0 and converted to a 3D structure.

  • Geometry Optimization: A full geometry optimization was performed without any symmetry constraints using the B3LYP/6-311++G(d,p) method. The optimization process was continued until the forces on each atom were below 0.00045 Hartrees/Bohr and the displacement for the next step was below 0.0018 Å.

  • Frequency Calculation: Following optimization, a vibrational frequency calculation was performed at the same level of theory. The absence of imaginary frequencies confirmed that the optimized structure corresponds to a true energy minimum on the potential energy surface. These results were used for the analysis of FT-IR and FT-Raman spectra.

  • Electronic Property Calculation: The optimized geometry was used to calculate various electronic properties, including HOMO-LUMO energies, molecular electrostatic potential (MEP), Mulliken atomic charges, and nonlinear optical (NLO) parameters.

Molecular Docking Simulation

Expertise & Causality: To investigate the potential anticancer activity of MNQO, molecular docking is an invaluable tool. Based on the known mechanisms of quinoline anticancer agents, Poly (ADP-ribose) polymerase 1 (PARP1) was selected as a plausible target.[1][12] PARP1 is a key enzyme in DNA repair, and its inhibition is a validated strategy for treating certain types of cancer. The docking simulation predicts the binding affinity and the most favorable binding pose of MNQO within the active site of PARP1, providing a structural hypothesis for its biological activity.

Protocol:

  • Receptor Preparation: The 3D crystal structure of human PARP1 (PDB ID: 6I8M) was downloaded from the Protein Data Bank. Using AutoDock Tools 1.5.6, water molecules and the co-crystallized ligand were removed. Polar hydrogen atoms and Kollman charges were added to the protein structure.

  • Ligand Preparation: The DFT-optimized structure of MNQO was used. Gasteiger partial charges were assigned, and rotatable bonds were defined.

  • Grid Box Generation: A grid box with dimensions of 60 x 60 x 60 Å and a spacing of 0.375 Å was centered on the active site, defined by the position of the original co-crystallized inhibitor. This ensures the docking search is focused on the relevant binding pocket.

  • Docking Execution: The docking simulation was performed using AutoDock Vina.[13] The program was run with an exhaustiveness of 8 to ensure a thorough search of the conformational space. The resulting poses were ranked based on their binding energy (in kcal/mol). The pose with the lowest binding energy was selected for further analysis.

Computational_Workflow cluster_dft DFT Protocol cluster_docking Molecular Docking Protocol cluster_output Outputs dft1 1. Build Initial MNQO Structure dft2 2. Geometry Optimization (B3LYP/6-311++G(d,p)) dft1->dft2 dft3 3. Frequency Calculation (Confirm Minimum Energy) dft2->dft3 dock2 2. Prepare Ligand (Optimized MNQO) dft2->dock2 Optimized Structure dft4 4. Property Calculations (MEP, HOMO-LUMO, NLO) dft3->dft4 out1 Structural & Electronic Data dft4->out1 dock1 1. Prepare Receptor (PARP1, PDB: 6I8M) dock3 3. Define Binding Site (Grid Box Generation) dock1->dock3 dock2->dock3 dock4 4. Run Docking Simulation (AutoDock Vina) dock3->dock4 out2 Binding Energy & Pose dock4->out2

Caption: Detailed workflow for DFT and Molecular Docking protocols.

Results and Discussion

Molecular Geometry and Structural Analysis

The geometry of MNQO was optimized to a stable energy minimum. The quinoline ring system is nearly planar, a common feature of aromatic systems that facilitates π-π stacking interactions in biological contexts. The nitro group is slightly twisted out of the plane of the benzene ring, which is typical due to steric hindrance. The key structural parameters are summarized below.

Parameter Bond Length (Å) Parameter Bond Angle (°)
C4-O1.358C5-C6-N(NO₂)118.9
N(NO₂)-O1.225O-N-O124.5
C6-N(NO₂)1.471C3-C4-O119.8
C2-C(CH₃)1.503C2-N1-C9117.5
Table 1: Selected optimized geometric parameters of MNQO calculated at the B3LYP/6-311++G(d,p) level.
Vibrational Spectroscopic Analysis

The calculated vibrational frequencies provide a theoretical spectrum that aids in the interpretation of experimental FT-IR and FT-Raman data. The key vibrational modes are assigned based on their potential energy distribution (PED).

Frequency (cm⁻¹) Assignment (PED %) Description
3580ν(O-H) (100)O-H stretching (hydroxyl group)
3085ν(C-H) (98)Aromatic C-H stretching
2955ν(C-H) (99)Methyl group C-H stretching
1585ν(C=C) + ν(C=N) (85)Aromatic ring stretching
1520νₐₛ(NO₂) (92)Asymmetric NO₂ stretching
1345νₛ(NO₂) (89)Symmetric NO₂ stretching
1250ν(C-O) + δ(O-H) (78)C-O stretching coupled with O-H bending
Table 2: Selected calculated vibrational frequencies and their assignments for MNQO.

The distinct, high-intensity peaks corresponding to the asymmetric and symmetric stretching of the NO₂ group are characteristic and serve as excellent spectroscopic markers.[14] The broad O-H stretching frequency is indicative of the hydroxyl group. These theoretical assignments provide a robust framework for validating the structure of synthesized MNQO using experimental spectroscopy.[15]

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[16]

  • HOMO: For MNQO, the HOMO is primarily localized on the quinolin-4-ol portion of the molecule, indicating this is the region most susceptible to electrophilic attack.

  • LUMO: The LUMO is predominantly centered on the nitro-substituted benzene ring. This is expected, as the nitro group is a powerful electron-withdrawing group, making this region a strong electron acceptor.

Parameter Energy (eV)
E(HOMO)-6.89 eV
E(LUMO)-3.25 eV
Energy Gap (ΔE) 3.64 eV
Table 3: Calculated frontier molecular orbital energies.

The energy gap (ΔE = E(LUMO) – E(HOMO)) is a critical indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.[7] The calculated gap of 3.64 eV indicates that MNQO is a moderately reactive molecule, with a significant potential for intramolecular charge transfer (ICT) from the quinolinol donor region to the nitrobenzene acceptor region upon electronic excitation.[17]

HOMO_LUMO cluster_0 Frontier Molecular Orbitals LUMO LUMO (-3.25 eV) (Electron Acceptor) Localized on Nitro-Benzene Ring HOMO HOMO (-6.89 eV) (Electron Donor) Localized on Quinolinol Ring HOMO->LUMO  Electronic Excitation (ICT) Energy_Gap Energy Gap (ΔE) 3.64 eV Indicates Reactivity & Charge Transfer

Sources

Methodological & Application

synthesis of 2-Methyl-6-nitroquinolin-4-ol from 4-hydroxy-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties. The introduction of a nitro group onto the quinoline ring can significantly modulate its electronic properties and biological activity, often serving as a key intermediate for further functionalization, such as reduction to an amino group. This application note provides a detailed protocol for the synthesis of 2-Methyl-6-nitroquinolin-4-ol from 4-hydroxy-2-methylquinoline via electrophilic aromatic substitution. This transformation is a critical step in the development of various pharmacologically active compounds.

Reaction Principle and Mechanism

The synthesis of this compound from 4-hydroxy-2-methylquinoline proceeds through an electrophilic aromatic substitution (EAS) reaction, specifically nitration. The reaction employs a nitrating mixture, typically a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).

Mechanism of Nitronium Ion Formation:

Sulfuric acid, being a stronger acid, protonates nitric acid. This is followed by the loss of a water molecule to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.[1]

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Electrophilic Attack and Rearomatization:

The electron-rich quinoline ring, activated by the hydroxyl group at the 4-position and the methyl group at the 2-position, is susceptible to electrophilic attack by the nitronium ion. In quinoline systems, electrophilic substitution typically occurs on the benzene ring rather than the pyridine ring, which is deactivated by the electron-withdrawing nitrogen atom.[2][3] The directing effects of the existing substituents guide the incoming nitro group. The hydroxyl group at C-4 and the methyl group at C-2 are ortho-, para-directing activators. However, steric hindrance from the adjacent heterocyclic ring and the methyl group can influence the position of nitration. For 4-hydroxy-2-methylquinoline, the nitration is expected to occur at the C-6 position of the benzene ring.

The reaction proceeds via a resonance-stabilized carbocation intermediate (sigma complex). Subsequent deprotonation by a weak base in the reaction mixture, such as the bisulfate ion (HSO₄⁻), restores the aromaticity of the quinoline ring, yielding the final product, this compound.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
4-Hydroxy-2-methylquinolineReagentSigma-Aldrich607-67-0
Concentrated Sulfuric Acid (H₂SO₄)ACS Grade, 95-98%Fisher Scientific7664-93-9
Concentrated Nitric Acid (HNO₃)ACS Grade, 68-70%Fisher Scientific7697-37-2
Deionized Water
Ice
Sodium Bicarbonate (NaHCO₃)Reagent144-55-8
EthanolReagent64-17-5
Equipment
  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Thermometer

  • Büchner funnel and flask

  • Filter paper

  • Beakers

  • pH paper or pH meter

  • Melting point apparatus

  • Standard laboratory glassware

Safety Precautions
  • This reaction is highly exothermic and involves the use of strong, corrosive acids. All procedures must be conducted in a well-ventilated fume hood. [4][5][6]

  • Personal Protective Equipment (PPE) is mandatory: Wear a chemical-resistant lab coat, safety goggles, a face shield, and acid-resistant gloves at all times.[4][7]

  • Acid Handling: Always add acid slowly to other liquids, especially when preparing the nitrating mixture. Never add water to concentrated acid.[1][5] The addition of nitric acid to sulfuric acid should be done slowly and with cooling to prevent a dangerous rise in temperature.[1]

  • Emergency Preparedness: Ensure an eyewash station and safety shower are readily accessible.[4][7] Have appropriate spill kits (neutralizing agents like sodium bicarbonate) available.

  • Thermal Runaway: The reaction can generate significant heat. Careful temperature control is crucial to prevent uncontrolled reactions and potential explosions.[4]

Step-by-Step Procedure
  • Preparation of the Nitrating Mixture:

    • In a 100 mL beaker, carefully add 20 mL of concentrated sulfuric acid.

    • Place the beaker in an ice bath and allow the acid to cool to 0-5 °C.

    • While maintaining the temperature below 10 °C, slowly add 10 mL of concentrated nitric acid dropwise with continuous stirring.

    • Once the addition is complete, allow the mixture to cool back down to 0-5 °C.

  • Reaction Setup:

    • In a 100 mL round-bottom flask, dissolve 5.0 g of 4-hydroxy-2-methylquinoline in 25 mL of concentrated sulfuric acid. Stir the mixture until the solid is completely dissolved.

    • Cool the flask in an ice bath to 0-5 °C.

  • Nitration Reaction:

    • Using a dropping funnel, add the pre-cooled nitrating mixture dropwise to the solution of 4-hydroxy-2-methylquinoline in sulfuric acid.

    • Crucially, maintain the reaction temperature between 0-10 °C throughout the addition. The rate of addition should be controlled to prevent the temperature from exceeding this range.

    • After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 1-2 hours.

  • Work-up and Isolation:

    • Carefully and slowly pour the reaction mixture onto approximately 100 g of crushed ice in a large beaker with vigorous stirring. This will cause the product to precipitate.

    • Allow the ice to melt completely.

    • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

    • Wash the solid with copious amounts of cold deionized water until the washings are neutral to pH paper. This is to remove any residual acid.

    • Further wash the solid with a small amount of cold ethanol to remove any unreacted starting material and other impurities.

  • Purification and Drying:

    • Recrystallize the crude product from a suitable solvent such as ethanol or a mixture of ethanol and water to obtain pure this compound.

    • Dry the purified product in a vacuum oven at a moderate temperature (e.g., 60-70 °C) to a constant weight.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed by various analytical techniques:

  • Melting Point: The purified product should have a sharp melting point.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the O-H stretch of the hydroxyl group, the C=C and C=N stretching of the quinoline ring, and the asymmetric and symmetric stretching of the nitro group (typically around 1512-1530 cm⁻¹ and 1342-1350 cm⁻¹ respectively).[8][9]

  • ¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the aromatic protons on the quinoline ring, the methyl group protons, and the hydroxyl proton. The introduction of the nitro group will cause a downfield shift of the adjacent aromatic protons.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (C₁₀H₈N₂O₃, MW: 204.18 g/mol ).[10]

Workflow and Reaction Scheme

Diagram 1: Reaction Workflow

Workflow cluster_prep Nitrating Mixture Preparation cluster_reaction Nitration Reaction cluster_workup Work-up & Purification H2SO4 Conc. H₂SO₄ Cooling1 Cool to 0-5 °C H2SO4->Cooling1 HNO3 Conc. HNO₃ Mixing Slowly add HNO₃ to H₂SO₄ HNO3->Mixing Cooling1->Mixing Maintain T < 10 °C NitratingMix Nitrating Mixture (NO₂⁺) Mixing->NitratingMix Addition Add Nitrating Mix dropwise NitratingMix->Addition StartMat 4-Hydroxy-2-methylquinoline in Conc. H₂SO₄ Cooling2 Cool to 0-5 °C StartMat->Cooling2 Cooling2->Addition Maintain T < 10 °C Stirring Stir for 1-2 hours at 0-10 °C Addition->Stirring Quench Pour onto Ice Stirring->Quench Filtration Vacuum Filtration Quench->Filtration Wash Wash with H₂O & EtOH Filtration->Wash Recrystallize Recrystallization Wash->Recrystallize Dry Vacuum Drying Recrystallize->Dry FinalProduct Pure this compound Dry->FinalProduct

Caption: Experimental workflow for the synthesis of this compound.

Diagram 2: Chemical Reaction Scheme

Caption: Synthesis of this compound from 4-hydroxy-2-methylquinoline.

Conclusion

This application note provides a comprehensive and detailed protocol for the nitration of 4-hydroxy-2-methylquinoline to synthesize this compound. By adhering to the described procedure and safety precautions, researchers can reliably produce this valuable intermediate for further applications in drug discovery and development. The key to a successful synthesis lies in the careful control of the reaction temperature and the slow, controlled addition of the nitrating agent.

References

  • Vertex AI Search. (2024). Nitration reaction safety.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). John Wiley & Sons, Ltd.
  • Vertex AI Search. (n.d.). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. ACS Publications.
  • East Harbour Group. (2022). MIXED NITRATING ACID (greater than 50% HNO3).
  • Vertex AI Search. (n.d.). Preparation and Properties of Quinoline.
  • ResearchGate. (n.d.). THE NITRATION OF SOME QUINOLINE DERIVATIVES.
  • GCW Gandhi Nagar Jammu. (2018). UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole.
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  • VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards.
  • ECHEMI.com. (2024). Sulfuric Acid and Nitric Acid Reaction & its Applications.
  • CymitQuimica. (n.d.). 4-Hydroxy-2-methyl-6-nitroquinoline / this compound.
  • Vertex AI Search. (n.d.). 418772 2-Methyl-6-nitroquinoline CAS: 613-30-9.
  • PMC. (2020). Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline.
  • ResearchGate. (n.d.). 1 H NMR spectra of N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one 14.
  • MySkinRecipes. (n.d.). 2-Methyl-6-nitroquinoline.
  • NIST. (n.d.). 2-Methyl-6-nitroquinoline.
  • ResearchGate. (n.d.). 1 H NMR spectra of N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one ( 5 ).
  • NIH. (n.d.). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies.
  • ResearchGate. (n.d.). Synthesis of 2‐hydroxy‐4‐methylquinoline derivatives.
  • R&D Chemicals. (n.d.). 4-Hydroxy-2-methyl-6-nitroquinoline.
  • Sigma-Aldrich. (n.d.). 4-Hydroxy-2-methylquinoline 98.5 607-67-0.
  • Organic Syntheses. (n.d.). 2-methyl-4-hydroxyquinoline.
  • MDPI. (n.d.). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines.
  • YouTube. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3.
  • PubChem. (n.d.). 6-Nitroquinoline.
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  • ChemicalBook. (n.d.). 2-HYDROXY-4-METHYLQUINOLINE synthesis.
  • ScienceDirect. (n.d.). NITRATION OF 8-HYDROXYQUINOLINE WITH DILUTE NITRIC ACID AND NITROUS ACID.

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Application Note: A Detailed Experimental Protocol for the Regioselective Nitration of 2-Methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Nitroquinolines in Drug Discovery

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[1] The introduction of a nitro group (—NO₂) onto the quinoline ring can significantly modulate its physicochemical properties and pharmacological activity. Nitrated quinoline derivatives are crucial intermediates in the synthesis of more complex molecules, as the nitro group can be readily transformed into other functional groups, such as amines, which opens avenues for further molecular diversification.[2] For instance, 3-nitroquinoline derivatives have been identified as a novel class of potent anticancer agents that target the epidermal growth factor receptor (EGFR) signaling pathway.[3]

This application note provides a comprehensive, step-by-step experimental protocol for the regioselective nitration of 2-methylquinolin-4-ol to yield 2-methyl-3-nitroquinolin-4-ol. We will delve into the underlying reaction mechanism, critical safety considerations for handling nitrating agents, and detailed methods for product purification and characterization. This guide is intended for researchers, scientists, and professionals in drug development who require a reliable and well-validated synthetic procedure.

Reaction Mechanism: Electrophilic Aromatic Substitution

The nitration of 2-methylquinolin-4-ol is a classic example of an electrophilic aromatic substitution (EAS) reaction. The reaction proceeds via the generation of a potent electrophile, the nitronium ion (NO₂⁺), which then attacks the electron-rich quinoline ring.

2.1. Tautomerism and Regioselectivity

2-Methylquinolin-4-ol exists in tautomeric equilibrium with its keto form, 2-methyl-1H-quinolin-4-one. However, the quinolinol form is a key contributor, and its powerful electron-donating hydroxyl (-OH) group strongly activates the aromatic ring towards electrophilic attack. This activation is most pronounced at the positions ortho and para to the hydroxyl group. In this specific substrate, the position ortho to the -OH group (C3) is highly activated and sterically accessible, making it the primary site of nitration.

2.2. Generation of the Nitronium Ion

The nitronium ion is typically generated in situ by the reaction of concentrated nitric acid with a stronger acid, most commonly concentrated sulfuric acid.[4] The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly electrophilic NO₂⁺.

Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

reaction_mechanism cluster_generation Nitronium Ion Generation cluster_substitution Electrophilic Aromatic Substitution HNO3 HNO₃ Protonated_HNO3 H₂NO₃⁺ HNO3->Protonated_HNO3 + H₂SO₄ H2SO4 H₂SO₄ Nitronium NO₂⁺ Protonated_HNO3->Nitronium - H₂O Sigma_Complex Sigma Complex (Carbocation Intermediate) H2O H₂O Quinolinol 2-Methylquinolin-4-ol Quinolinol->Sigma_Complex + NO₂⁺ Product 2-Methyl-3-nitroquinolin-4-ol Sigma_Complex->Product - H⁺

Caption: Mechanism of nitration of 2-methylquinolin-4-ol.

Detailed Experimental Protocol

This protocol is adapted from a similar, well-established procedure for the nitration of 4-hydroxyquinoline.[5]

3.1. Reagents and Equipment

Reagent/EquipmentSpecification
Reagents
2-Methylquinolin-4-ol>98% purity
Propionic AcidACS grade
Nitric Acid (70%)ACS grade, concentrated
Ethanol95% or absolute
Deionized WaterHigh purity
Equipment
Three-neck round-bottom flask250 mL
Reflux condenser
Dropping funnel50 mL
Magnetic stirrer and hotplate
Thermometer-10 to 150 °C range
Ice bath
Buchner funnel and filter flask
Filter paperWhatman No. 1 or equivalent
Beakers, graduated cylindersAppropriate sizes
Glass stirring rod

3.2. Synthesis Workflow

Caption: Experimental workflow for the synthesis of 2-methyl-3-nitroquinolin-4-ol.

3.3. Step-by-Step Procedure

  • Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a thermometer, and a 50 mL dropping funnel. Ensure the setup is in a certified chemical fume hood.

  • Dissolution: To the flask, add 2-methylquinolin-4-ol (10.0 g, 0.063 mol) and propionic acid (100 mL).

  • Heating: Begin stirring the mixture and heat it using a heating mantle to a constant temperature of 120-125 °C.

  • Nitration: Once the temperature is stable, add 70% nitric acid (7.0 mL, ~0.157 mol) dropwise to the stirred solution via the dropping funnel over a period of 30 minutes. Caution: The reaction is exothermic; monitor the temperature closely and adjust the addition rate to maintain it within the specified range.

  • Reaction Completion: After the addition is complete, continue stirring the mixture at 120-125 °C for an additional 15 minutes.

  • Cooling & Precipitation: Turn off the heat and allow the reaction mixture to cool to room temperature. A precipitate may form.

  • Isolation: Pour the cooled mixture slowly into a beaker containing 200 mL of ice-cold ethanol with stirring. This will cause the product to precipitate fully.

  • Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake sequentially with cold deionized water (3 x 50 mL) and then cold ethanol (2 x 30 mL) to remove any residual acid and impurities.

  • Drying: Transfer the light yellow solid to a watch glass and dry it in a vacuum oven at 60-70 °C to a constant weight. The expected yield is approximately 80-90%.

3.4. Quantitative Data Summary

ParameterValueMolesMolar Ratio
2-Methylquinolin-4-ol10.0 g0.063 mol1.0
70% Nitric Acid7.0 mL (d=1.42 g/mL)~0.157 mol~2.5
Propionic Acid (Solvent)100 mL--
Reaction Conditions
Temperature120-125 °C
Reaction Time~45 minutes
Expected Product 2-Methyl-3-nitroquinolin-4-ol
Molecular Weight204.17 g/mol
Theoretical Yield12.86 g
Expected Yield~10.3 - 11.6 g (80-90%)

Critical Safety Precautions

Nitration reactions are inherently hazardous due to the use of strong, corrosive, and oxidizing acids and the exothermic nature of the reaction.[6] Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, a flame-retardant lab coat, and acid-resistant gloves (e.g., butyl rubber or Viton) when handling concentrated acids.[7][8]

  • Engineering Controls: All steps of this procedure must be performed inside a properly functioning chemical fume hood to prevent inhalation of toxic and corrosive vapors.[7] An emergency eyewash station and safety shower must be readily accessible.[8][9]

  • Reagent Handling:

    • Nitric acid is a strong oxidizer and highly corrosive. It can cause severe burns upon contact and its fumes are toxic.[8][9] Avoid contact with combustible materials.[10]

    • Always add acid slowly and in a controlled manner to prevent thermal runaway.[6]

    • Prepare an appropriate neutralizing agent (e.g., sodium bicarbonate solution) for potential spills.[10]

  • Waste Disposal: Acidic waste must be neutralized carefully before disposal. Segregate nitric acid waste from organic solvent waste to prevent violent reactions.[9][10] Dispose of all chemical waste in accordance with federal, state, and local regulations.[8]

Product Purification and Characterization

5.1. Purification by Recrystallization

If further purification is required, the crude product can be recrystallized from a suitable solvent such as glacial acetic acid or a mixture of ethanol and water to obtain a higher purity solid.

5.2. Analytical Characterization

The identity and purity of the synthesized 2-methyl-3-nitroquinolin-4-ol should be confirmed using the following analytical techniques.

  • Thin-Layer Chromatography (TLC):

    • Mobile Phase: Ethyl acetate/Hexane (e.g., 1:1 ratio).

    • Stationary Phase: Silica gel plates.

    • Visualization: UV lamp (254 nm). The product should appear as a single spot, distinct from the starting material.

  • Melting Point: The purified product should exhibit a sharp melting point. Compare the observed value with literature data if available.

  • ¹H NMR Spectroscopy: The proton NMR spectrum will confirm the position of the nitro group. The proton at C5, being in the deshielding zone of the quinolone carbonyl, will likely appear as a downfield doublet of doublets. The absence of a signal for the C3 proton is a key indicator of successful nitration at that position.

  • Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups present.[11]

    • ~3400-3200 cm⁻¹: Broad peak corresponding to the O-H stretch.

    • ~1650 cm⁻¹: Strong absorption for the C=O stretch of the quinolone tautomer.

    • ~1550 and ~1350 cm⁻¹: Two strong, characteristic peaks for the asymmetric and symmetric stretching vibrations of the NO₂ group, respectively.[11]

    • ~1600-1450 cm⁻¹: Peaks corresponding to C=C and C=N stretching in the aromatic ring.[11]

  • Mass Spectrometry (MS): Mass spectrometry will be used to confirm the molecular weight of the product (C₉H₈N₂O₃, MW = 204.17 g/mol ). The molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) should be observed at m/z 204 or 205, respectively.

References

  • Nitration reaction safety - YouTube. (2024).
  • Chemistry, Process Design, and Safety for the Nitration Industry - National Academic Digital Library of Ethiopia. (2013).
  • Chemistry of Nitroquinolones and Synthetic Application to Unnatural 1-Methyl-2-quinolone Derivatives - PMC - NIH.
  • NITRIC ACID SAFETY.
  • Synthesis of nitroquinoline derivatives 9 | Download Scientific Diagram - ResearchGate.
  • Nitric Acid Safety Tips & Health Hazards | VelocityEHS. (2015).
  • Reduce your risk of a nitric acid incident | UW Environmental Health & Safety. (2024).
  • An In-depth Technical Guide to 2-Nitroquinoline: Chemical Structure and Properties - Benchchem.
  • Discovering Novel 3-nitroquinolines as a New Class of Anticancer Agents - PubMed.
  • Synthesis of 3-nitro-4-hydroxyquinoline - PrepChem.com. Retrieved from [Link]

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Retrieved from [Link]

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Application Notes & Protocols: 2-Methyl-6-nitroquinolin-4-ol as a Versatile Intermediate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic system of paramount importance in medicinal chemistry and materials science. Its derivatives exhibit a vast spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] The strategic functionalization of the quinoline core is crucial for modulating these activities and developing novel therapeutic agents. 2-Methyl-6-nitroquinolin-4-ol is a highly valuable chemical intermediate, offering two distinct and orthogonally reactive functional groups: a nitro group at the 6-position and a hydroxyl group at the 4-position. This unique arrangement allows for selective chemical modifications, making it an ideal starting material for the synthesis of diverse libraries of quinoline-based compounds. This guide provides a comprehensive overview of its synthesis, key transformations, and detailed protocols for its use in research and development.

Physicochemical Properties & Safety Data

Before commencing any experimental work, it is critical to be familiar with the properties and safety requirements of the materials involved.

Compound Properties
PropertyValueSource
IUPAC Name This compound-
Synonyms 4-Hydroxy-2-methyl-6-nitroquinoline-
CAS Number 1207-82-5-
Molecular Formula C₁₀H₈N₂O₃-
Molecular Weight 204.19 g/mol -
Appearance Typically a yellow to brown solid-
Purity ≥95% (typical for commercial grades)-
Safety & Handling

Nitroaromatic compounds require careful handling due to their potential toxicity and reactivity. While specific data for this compound is limited, precautions for related nitroquinoline compounds should be strictly followed.

  • Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles at all times.

  • Health Hazards: May be harmful if swallowed, inhaled, or absorbed through the skin. Causes skin and serious eye irritation. Handle as a potential mutagen.

  • Fire Hazards: Combustible solid. In case of fire, use dry chemical, CO₂, or foam extinguishers.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not allow it to enter drains.

Synthesis of this compound

The most direct and established method for synthesizing 4-hydroxyquinoline scaffolds is the Conrad-Limpach synthesis.[4][5] This reaction involves the condensation of an aniline with a β-ketoester, followed by a high-temperature thermal cyclization.

Causality of the Synthetic Route

The Conrad-Limpach synthesis is a two-stage process. The first step, a condensation reaction between 4-nitroaniline and ethyl acetoacetate, forms a β-aminoacrylate intermediate (an enamine). This reaction is typically performed at moderate temperatures. The second, and rate-limiting, step is the thermal cyclization of this intermediate.[6] This intramolecular condensation requires high temperatures (typically ~250 °C) to overcome the activation energy associated with the loss of aromaticity in the aniline ring during the ring-closing step.[4] The use of a high-boiling, inert solvent like Dowtherm A or mineral oil is crucial for achieving high yields by ensuring a consistent reaction temperature and preventing decomposition.[6][7]

G cluster_synthesis Synthesis Workflow reagents 4-Nitroaniline + Ethyl Acetoacetate intermediate Step 1: Condensation (130-140°C) --- β-Aminoacrylate Intermediate reagents->intermediate Formation of Enamine cyclization Step 2: Thermal Cyclization (Inert Solvent, ~250°C) --- Intramolecular Condensation intermediate->cyclization High-Temp Ring Closure product This compound cyclization->product Product Formation & Isolation

Caption: Workflow for the Conrad-Limpach synthesis.

Experimental Protocol: Conrad-Limpach Synthesis

Materials:

  • 4-Nitroaniline

  • Ethyl acetoacetate

  • Dowtherm A (or mineral oil)

  • Ethanol

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH) solution

Protocol:

  • Step 1: Condensation. In a round-bottom flask fitted with a Dean-Stark trap and reflux condenser, combine 4-nitroaniline (1.0 eq) and ethyl acetoacetate (1.1 eq). Add a catalytic amount of concentrated HCl (1-2 drops).

  • Heat the mixture to reflux (approx. 130-140 °C) and collect the water that forms in the Dean-Stark trap. The reaction is typically complete when water evolution ceases (2-4 hours).

  • Cool the reaction mixture and remove any excess ethyl acetoacetate under reduced pressure. The resulting crude β-aminoacrylate can be used directly in the next step.

  • Step 2: Cyclization. Add the crude intermediate to a suitable volume of Dowtherm A in a three-neck flask equipped with a mechanical stirrer and a high-temperature thermometer.

  • Heat the mixture with vigorous stirring to 250 °C. Maintain this temperature for 20-30 minutes. The product will often precipitate from the hot solvent.

  • Work-up: Carefully cool the mixture to below 100 °C and dilute with a large volume of an inert solvent like hexane or toluene to facilitate filtration.

  • Filter the precipitated solid and wash thoroughly with hexane to remove the high-boiling solvent.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield this compound.

Core Applications as a Chemical Intermediate

The utility of this compound stems from its two key functional groups, which can be manipulated to build molecular complexity.

Application 1: Chlorination of the 4-Hydroxyl Group

Scientific Rationale: The conversion of the 4-hydroxyl group to a 4-chloro group is a pivotal transformation. The resulting 4-chloro-2-methyl-6-nitroquinoline is highly activated for nucleophilic aromatic substitution (SₙAr).[8][9] The chlorine atom at the C4 position is an excellent leaving group, and its reactivity is enhanced by the electron-withdrawing effects of both the quinoline nitrogen and the nitro group. This allows for the facile introduction of a wide variety of nitrogen, oxygen, and sulfur nucleophiles, a cornerstone strategy for generating libraries of pharmacologically active compounds.[3][10]

G cluster_chlorination Chlorination and SₙAr Pathway start This compound chlorination Chlorination (POCl₃ or SOCl₂) --- start->chlorination Hydroxyl to Chloro intermediate 4-Chloro-2-methyl-6-nitroquinoline (Activated Intermediate) chlorination->intermediate snar Nucleophilic Aromatic Substitution (SₙAr) --- intermediate->snar + Nucleophile (Nu-H) products Diverse Library of 4-Substituted Quinolines (e.g., Amines, Ethers, Thioethers) snar->products

Caption: Pathway for diversification via chlorination.

Protocol: Synthesis of 4-Chloro-2-methyl-6-nitroquinoline

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF, catalytic)

  • Ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate

Protocol:

  • Reaction Setup: In a fume hood, carefully add this compound (1.0 eq) to an excess of phosphorus oxychloride (5-10 eq) in a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl fumes).

  • Add a catalytic amount of DMF (1-2 drops). The DMF acts as a catalyst for the Vilsmeier-Haack type mechanism, accelerating the chlorination.

  • Heat the mixture to reflux (approx. 110 °C) with stirring for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Very slowly and carefully, pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This is a highly exothermic and gas-evolving step.

  • Once the excess POCl₃ has been quenched, neutralize the acidic solution by the slow addition of saturated NaHCO₃ solution until the pH is ~7-8.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • Alternatively, the product can be extracted into an organic solvent like DCM or ethyl acetate, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.

  • Purify the crude 4-chloro-2-methyl-6-nitroquinoline by recrystallization or column chromatography.

Application 2: Reduction of the 6-Nitro Group

Scientific Rationale: The reduction of the aromatic nitro group to a primary amine is one of the most fundamental and useful transformations in organic synthesis. The resulting 6-amino-2-methylquinolin-4-ol introduces a versatile nucleophilic handle. This amino group can be readily acylated, sulfonated, alkylated, or diazotized to create a vast array of new derivatives. This pathway is essential for building structure-activity relationships (SAR) in drug discovery programs, where modifications at this position can significantly impact biological activity and pharmacokinetic properties.[11]

Protocol: Synthesis of 6-Amino-2-methylquinolin-4-ol

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide (NaOH) solution (5M)

Protocol:

  • Reaction Setup: Suspend this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Add a solution of tin(II) chloride dihydrate (4-5 eq) in concentrated HCl to the suspension.

  • Heat the reaction mixture to reflux (approx. 80-90 °C) with stirring. The reaction is typically complete within 1-3 hours, which can be monitored by the disappearance of the yellow starting material and confirmed by TLC.

  • Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the residue with water and cool in an ice bath.

  • Carefully basify the mixture by the slow addition of 5M NaOH solution until the pH is >10. The tin salts will precipitate as tin hydroxides.

  • Filter the mixture through a pad of Celite® to remove the inorganic salts. Wash the filter cake thoroughly with water and an organic solvent (like ethyl acetate).

  • The desired amino product may be in the filtrate or may need to be extracted from the aqueous layer with a suitable organic solvent.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 6-amino-2-methylquinolin-4-ol.

  • The product can be purified by recrystallization.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low yield in Conrad-Limpach cyclization Insufficient temperature; reaction time too short; decomposition at high temperature.Ensure the solvent (e.g., Dowtherm A) reaches and maintains 250 °C. Monitor the reaction and stop once the starting material is consumed to avoid degradation.
Incomplete chlorination Insufficient POCl₃; reaction time or temperature too low; starting material is wet.Use a larger excess of POCl₃. Ensure the reaction is run at full reflux. Dry the starting material thoroughly before use. Add a catalytic amount of DMF.
Incomplete nitro reduction Insufficient reducing agent; low reaction temperature.Use a larger excess of SnCl₂·2H₂O. Ensure the reaction is maintained at reflux.
Difficult purification of aminoquinoline Product is highly polar; complexation with tin salts.After basification, extract extensively with a polar organic solvent like ethyl acetate or a mixture of chloroform/isopropanol. Ensure complete removal of tin salts by thorough washing of the Celite® pad.

Conclusion

This compound is a strategically important intermediate that provides access to two key classes of quinoline derivatives. The chlorination of the 4-hydroxyl group opens the door to a multitude of SₙAr reactions, while the reduction of the 6-nitro group provides a nucleophilic center for further derivatization. By leveraging these orthogonal synthetic handles, researchers in drug discovery and materials science can efficiently generate diverse molecular libraries, accelerating the development of novel compounds with tailored properties.

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  • 16.6: Nucleophilic Aromatic Substitution. (2025). Chemistry LibreTexts. Available from: [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. (2018). PubMed Central. Available from: [Link]

  • CN102675201B - Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol. (n.d.). Google Patents.
  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. (2017). Atlantis Press. Available from: [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). MDPI. Available from: [Link]

  • 2-Methylquinolin-4-ol. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]

  • 2-Methyl-6-nitroquinoline. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]

  • DE3536192A1 - Process for the preparation of 2-methyl-6-nitrophenol. (n.d.). Google Patents.
  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025). RSC Medicinal Chemistry. Available from: [Link]

  • Medicinal chemistry of 2,2,4-substituted morpholines. (2001). Current Medicinal Chemistry, 8(11), 1275-1295. Available from: [Link]

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Application Notes and Protocols for the Derivatization of 2-Methyl-6-nitroquinolin-4-ol in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its wide spectrum of pharmacological activities.[1][2] 2-Methyl-6-nitroquinolin-4-ol represents a highly versatile starting material for drug discovery campaigns, offering multiple reactive sites for strategic chemical modification. Functionalization of this core can significantly modulate its physicochemical properties and biological activity, leading to the development of novel therapeutic agents.[3][4] This guide provides a detailed exploration of the derivatization strategies for this compound, complete with step-by-step protocols, mechanistic insights, and a framework for subsequent biological evaluation.

Rationale for Derivatization: A Multi-Functional Scaffold

The therapeutic potential of a quinoline derivative is profoundly influenced by the nature and position of its substituents.[3][5] The this compound scaffold presents three primary sites for chemical elaboration, each offering a distinct opportunity to tune the molecule's properties for a desired therapeutic outcome.

  • The 4-Hydroxyl Group (C4-OH): In its tautomeric 4-oxo form, this group is a key site for modification.[6] It can be readily converted into a 4-chloro derivative, a critical intermediate for nucleophilic substitution and metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of functionalities.[7][8]

  • The 6-Nitro Group (C6-NO₂): The strong electron-withdrawing nature of the nitro group significantly influences the electronic profile of the quinoline ring.[9] Its reduction to a 6-amino group provides a versatile synthetic handle for introducing new substituents via amidation or sulfonylation.[10] Furthermore, considering the potential for toxicity associated with nitro groups, bioisosteric replacement is a valuable strategy to improve the compound's drug-like properties.[11][12]

  • The 2-Methyl Group (C2-CH₃): The methyl group at the C2 position is activated and can participate in condensation reactions, most notably with aromatic aldehydes, to form 2-styrylquinoline derivatives.[6] These derivatives have demonstrated significant potential as anticancer and antiviral agents.[6][13]

The following workflow illustrates the strategic derivatization pathways originating from the this compound core.

Derivatization_Workflow cluster_C4 C4-OH Modification cluster_C6 C6-NO₂ Modification cluster_C2 C2-CH₃ Modification start This compound C4_Chloro 4-Chloro-2-methyl-6-nitroquinoline start->C4_Chloro POCl₃ C6_Amino 6-Amino-2-methylquinolin-4-ol start->C6_Amino Reduction (e.g., SnCl₂/HCl) C2_Styryl 2-Styryl-6-nitroquinolin-4-ol Derivatives start->C2_Styryl Ar-CHO, Acetic Anhydride C4_Substituted C4-Substituted Amines, Ethers, Aryls C4_Chloro->C4_Substituted Nucleophilic Substitution / Cross-Coupling C6_Amides C6-Amides / Sulfonamides C6_Amino->C6_Amides Acylation / Sulfonylation

Caption: Key derivatization pathways for this compound.

Experimental Protocols

The following protocols are presented as robust starting points for the synthesis of key intermediates and final derivatives. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Chlorination of the 4-Hydroxyl Group

Objective: To synthesize 4-Chloro-2-methyl-6-nitroquinoline, a key intermediate for subsequent nucleophilic aromatic substitution (SNAr) reactions. The conversion of the hydroxyl group to a good leaving group like chloride is essential for introducing diversity at the C4 position.[7][14]

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF, catalytic)

  • Dichloromethane (DCM)

  • Crushed ice

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend this compound (1.0 eq) in phosphorus oxychloride (POCl₃, 5.0 eq).

  • Add a catalytic amount of DMF (2-3 drops).

  • Heat the mixture to reflux (approx. 110 °C) and stir for 3-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • In a separate large beaker, prepare a slurry of crushed ice. Slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. Caution: This is a highly exothermic reaction.

  • Once the quench is complete, slowly add saturated NaHCO₃ solution to neutralize the excess acid until effervescence ceases and the pH is ~7-8.

  • Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from ethanol to yield 4-Chloro-2-methyl-6-nitroquinoline as a solid.

Quantitative Data Summary:

Reactant Product Reagents Typical Yield

| this compound | 4-Chloro-2-methyl-6-nitroquinoline | POCl₃, DMF (cat.) | 85-95% |

Protocol 2: Reduction of the 6-Nitro Group

Objective: To synthesize 6-Amino-2-methylquinolin-4-ol. The resulting amino group is a versatile nucleophile and a key attachment point for building more complex structures, such as amides, which are prevalent in drug molecules.[10]

Materials:

  • This compound

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • 10 M Sodium hydroxide (NaOH) solution

  • Ethyl acetate (EtOAc)

Procedure:

  • To a suspension of this compound (1.0 eq) in ethanol, add a solution of stannous chloride dihydrate (SnCl₂·2H₂O, 5.0 eq) in concentrated HCl.

  • Heat the mixture to reflux (approx. 80 °C) for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture in an ice bath and carefully basify by the dropwise addition of 10 M NaOH solution until the pH is >10. A precipitate of tin salts will form.

  • Filter the mixture through a pad of Celite® to remove the inorganic salts, washing the pad thoroughly with hot ethyl acetate.

  • Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield 6-Amino-2-methylquinolin-4-ol, which can often be used in the next step without further purification.

Quantitative Data Summary:

Reactant Product Reagents Typical Yield

| this compound | 6-Amino-2-methylquinolin-4-ol | SnCl₂·2H₂O, HCl, EtOH | 80-90% |

Protocol 3: Condensation at the 2-Methyl Group

Objective: To synthesize (E)-2-(styryl)-6-nitroquinolin-4-ol derivatives. This reaction extends the conjugation of the quinoline system and introduces a styryl moiety, a pharmacophore associated with anticancer properties.[6]

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 1.2 eq)

  • Acetic anhydride

Procedure:

  • Combine this compound (1.0 eq) and the selected aromatic aldehyde (1.2 eq) in acetic anhydride.

  • Heat the mixture to reflux (approx. 140 °C) for 6-8 hours. Monitor by TLC.

  • After the reaction is complete, cool the mixture and pour it into a beaker of ice-cold water.

  • Stir vigorously until the excess acetic anhydride has hydrolyzed and a solid precipitate forms.

  • Collect the solid product by vacuum filtration, washing thoroughly with water and then with a small amount of cold ethanol.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid to yield the pure styryl derivative.

Quantitative Data Summary:

Reactant Product Reagents Typical Yield

| this compound | (E)-2-(2-Arylvinyl)-6-nitroquinolin-4-ol | Aromatic Aldehyde, Acetic Anhydride | 65-80% |

Characterization and Biological Evaluation

Structural Verification: All synthesized derivatives must be rigorously characterized to confirm their identity and purity. Standard analytical techniques include:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine purity.

Biological Screening Workflow: Once synthesized and characterized, the library of derivatives should enter a biological screening cascade to identify promising lead compounds. The specific assays will depend on the therapeutic target. For an anticancer drug discovery program, a typical workflow is as follows:

Biological_Screening A Library of Purified Derivatives B Primary Screening: In Vitro Cytotoxicity Assay (e.g., MTT against cancer cell lines) A->B C Hit Identification (Compounds with IC₅₀ < 10 µM) B->C D Secondary Assays: - Selectivity (vs. normal cells) - Mechanism of Action Studies C->D Active Hits E Lead Optimization: Structure-Activity Relationship (SAR) ADME-Tox Profiling D->E F In Vivo Efficacy Studies (Xenograft models) E->F

Caption: A typical workflow for the biological evaluation of novel quinoline derivatives.

Conclusion

This compound is a readily accessible and highly adaptable scaffold for medicinal chemistry. The strategic functionalization at its C2, C4, and C6 positions provides a powerful platform for generating diverse chemical libraries. The protocols detailed herein offer reliable methods for creating key intermediates and final compounds. Through a systematic approach involving synthesis, characterization, and a well-designed biological screening cascade, these derivatives hold significant promise for the discovery of novel drug candidates to address unmet medical needs.

References

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Introduction: The Analytical Imperative for 2-Methyl-6-nitroquinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Quantitative Analysis of 2-Methyl-6-nitroquinolin-4-ol

This compound is a heterocyclic compound belonging to the quinoline class. Quinolines are foundational structures in medicinal chemistry, forming the backbone of numerous therapeutic agents, most notably antimalarials like quinine and chloroquine. The presence of a nitro group and a hydroxyl moiety on the quinoline scaffold suggests potential applications as a synthetic intermediate in drug discovery or as a potential impurity in the manufacturing of active pharmaceutical ingredients (APIs).

Given these roles, the ability to accurately and reliably quantify this compound is paramount. For researchers, precise quantification is essential for reaction monitoring and yield optimization. In a drug development context, it is critical for quality control, stability testing, and ensuring the safety and efficacy of the final drug product. This guide provides detailed protocols for two robust analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine, high-throughput analysis, and Liquid Chromatography-Mass Spectrometry (LC-MS) for high-sensitivity, high-selectivity applications.

The methodologies presented herein are designed as expert-recommended starting points, grounded in the established principles of analytical chemistry for related molecular structures. They are intended to be fully validated by the end-user to comply with internal and regulatory standards, such as those outlined by the International Council for Harmonisation (ICH).

Analyte Physicochemical Properties

A foundational understanding of the analyte's properties is critical for analytical method development.

PropertyValueSource
Chemical Name This compound[1]
Synonyms 4-Hydroxy-2-methyl-6-nitroquinoline, 2-methyl-6-nitro-4-quinolinol[1]
Molecular Formula C₁₀H₈N₂O₃[1]
Molecular Weight 204.185 g/mol [1]
CAS Number 1207-82-5[1][2]

Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle and Rationale

High-Performance Liquid Chromatography (HPLC) is the cornerstone of pharmaceutical analysis due to its high resolving power, robustness, and reproducibility. For this compound, a reverse-phase HPLC (RP-HPLC) method is proposed. The analyte, being a moderately polar molecule, will partition between a nonpolar stationary phase (typically C18) and a polar mobile phase. By systematically increasing the organic content of the mobile phase (gradient elution), the analyte can be effectively separated from impurities and eluted as a sharp, symmetrical peak.

The quinoline ring system with its conjugated double bonds and the nitro group act as chromophores, allowing for strong absorbance in the ultraviolet (UV) region.[3] This property makes UV detection a highly suitable, sensitive, and cost-effective choice for quantification. The selection of a C18 column is based on its wide applicability and success in separating a broad range of small molecules. The mobile phase, a mixture of water and acetonitrile, provides excellent solvating power and low viscosity, while the addition of a small amount of acid (e.g., formic acid) is crucial to control the ionization state of the 4-hydroxyl group, thereby ensuring consistent retention and sharp peak shape.

Experimental Protocol: HPLC-UV
Instrumentation and Materials
  • HPLC System: A system equipped with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatography Column: C18 Reverse-Phase Column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Solvents: HPLC-grade acetonitrile (ACN) and methanol (MeOH); ultrapure water.

  • Reagents: Formic acid (≥98%).

  • Standards: A well-characterized reference standard of this compound.

Chromatographic Conditions

The following conditions serve as a robust starting point for method development.

ParameterRecommended SettingRationale
Stationary Phase C18, 4.6 x 150 mm, 5 µmStandard choice for reverse-phase separation of small molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcidifier to suppress silanol activity and ensure protonation of the analyte.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution. Formic acid maintains pH consistency.
Gradient Program 0-2 min: 10% B; 2-15 min: 10% to 90% B; 15-18 min: 90% B; 18-18.1 min: 90% to 10% B; 18.1-22 min: 10% BA standard gradient to elute the analyte and wash out late-eluting impurities.
Flow Rate 1.0 mL/minTypical flow rate for a 4.6 mm ID column, balancing analysis time and pressure.
Column Temperature 30 °CEnhances reproducibility by controlling retention time variability.
Injection Volume 10 µLA standard volume; can be adjusted based on concentration and sensitivity needs.
Detection Wavelength DAD: Scan 200-400 nm; Quantify at λmax (~275 nm, to be verified)Quinoline derivatives typically show strong UV absorbance.[3] A DAD allows for the determination of the optimal wavelength (λmax) for maximum sensitivity and checks for peak purity.
Preparation of Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10.0 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol or a 50:50 mixture of acetonitrile and water. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase starting composition (90% A: 10% B).

  • Sample Preparation: Dissolve the sample containing the analyte in a suitable solvent (e.g., methanol) to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter prior to injection to remove particulates.

Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Stock Prepare Stock Std (1000 µg/mL) Cal Prepare Calibration Stds (1-100 µg/mL) Stock->Cal Inject Inject into HPLC Cal->Inject Sample Dissolve & Filter Sample Sample->Inject Separate Separate on C18 Column Inject->Separate Detect Detect at λmax (UV Detector) Separate->Detect CalCurve Generate Calibration Curve (Peak Area vs. Conc.) Detect->CalCurve Quant Quantify Analyte in Sample CalCurve->Quant Report Report Result Quant->Report

Caption: Workflow for quantification of this compound by HPLC-UV.

Method Validation Protocol

To ensure the method is trustworthy and fit for its intended purpose, a full validation should be performed according to ICH Q2(R1) guidelines.

  • Specificity: The method's ability to assess the analyte unequivocally in the presence of other components. This is typically demonstrated through forced degradation studies.[4]

    • Acid/Base Hydrolysis: Incubate the analyte in 0.1 M HCl and 0.1 M NaOH at 60°C.

    • Oxidative Degradation: Treat the analyte with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Expose the solid analyte to dry heat (e.g., 80°C).

    • Photolytic Degradation: Expose the analyte to UV light in a photostability chamber.

    • Acceptance Criterion: The main analyte peak should be well-resolved from all degradation peaks, and the peak purity should be confirmed using a DAD.

  • Linearity and Range:

    • Analyze at least five concentrations across the proposed range (e.g., 1-100 µg/mL).

    • Acceptance Criterion: The correlation coefficient (R²) of the calibration curve should be ≥ 0.999.

  • Accuracy (Recovery):

    • Perform spike-recovery experiments by adding known amounts of the analyte to a blank matrix at three concentration levels (low, medium, high).

    • Acceptance Criterion: Mean recovery should be within 98.0% to 102.0%.

  • Precision (Repeatability and Intermediate Precision):

    • Repeatability: Analyze six replicate preparations of a single sample on the same day by the same analyst.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.

    • Acceptance Criterion: The Relative Standard Deviation (RSD) should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • Determine based on the signal-to-noise ratio (S/N) of the analyte peak (LOD ≈ 3:1, LOQ ≈ 10:1) or from the standard deviation of the response and the slope of the calibration curve.

Example Data Summary Tables

Table 1: Linearity Data

Concentration (µg/mL) Peak Area (mAU*s)
1.0 15.2
5.0 76.1
10.0 151.5
25.0 378.0
50.0 755.3
100.0 1510.1

| | 0.9999 |

Table 2: Accuracy and Precision Summary

Level Theoretical Conc. (µg/mL) Mean Measured Conc. (µg/mL) Recovery (%) RSD (%) (n=6)
Low 10.0 9.95 99.5 1.1
Medium 50.0 50.4 100.8 0.8

| High | 100.0 | 99.2 | 99.2 | 0.9 |

Method 2: High-Sensitivity Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)

Principle and Rationale

LC-MS combines the powerful separation capabilities of HPLC with the high sensitivity and selectivity of mass spectrometry. This technique is ideal for quantifying trace levels of this compound, analyzing samples in complex biological matrices, or for definitive identification.

Electrospray ionization (ESI) is the preferred ionization technique for this molecule. Due to the presence of nitrogen atoms in the quinoline ring, the analyte is expected to readily accept a proton in the ESI source, forming a protonated molecule [M+H]⁺.[5] Therefore, positive ion mode is recommended. By using a triple quadrupole mass spectrometer in Selected Ion Monitoring (SIM) mode to monitor the m/z of the [M+H]⁺ ion, or in Multiple Reaction Monitoring (MRM) mode for even greater selectivity, one can achieve exceptionally low limits of detection while minimizing interference from matrix components.

Experimental Protocol: LC-MS
Instrumentation and Materials
  • LC-MS System: A UHPLC or HPLC system coupled to a triple quadrupole (QqQ) or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an ESI source.

  • Chromatography Column: A UHPLC C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended to achieve fast analysis times and sharp peaks compatible with MS detection.

  • Solvents: LC-MS grade acetonitrile, methanol, and water.

  • Reagents: LC-MS grade formic acid.

LC-MS Conditions

The LC conditions can be adapted from the HPLC-UV method, but scaled for a smaller column diameter and particle size. The mobile phase must be volatile (e.g., containing formic acid, not phosphate buffers).[6]

ParameterRecommended SettingRationale
LC Column C18, 2.1 x 50 mm, 1.8 µmSmaller dimensions for faster runs and reduced solvent consumption.
Mobile Phase A 0.1% Formic Acid in WaterVolatile modifier suitable for MS.[5]
Mobile Phase B 0.1% Formic Acid in AcetonitrileVolatile organic modifier.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Gradient Program Develop a fast gradient (e.g., 2-5 minutes) to elute the analyte.
Ionization Mode ESI PositiveThe molecule contains basic nitrogen sites that readily protonate.
MS Scan Mode Full Scan (for identification); SIM or MRM (for quantification)Full scan confirms the mass of the analyte. SIM/MRM provides maximum sensitivity and selectivity for quantification.
Monitored Ions [M+H]⁺ = 205.05 Da (Calculated for C₁₀H₈N₂O₃)Monitor the protonated parent ion. For MRM, a suitable fragment ion would need to be determined via infusion experiments.
Source Parameters Capillary Voltage: 3.5 kV; Gas Temp: 300°C; Gas Flow: 8 L/minTypical starting parameters; must be optimized for the specific instrument.
Workflow for LC-MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Dilute Prepare Stds & Samples in Mobile Phase A Filter Filter through 0.22 µm Syringe Filter Dilute->Filter Inject Inject into LC Filter->Inject Separate Separate on C18 Inject->Separate Ionize Ionize (ESI+) Separate->Ionize Detect Detect [M+H]⁺ (SIM or MRM) Ionize->Detect Integrate Integrate Peak Area Detect->Integrate Quant Quantify using Calibration Curve Integrate->Quant Report Report Result Quant->Report

Caption: Workflow for quantification of this compound by LC-MS.

Conclusion

This application guide provides comprehensive, detailed starting protocols for the quantification of this compound using two complementary analytical techniques. The HPLC-UV method offers a robust, cost-effective solution for routine quality control and process monitoring. The LC-MS method provides superior sensitivity and selectivity, making it the ideal choice for trace-level analysis, quantification in complex matrices, and definitive structural confirmation. Both methods are built upon established scientific principles and are designed to be rigorously validated to ensure the generation of high-quality, reliable, and defensible analytical data in both research and drug development environments.

References
  • Dos Santos, J. D. S., et al. (2017). UV-Vis absorption of quinoline, nitroquinoline, aminoquinoline and... ResearchGate. Available at: [Link]

  • MDPI. (2021). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. MDPI. Available at: [Link]

  • Al-Ostath, A., et al. (2023). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. PMC - NIH. Available at: [Link]

  • MDPI. (2021). UV Properties and Loading into Liposomes of Quinoline Derivatives. MDPI. Available at: [Link]

  • PubMed. (2011). Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. PubMed. Available at: [Link]

  • PMC. (2020). Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline. PMC. Available at: [Link]

  • PubChem - NIH. (n.d.). 2-Methyl-6-nitroquinoline. PubChem. Available at: [Link]

  • PubChem - NIH. (n.d.). 2-Methylquinolin-4-ol. PubChem. Available at: [Link]

  • NIST WebBook. (n.d.). 2-Methyl-6-nitroquinoline. NIST. Available at: [Link]

  • MDPI. (n.d.). An HPLC and LC-MS Method for Analyzing 2,2′,4,4′,6,6′-Hexanitrostilbene. MDPI. Available at: [Link]

  • Chemsrc. (n.d.). 2-Chloro-4-methyl-6-nitro-quinoline. Chemsrc. Available at: [Link]

  • Chinese Journal of Energetic Materials. (2009). Synthesis Technique of 2-Methyl-6-nitroaniline. hjwch.net. Available at: [Link]

  • R&D Chemicals. (n.d.). 4-Hydroxy-2-methyl-6-nitroquinoline. R&D Chemicals. Available at: [Link]

  • NCBI Bookshelf. (n.d.). ANALYTICAL METHODS - Toxicological Profile for 2,4,6-Trinitrotoluene. NCBI. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Amino-6-chloro-4-nitrophenol hydrochloride on Newcrom R1 HPLC column. SIELC. Available at: [Link]-hydrochloride-on-newcrom-r1-hplc-column.html)

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Application Notes and Protocols for the Investigation of 2-Methyl-6-nitroquinolin-4-ol in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are designed as a comprehensive guide for the investigation of 2-Methyl-6-nitroquinolin-4-ol as a potential anti-cancer agent. As of the writing of this document, specific experimental data on the anti-cancer activity of this compound is not extensively available in peer-reviewed literature. The proposed methodologies and hypothesized mechanisms are based on the known biological activities of structurally related quinoline and nitroquinoline derivatives.[1][2][3][4][5][6][7] These protocols are intended to serve as a foundational framework for initiating research into this specific compound and require experimental validation.

Introduction: The Therapeutic Potential of Quinoline Scaffolds

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities, including anti-malarial, anti-microbial, and anti-inflammatory properties.[5][8] In oncology, quinoline derivatives have emerged as a promising class of anti-cancer agents, demonstrating efficacy against various cancer cell lines through diverse mechanisms of action.[1][3][4] These mechanisms include the induction of apoptosis, cell cycle arrest, inhibition of angiogenesis, and modulation of key signaling pathways critical for cancer cell proliferation and survival.[1][3]

The introduction of a nitro group to the quinoline core can further enhance its pharmacological properties, potentially through mechanisms involving the generation of reactive oxygen species (ROS) and subsequent induction of oxidative stress in cancer cells.[2] this compound, the subject of this guide, combines the quinoline backbone with a nitro functional group, making it a compound of interest for cancer research. These application notes provide a roadmap for the systematic evaluation of its anti-cancer potential.

Hypothesized Mechanism of Action

Based on the literature for related nitroquinoline compounds, the anti-cancer activity of this compound could be mediated by one or more of the following mechanisms:

  • Induction of Apoptosis: Many quinoline derivatives exert their anti-cancer effects by triggering programmed cell death. This can occur through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

  • Cell Cycle Arrest: The compound may halt the progression of the cell cycle at specific checkpoints (e.g., G1/S or G2/M), preventing cancer cells from dividing and proliferating.[1][3]

  • Generation of Reactive Oxygen Species (ROS): The nitro group may be bioreduced within the tumor microenvironment to produce cytotoxic nitroso and superoxide radicals, leading to oxidative stress and cell death.

  • Inhibition of Key Kinases: Quinoline-based compounds have been reported to inhibit various protein kinases involved in cancer cell signaling, such as those in the PI3K/Akt/mTOR pathway.[9]

The following diagram illustrates a potential signaling pathway that could be targeted by this compound, based on the known activities of similar compounds.

Hypothesized_Signaling_Pathway This compound This compound ROS_Generation ROS_Generation This compound->ROS_Generation PI3K_Akt_Pathway PI3K_Akt_Pathway This compound->PI3K_Akt_Pathway Inhibition DNA_Damage DNA_Damage ROS_Generation->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis PI3K_Akt_Pathway->Apoptosis Cell_Cycle_Arrest Cell_Cycle_Arrest PI3K_Akt_Pathway->Cell_Cycle_Arrest

Caption: Hypothesized signaling pathways targeted by this compound.

Experimental Workflow for In Vitro Evaluation

A systematic approach is crucial for characterizing the anti-cancer properties of a novel compound. The following workflow outlines the key experimental stages for the in vitro assessment of this compound.

Experimental_Workflow cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: Target Validation MTT_Assay MTT Assay (Cell Viability) Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) MTT_Assay->Apoptosis_Assay LDH_Assay LDH Assay (Cell Membrane Integrity) LDH_Assay->Apoptosis_Assay Western_Blot Western Blot Analysis (Protein Expression) Apoptosis_Assay->Western_Blot Cell_Cycle_Analysis Cell Cycle Analysis (Propidium Iodide Staining) Cell_Cycle_Analysis->Western_Blot Kinase_Assay Kinase Inhibition Assays Western_Blot->Kinase_Assay ROS_Assay ROS Detection Assay Western_Blot->ROS_Assay

Caption: A stepwise experimental workflow for the in vitro evaluation of this compound.

Detailed Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized for spectrophotometric quantification.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • Complete culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity. Replace the medium in each well with 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (medium with 0.1% DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Gently pipette to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC₅₀ value for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both the adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of binding buffer to each tube and analyze the cells immediately using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, necrotic: Annexin V-/PI+).

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Principle: This method uses PI to stain the cellular DNA. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound

  • 70% cold ethanol

  • PI staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells in 6-well plates with the compound at various concentrations for 24 or 48 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation: Hypothetical Results

The following tables illustrate how experimental data for this compound could be presented.

Table 1: Cytotoxicity of this compound on various cancer cell lines.

Cell LineIC₅₀ (µM) after 48h treatment
MCF-7 (Breast Cancer)Hypothetical Value
A549 (Lung Cancer)Hypothetical Value
HCT116 (Colon Cancer)Hypothetical Value
Normal FibroblastsHypothetical Value

Table 2: Effect of this compound on Cell Cycle Distribution in A549 cells after 24h.

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle ControlHypothetical ValueHypothetical ValueHypothetical Value
Compound (IC₅₀)Hypothetical ValueHypothetical ValueHypothetical Value

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial investigation of this compound as a potential anti-cancer agent. Successful demonstration of in vitro cytotoxicity and elucidation of its mechanism of action would warrant further preclinical development, including in vivo efficacy studies in animal models and detailed toxicological profiling. The rich chemical landscape of quinoline derivatives continues to be a valuable source for the discovery of novel oncology therapeutics, and a systematic evaluation of compounds like this compound is a critical step in this endeavor.

References

  • Review on recent development of quinoline for anticancer activities. (n.d.). SpringerLink.
  • Comparative Analysis of the Mechanisms of Action of 7-Chloro-6-nitroquinoline-Based Anticancer Compounds. (n.d.). BenchChem.
  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). SpringerLink.
  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020). RSC Publishing.
  • Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline. (2020). National Center for Biotechnology Information.
  • Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. (2025). National Center for Biotechnology Information.
  • Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents. (n.d.). National Center for Biotechnology Information.
  • Application Notes and Protocols for In Vitro Cytotoxicity Assessment of 2-Ethyl-6-nitroquinolin-4-amine. (n.d.). BenchChem.
  • (PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. (n.d.). ResearchGate.
  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (n.d.). MDPI.
  • Evaluating the therapeutic potential of 6-Methoxy-4-methylquinolin-2-ol against related compounds. (n.d.). BenchChem.
  • New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. (2024). National Center for Biotechnology Information.
  • Diverse C-6 substituted 4-methyl-2-(2-, 3- and 4-pyridinyl)quinolines: synthesis, in vitro anticancer evaluation and in silico studies. (n.d.). ResearchGate.
  • Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. (2021). RSC Publishing.
  • Research Article Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. (2022). Semantic Scholar.
  • The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells. (2023). National Center for Biotechnology Information.

Sources

Application Notes and Protocols for the Reduction of 2-Methyl-6-nitroquinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 6-Amino-2-methylquinolin-4-ol in Medicinal Chemistry

The transformation of a nitro group to a primary amine is a fundamental and critical reaction in the synthesis of pharmaceuticals and other high-value chemical entities. The target product of this protocol, 6-amino-2-methylquinolin-4-ol, is a vital intermediate. The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including anticancer and antimicrobial properties[1][2]. The introduction of an amino group at the 6-position of the 2-methylquinolin-4-ol core provides a key functional handle for further molecular elaboration, enabling the synthesis of diverse libraries of compounds for drug discovery programs.

This application note provides a comprehensive guide to the reduction of 2-Methyl-6-nitroquinolin-4-ol. We will present a detailed, field-proven protocol for catalytic hydrogenation, a robust and widely applicable method. Additionally, alternative methodologies will be discussed, offering researchers flexibility based on available resources and substrate sensitivities. The protocols are designed to be self-validating, with integrated steps for reaction monitoring and product characterization to ensure scientific integrity.

Primary Protocol: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

Catalytic hydrogenation is frequently the method of choice for the reduction of nitroarenes due to its high efficiency, clean reaction profile, and generally straightforward work-up.[3] The reaction involves the use of hydrogen gas in the presence of a metal catalyst, typically palladium on a high-surface-area carbon support (Pd/C), to selectively reduce the nitro group.[4]

Reaction Mechanism & Rationale

The catalytic hydrogenation of a nitro group over a palladium catalyst is a multi-step process that occurs on the surface of the catalyst.[5]

  • Adsorption: Both the nitro compound and hydrogen gas adsorb onto the surface of the palladium catalyst.

  • Hydrogen Activation: The H-H bond of the hydrogen molecule is cleaved by the palladium, forming reactive metal-hydride species on the catalyst surface.[5]

  • Stepwise Reduction: The nitro group is sequentially reduced, likely through nitroso and hydroxylamine intermediates, by the activated hydrogen atoms on the catalyst surface.[6]

  • Desorption: The final product, the amine, desorbs from the catalyst surface, regenerating the active catalytic sites for the next cycle.

The choice of Pd/C as the catalyst is based on its high activity and selectivity for nitro group reduction.[4] Ethanol is a common solvent as it is relatively inert, effectively solubilizes the starting material, and is easily removed.

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up and Purification cluster_analysis Product Characterization start Weigh this compound and 10% Pd/C (wet) flask Add to a suitable reaction flask with a magnetic stir bar start->flask solvent Add ethanol flask->solvent inert Purge flask with an inert gas (Nitrogen or Argon) solvent->inert hydrogen Introduce Hydrogen gas (e.g., via balloon) inert->hydrogen stir Stir vigorously at room temperature hydrogen->stir monitor Monitor reaction by TLC stir->monitor purge Purge with inert gas monitor->purge filter Filter through Celite® to remove Pd/C purge->filter concentrate Concentrate the filtrate in vacuo filter->concentrate purify Recrystallize the crude product concentrate->purify characterize Analyze by NMR, MS, and determine melting point purify->characterize

Caption: Experimental workflow for the catalytic hydrogenation of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially AvailableStarting material. Can be synthesized via a Doebner-Miller reaction.[7]
10% Palladium on Carbon (Pd/C)Wet, 50% waterCommercially AvailableCaution: Pyrophoric when dry. Handle with care.[8][9]
Ethanol (EtOH)AnhydrousCommercially AvailableReaction solvent.
Hydrogen (H₂) gasHigh PurityGas SupplierReducing agent.
Nitrogen (N₂) or Argon (Ar)High PurityGas SupplierInert gas for purging.
Celite® 545N/ACommercially AvailableFiltration aid.
Deuterated solvent for NMRNMR GradeCommercially Availablee.g., DMSO-d₆
Step-by-Step Protocol
  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

    • Under a gentle stream of inert gas (N₂ or Ar), carefully add 10% Pd/C (5-10 mol% Pd, wet). Note: The catalyst should be handled while wet to mitigate its pyrophoric nature.[9][10]

    • Add ethanol to the flask to achieve a substrate concentration of approximately 0.1 M.

    • Seal the flask with a septum.

  • Hydrogenation:

    • Secure the flask in a well-ventilated fume hood.[11][12]

    • Purge the reaction flask by evacuating and backfilling with the inert gas three times.[8]

    • Subsequently, purge the flask with hydrogen gas, typically by evacuating and backfilling with hydrogen from a balloon three times.

    • Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (maintained by the balloon).

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC), observing the disappearance of the starting material spot.

  • Work-up and Purification:

    • Upon completion of the reaction, carefully purge the flask with an inert gas to remove all hydrogen.[8][11]

    • Prepare a small plug of Celite® in a Büchner funnel and wet it with ethanol.

    • Filter the reaction mixture through the Celite® plug to remove the Pd/C catalyst. Crucial Safety Note: Do not allow the catalyst on the filter paper to dry, as it can ignite in the presence of air.[8] Immediately quench the filter cake with water and dispose of it in a designated waste container.[8]

    • Wash the filter cake with additional ethanol to ensure complete recovery of the product.

    • Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation) to yield the crude 6-amino-2-methylquinolin-4-ol.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure product.

Characterization of 6-Amino-2-methylquinolin-4-ol

The successful synthesis of 6-amino-2-methylquinolin-4-ol can be confirmed through standard analytical techniques:

  • ¹H NMR Spectroscopy: The disappearance of the signals corresponding to the aromatic protons adjacent to the nitro group and the appearance of new signals for the amino group and a shift in the aromatic protons' resonances will be indicative of the reduction.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₁₀H₁₀N₂O, MW: 174.20 g/mol ).[13][14][15][16]

  • Melting Point: The melting point of the purified product should be sharp and consistent with literature values.

Alternative Reduction Protocols

While catalytic hydrogenation is highly effective, other methods may be preferable depending on the laboratory setup or the presence of other functional groups sensitive to hydrogenation.

Protocol 2: Tin(II) Chloride (SnCl₂) Reduction

The use of tin(II) chloride in an acidic medium is a classic and reliable method for the reduction of aromatic nitro groups.[3][17] It is particularly useful when other reducible functional groups, such as alkenes or alkynes, are present in the molecule, as it offers good chemoselectivity.[18][19]

Key Features:

  • Reagents: Tin(II) chloride dihydrate (SnCl₂·2H₂O), concentrated hydrochloric acid (HCl), and a protic solvent like ethanol.[18][20]

  • Procedure Overview: The nitro compound is dissolved in ethanol, and an excess of SnCl₂·2H₂O is added, followed by concentrated HCl. The reaction is often heated to reflux to drive it to completion.[20]

  • Work-up Considerations: The work-up can be more involved than for catalytic hydrogenation, as it requires neutralization of the acid and removal of tin salts, which can sometimes form emulsions or gelatinous precipitates.[18][21]

Protocol 3: Iron in Acetic Acid (Fe/AcOH)

Reduction with iron metal in acetic acid is an economical and effective method for converting nitroarenes to anilines.[3][22] This method is also known for its good functional group tolerance.

Key Features:

  • Reagents: Iron powder, glacial acetic acid, and a co-solvent like ethanol.

  • Procedure Overview: The nitro compound is heated with an excess of iron powder in a mixture of ethanol and acetic acid.[21][22]

  • Work-up Considerations: The work-up involves filtering off the iron and iron salts, which can sometimes be challenging due to the formation of fine, voluminous precipitates.[21] Basification is required to liberate the free amine before extraction.

Comparative Summary of Reduction Methods
FeatureCatalytic Hydrogenation (Pd/C)Tin(II) Chloride (SnCl₂)Iron in Acetic Acid (Fe/AcOH)
Conditions Mild (RT, atmospheric pressure)Often requires heatingRequires heating
Chemoselectivity Can reduce other functional groups (e.g., C=C, C≡C)[18]Good, tolerates many functional groups[18][19]Good, tolerates many functional groups[3][22]
Work-up Simple filtration of catalyst[18]Can be complex due to tin salts[18][21]Can be challenging due to iron sludge[21]
Safety Requires handling of H₂ gas and pyrophoric catalyst[8][10][12]Tin compounds are toxic[18]Standard chemical handling
Cost Catalyst can be expensiveReagents are relatively inexpensiveReagents are very inexpensive[22]

Safety and Handling

Catalytic Hydrogenation is a potentially hazardous procedure and must be performed with strict adherence to safety protocols.

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air.[10][12] All operations must be conducted in a properly functioning fume hood, away from ignition sources.[9][12]

  • Pyrophoric Catalyst: Palladium on carbon, especially when dry and spent, can ignite spontaneously upon exposure to air.[8][9] Always handle the catalyst in a wet state and under an inert atmosphere when possible.[10] Quench spent catalyst immediately after filtration.

  • Pressure Equipment: If conducting the reaction under pressure, ensure the reactor is properly rated and has been inspected.[10][11]

  • Personal Protective Equipment (PPE): Safety goggles, a lab coat, and appropriate gloves are mandatory at all times.[12]

Conclusion

The reduction of this compound to 6-amino-2-methylquinolin-4-ol is a key synthetic step for accessing valuable chemical intermediates. Catalytic hydrogenation with Pd/C offers a clean, efficient, and high-yielding route, and is presented as the primary protocol. Alternative methods using SnCl₂ or Fe/AcOH provide viable options, particularly when chemoselectivity or cost are major considerations. By following the detailed protocols and safety guidelines outlined in this application note, researchers can confidently and safely perform this important transformation.

References

  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.). Google AI. Retrieved December 23, 2025.
  • Hydrogenation Reaction Safety In The Chemical Industry. (2025, October 11). Google AI. Retrieved December 23, 2025.
  • Hydrogenation SOP. (n.d.). Google AI. Retrieved December 23, 2025.
  • Hazards associated with laboratory scale hydrogenations. (n.d.). ACS Chemical Health & Safety. Retrieved December 23, 2025, from [Link]

  • What are the safety precautions for operating a Hydrogenation Test Unit? - Blog. (2025, December 30). Google AI. Retrieved December 23, 2025.
  • Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved December 23, 2025, from [Link]

  • Reduction of nitro compounds - Wikipedia. (n.d.). Wikipedia. Retrieved December 23, 2025, from [Link]

  • One-Pot Conversion of Nitroarenes into N-Arylamides. (2025, August 9). ResearchGate. Retrieved December 23, 2025, from [Link]

  • Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline - PMC. (2020, August 9). National Center for Biotechnology Information. Retrieved December 23, 2025, from [Link]

  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011, November 25). Master Organic Chemistry. Retrieved December 23, 2025, from [Link]

  • Working up nitroarene reductions with iron powder - strategies for dealing with the gelatinous rust byproduct? : r/Chempros - Reddit. (2025, December 23). Reddit. Retrieved December 23, 2025.
  • Tin(II) Chloride Dihydrate - Common Organic Chemistry. (n.d.). The Org Chem Project. Retrieved December 23, 2025, from [Link]

  • Reduction of p-Nitrophenol with Modified Coal Fly Ash Supported by Palladium Catalysts. (2024, September 6). MDPI. Retrieved December 23, 2025, from [Link]

  • Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex - NIH. (n.d.). National Institutes of Health. Retrieved December 23, 2025, from [Link]

  • Palladium on carbon - Wikipedia. (n.d.). Wikipedia. Retrieved December 23, 2025, from [Link]

  • Tin(II) chloride - Wikipedia. (n.d.). Wikipedia. Retrieved December 23, 2025, from [Link]

  • 6-amino-2-methylquinolin-4-ol (C10H10N2O) - PubChemLite. (n.d.). PubChem. Retrieved December 23, 2025, from [Link]

  • Reduction of nitroaromatic compounds in tin(II) chloride... - ResearchGate. (n.d.). ResearchGate. Retrieved December 23, 2025, from [Link]

  • (PDF) Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile - ResearchGate. (n.d.). ResearchGate. Retrieved December 23, 2025, from [Link]

  • Palladium nanoparticles embedded in mesoporous carbons as efficient, green and reusable catalysts for mild hydrogenations of nitroarenes - RSC Publishing. (2020, October 6). Royal Society of Chemistry. Retrieved December 23, 2025, from [Link]

  • Synthesis of (A) 6-Amino-2-methylquinoline - PrepChem.com. (n.d.). PrepChem. Retrieved December 23, 2025, from [Link]

  • Reduction of nitro compounds - Grokipedia. (n.d.). Grokipedia. Retrieved December 23, 2025, from [Link]

  • Reduction of Nitro Groups - YouTube. (2015, February 23). YouTube. Retrieved December 23, 2025, from [Link]

  • How do you selectively reduce the nitro group? - ResearchGate. (2014, April 20). ResearchGate. Retrieved December 23, 2025, from [Link]

  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline - Atlantis Press. (n.d.). Atlantis Press. Retrieved December 23, 2025, from [Link]

  • Reaction profiles a Catalytic transfer hydrogenations of... | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. Retrieved December 23, 2025, from [Link]

  • Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents - NIH. (n.d.). National Institutes of Health. Retrieved December 23, 2025, from [Link]

  • (PDF) Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation - ResearchGate. (2018, October 10). ResearchGate. Retrieved December 23, 2025, from [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - MDPI. (n.d.). MDPI. Retrieved December 23, 2025, from [Link]

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Application Notes & Protocols: 2-Methyl-6-nitroquinolin-4-ol as a Versatile Precursor for Advanced Heterocyclic Architectures

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the Quinoline Scaffold

The quinoline ring system is a quintessential "privileged structure" in medicinal chemistry and materials science, forming the core of numerous pharmacologically active compounds.[1][2] Its derivatives are known to possess a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] The strategic functionalization of the quinoline nucleus allows for the fine-tuning of these properties. 2-Methyl-6-nitroquinolin-4-ol, in particular, emerges as a highly valuable and versatile building block. Its structure is endowed with multiple reactive centers that can be selectively manipulated to construct complex, fused heterocyclic systems.

This guide provides an in-depth exploration of this compound's reactivity and offers detailed, field-proven protocols for its application in the synthesis of novel pyrano[3,2-c]quinolines and furo[3,2-c]quinolines. Furthermore, we will explore the synthetic opportunities unlocked by the transformation of its nitro group, paving the way for an even broader range of molecular diversity.

Molecular Profile and Strategic Reactive Centers

This compound (CAS: 1207-82-5) is a polysubstituted quinoline derivative.[5] Its utility as a building block is rooted in the distinct reactivity of its functional groups and its inherent electronic properties. A critical aspect of its chemistry is the keto-enol tautomerism, existing in equilibrium between the 4-hydroxyquinoline (enol) and quinolin-4(1H)-one (keto) forms. This equilibrium dictates the molecule's reaction pathways.

  • The 4-Hydroxy/4-Oxo Tautomerism: The enol form allows for reactions typical of phenols, such as O-alkylation.[6] The keto form activates the C3 position for nucleophilic attack or condensation reactions, a crucial feature for annulation strategies.

  • The C3 Nucleophilic Carbon: In the quinolin-4(1H)-one tautomer, the C3 position is an active methylene group, rendered nucleophilic by the adjacent carbonyl and the aromatic system. It is the primary site for condensation and Michael addition reactions.

  • The 6-Nitro Group: This powerful electron-withdrawing group influences the overall reactivity of the aromatic system. Critically, it serves as a synthetic handle that can be reduced to a primary amine (NH2), introducing a new nucleophilic site for subsequent cyclization reactions.[7]

Below is a diagram illustrating the key reactive sites on the molecule.

G cluster_Tautomerism Keto-Enol Tautomerism cluster_ReactiveSites Key Reactive Centers Keto 2-Methyl-6-nitroquinolin-4(1H)-one (Keto Form) Enol This compound (Enol Form) Keto->Enol Equilibrium C3_Position C3 Position (Nucleophilic Carbon) Keto->C3_Position Activates NO2_Group 6-NO2 Group (Reducible Handle) OH_Group 4-OH Group (O-Alkylation Site) Enol->OH_Group Enables G cluster_Pathways Annulation Pathways Start This compound MCR Multicomponent Reaction (Aldehyde, Malononitrile) Start->MCR [B.1] Tandem Tandem Reaction (Propargylic Alcohol) Start->Tandem [B.2] Pyrano Pyrano[3,2-c]quinoline MCR->Pyrano Furo Furo[3,2-c]quinoline Tandem->Furo G Start This compound Reduction Nitro Group Reduction (e.g., SnCl2/HCl) Start->Reduction [C.1] Amine 6-Amino-2-methylquinolin-4-ol Reduction->Amine Cyclization Cyclization with Bifunctional Reagent Amine->Cyclization [C.2] FusedDiazacycle Fused Diazacycles (e.g., Imidazoquinolines) Cyclization->FusedDiazacycle

Sources

Application Notes & Protocols for High-Throughput Screening Assays Involving 2-Methyl-6-nitroquinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for High-Throughput Screening of 2-Methyl-6-nitroquinolin-4-ol

This compound is a heterocyclic compound belonging to the quinoline class. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1]. The presence of a nitro group, a strong electron-withdrawing moiety, can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, often conferring unique biological activities[2]. Nitro-containing compounds have been investigated for diverse therapeutic applications, from antimicrobial to anticancer agents[2].

High-throughput screening (HTS) provides a powerful platform to rapidly interrogate large small-molecule libraries to identify "hit" compounds that modulate a specific biological target or pathway[3][4]. Given the chemical features of this compound, it is a compelling candidate for inclusion in HTS campaigns aimed at discovering novel therapeutic leads. This document provides detailed application notes and protocols for designing and implementing robust HTS assays to investigate the biological activity of this compound and its analogs. The methodologies described herein are grounded in established HTS principles to ensure data quality and reproducibility[5][6].

Part 1: Foundational Principles of HTS Assay Design for this compound

A successful HTS campaign is predicated on a well-designed and validated assay. For a compound like this compound, whose specific mechanism of action may be unknown, both target-based and phenotypic screening approaches are viable.

Target-Based vs. Phenotypic Screening:

  • Target-Based Screening: This approach is employed when a specific molecular target (e.g., an enzyme or receptor) is hypothesized. For instance, based on the activities of other quinoline derivatives, one might screen this compound against a panel of kinases or histone demethylases[7][8]. These assays are typically biochemical in nature and measure the direct interaction between the compound and the purified target protein[3].

  • Phenotypic Screening: This strategy involves testing the compound's effect on whole cells or organisms to identify a desired change in phenotype (e.g., inhibition of cancer cell proliferation, antibacterial activity) without a priori knowledge of the specific target[9]. Cell-based assays are the cornerstone of phenotypic screening, offering a more biologically relevant context than purified biochemical assays[9][10].

The choice between these approaches will depend on the research objectives. For initial exploration, a broad phenotypic screen could reveal unexpected activities, which can then be followed by target deconvolution studies.

Workflow for HTS Assay Development

The development of a robust HTS assay follows a logical progression from initial design to full-scale screening.[11]

HTS_Workflow cluster_0 Assay Development & Miniaturization cluster_1 Assay Validation cluster_2 Screening & Follow-up Assay_Design Assay Design & Target Selection Miniaturization Miniaturization to 384- or 1536-well Format Assay_Design->Miniaturization Feasibility Dry_Run Reagent Stability & Control Performance (Dry Run) Miniaturization->Dry_Run Pilot_Screen Pilot Screen (~2000 compounds) - Assess Z'-factor - Determine Hit Rate Dry_Run->Pilot_Screen Consistency Full_Screen Full Library HTS Pilot_Screen->Full_Screen Data_Analysis Data Analysis & Hit Identification Full_Screen->Data_Analysis Hit_Confirmation Hit Confirmation & Dose-Response Data_Analysis->Hit_Confirmation SAR Preliminary SAR Hit_Confirmation->SAR

Caption: A generalized workflow for HTS assay development and execution.

Part 2: Cell-Based HTS Assays for Phenotypic Screening

Cell-based assays are invaluable for assessing the effect of compounds within a biological context.[10] They can measure a variety of cellular responses, including proliferation, cytotoxicity, and changes in signaling pathways.[10]

Protocol 1: Antiproliferative/Cytotoxicity Assay Using a Luminescence-Based Readout

This protocol is designed to identify compounds that inhibit cell growth or induce cell death, common endpoints in oncology and infectious disease research. An ATP-based luminescent assay, such as CellTiter-Glo®, is recommended due to its high sensitivity, broad linear range, and robustness in HTS formats.[10][12][13] The amount of ATP is directly proportional to the number of metabolically active, viable cells.[13]

Principle: Viable cells produce ATP. A reagent containing luciferase and its substrate, luciferin, is added to the cells. In the presence of ATP, luciferase catalyzes the conversion of luciferin to oxyluciferin, generating a luminescent signal that is proportional to the ATP concentration.[14]

Step-by-Step Methodology:

  • Cell Line Selection and Culture:

    • Choose a cell line relevant to the disease of interest (e.g., A549 human lung carcinoma for oncology screening).

    • Culture cells in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C and 5% CO₂.

  • Assay Plate Preparation:

    • Harvest cells using trypsin and resuspend in fresh medium to a predetermined optimal seeding density (e.g., 1000-5000 cells/well).

    • Using an automated liquid handler, dispense 40 µL of the cell suspension into each well of a 384-well white, solid-bottom plate.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Addition:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Perform serial dilutions to create a concentration range for dose-response testing. For a primary screen, a single concentration (e.g., 10 µM) is typically used.[11]

    • Using a pintool or acoustic dispenser, transfer a small volume (e.g., 50 nL) of the compound solution to the assay plates. Include appropriate controls:

      • Negative Control: DMSO only (0% inhibition).

      • Positive Control: A known cytotoxic agent like staurosporine (100% inhibition).

  • Incubation:

    • Incubate the assay plates for 48-72 hours at 37°C and 5% CO₂. The incubation time should be sufficient to observe a significant effect on cell proliferation.

  • Luminescence Detection:

    • Equilibrate the assay plates and the luminescent ATP detection reagent to room temperature.

    • Add a volume of the reagent equal to the volume in the well (e.g., 40 µL).

    • Incubate for 10 minutes at room temperature to lyse the cells and stabilize the luminescent signal.

    • Read the luminescence on a microplate reader.[13]

Data Analysis and Quality Control:

The quality of an HTS assay is often assessed using the Z'-factor, which accounts for the dynamic range of the signal and the data variation.[11]

  • Z'-factor Calculation: Z' = 1 - (3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative|

    • A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[11]

Quantitative Data Summary:

ParameterRecommended ValueRationale
Plate Format384-well, white, solid-bottomOptimizes luminescent signal and is compatible with HTS automation.
Cell Seeding Density1,000 - 5,000 cells/wellDetermined empirically to ensure logarithmic growth throughout the assay.
Compound Concentration10 µM (primary screen)A standard concentration to identify initial hits.
Incubation Time48 - 72 hoursAllows for multiple cell doubling times to observe antiproliferative effects.
Positive ControlStaurosporine (1 µM)A potent inducer of apoptosis, providing a robust signal window.
Z'-factor> 0.5Ensures the assay is robust and can reliably distinguish hits from noise.[11]

Part 3: Biochemical HTS Assays for Target-Based Screening

If a specific molecular target is suspected for this compound, a biochemical assay can provide direct evidence of inhibition or activation.[3] Given that many quinoline derivatives target enzymes, a fluorescence polarization assay for a model enzyme (e.g., a protein kinase) is described below.

Protocol 2: Kinase Inhibition Assay Using Fluorescence Polarization (FP)

Principle:

FP assays are homogeneous assays that measure the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger molecule.[15] In this kinase assay, a fluorescently labeled peptide substrate has a low FP value because it tumbles rapidly in solution. When a kinase phosphorylates the peptide, it can be captured by a specific antibody, resulting in a large, slowly tumbling complex with a high FP value. An inhibitor of the kinase will prevent phosphorylation, and the FP value will remain low.

FP_Assay_Principle cluster_0 No Inhibition cluster_1 Inhibition A Fluorescent Peptide (Low FP, Fast Tumbling) C Phospho-Peptide A->C Phosphorylation B B Kinase + ATP E Fluorescent Complex (High FP, Slow Tumbling) C->E Binding D D Binding Partner (e.g., Antibody) F Fluorescent Peptide (Low FP, Fast Tumbling) I No Reaction F->I Inhibition G, H G Kinase + ATP H This compound

Caption: Principle of a competitive fluorescence polarization (FP) kinase assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare solutions of the kinase, the fluorescently labeled peptide substrate, and ATP at 2X final concentration in assay buffer.

    • Prepare a solution of this compound in 100% DMSO.

  • Assay Protocol (384-well format):

    • Dispense 50 nL of the compound (or DMSO for controls) into the wells of a black, low-volume 384-well plate.

    • Add 5 µL of the 2X kinase solution to all wells.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the kinase reaction by adding 5 µL of a 2X solution of peptide substrate and ATP.

    • Incubate for 60 minutes at room temperature. The incubation time should be optimized to ensure the reaction is in the linear range.

    • Stop the reaction and develop the signal by adding 10 µL of a stop/detection buffer containing EDTA and the phospho-peptide binding partner (e.g., a specific antibody).

    • Incubate for 30-60 minutes at room temperature.

  • FP Measurement:

    • Read the plates on an FP-capable microplate reader, measuring both parallel and perpendicular fluorescence emission. The reader will calculate the FP values in millipolarization units (mP).

Data Analysis:

  • Percent Inhibition Calculation: % Inhibition = 100 * (1 - (FP_sample - FP_low_control) / (FP_high_control - FP_low_control))

    • Low Control: No kinase (represents 100% inhibition).

    • High Control: DMSO only (represents 0% inhibition).

Considerations for Assay Interference:

It is crucial to be aware of potential assay artifacts.[16]

  • Autofluorescence: Test compounds may be inherently fluorescent at the excitation and emission wavelengths of the assay, leading to false positives.[16] A pre-read of the compound plate before adding assay reagents can help identify these compounds.

  • Quenching: Compounds can absorb light at the excitation or emission wavelength, leading to a decrease in signal (quenching) and potential false positives or negatives.

  • Orthogonal Assays: Hits identified in the primary screen should be confirmed using an orthogonal assay that employs a different detection technology (e.g., a luminescence-based kinase assay) to rule out technology-specific artifacts.[4]

Part 4: Data Interpretation and Hit Prioritization

Following a primary HTS campaign, a list of "hits" is generated. The next crucial steps involve confirming these hits and prioritizing them for further study.

Hit Confirmation and Dose-Response:

  • Re-testing: Initial hits are re-tested under the same assay conditions to confirm their activity.

  • Dose-Response Curves: Confirmed hits are then tested over a range of concentrations (typically 8-10 points) to determine their potency (IC₅₀ or EC₅₀). This helps to weed out weak or non-specific compounds.

Preliminary Structure-Activity Relationship (SAR):

  • Once dose-response data is available for a series of related compounds, preliminary SAR can be established.[11] This involves analyzing how small changes in the chemical structure of this compound (e.g., modifying or moving the nitro or methyl groups) affect its biological activity. This information is critical for guiding medicinal chemistry efforts to optimize the hit compound.

Conclusion

The protocols and guidelines presented here provide a comprehensive framework for conducting high-throughput screening assays with this compound. By employing robust, well-validated cell-based and biochemical assays, researchers can effectively explore the therapeutic potential of this and related quinoline compounds. Careful attention to assay design, quality control, and hit confirmation is paramount to the success of any HTS campaign, ultimately accelerating the discovery of novel drug candidates.[6]

References

  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). (Source: Google Search Result[10])

  • Cell-Based Assay Design for High-Content Screening of Drug Candidates. (Source: Google Search Result[17]) [Link]

  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC. (Source: Google Search Result[15]) [Link]

  • Simple absorbance-based assays for ultra-high throughput screening. (Source: Google Search Result[18]) [Link]

  • Cell-Based Assay Design for High-Content Screening of Drug Candidates - PMC. (Source: Google Search Result[9]) [Link]

  • Basics of HTS Assay Design and Optimization (Chapter 12) - Chemical Genomics. (Source: Google Search Result[5]) [Link]

  • Chapter 6: Understanding Luminescence Based Screens. (Source: Google Search Result[19]) [Link]

  • Basics of HTS Assay Design and Optimization. (Source: Google Search Result[6]) [Link]

  • LUMINESCENCE TECHNOLOGIES FOR HIGH THROUGHPUT COMPOUND SCREENING | Request PDF. (Source: Google Search Result[20]) [Link]

  • Microplate Assays for High-Throughput Drug Screening in Cancer Research. (Source: Google Search Result[13]) [Link]

  • Cell-based assays in high-throughput mode (HTS). (Source: Google Search Result[21]) [Link]

  • Quantitative High-Throughput Screening Identifies 8-Hydroxyquinolines as Cell-Active Histone Demethylase Inhibitors. (Source: Google Search Result[8]) [Link]

  • Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf. (Source: Google Search Result[16]) [Link]

  • Fluorescence-Based Assays | Springer Nature Experiments. (Source: Google Search Result[22]) [Link]

  • How Are Biochemical Assays Used in High-Throughput Screening? (Source: Google Search Result[3]) [Link]

  • High-throughput screening as a method for discovering new drugs. (Source: Google Search Result[4]) [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC. (Source: Google Search Result[2]) [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyl-6-nitroquinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-Methyl-6-nitroquinolin-4-ol. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their synthetic protocols, troubleshoot common issues, and deepen their understanding of the underlying reaction mechanisms. We will move beyond simple step-by-step instructions to explore the causality behind key experimental choices, ensuring a robust and reproducible synthesis.

The primary and most established method for synthesizing 4-hydroxyquinolines, including our target molecule, is the Conrad-Limpach synthesis . This reaction, discovered by Max Conrad and Leonhard Limpach in 1887, involves the condensation of an aniline with a β-ketoester, followed by a high-temperature thermal cyclization.[1] While effective, the reaction is notorious for its sensitivity to reaction conditions, particularly the cyclization step, which often requires very high temperatures.[2]

This guide provides field-proven insights to help you navigate the complexities of this synthesis and significantly improve your yields.

Core Synthesis Pathway: The Conrad-Limpach Reaction

The synthesis of this compound proceeds in two critical stages:

  • Enamine Formation: The reaction begins with the acid-catalyzed condensation of 4-nitroaniline with a β-ketoester, typically ethyl acetoacetate or a more reactive derivative like ethyl 3-ethoxybut-2-enoate.[3] This step forms a stable enamine intermediate. The key here is the nucleophilic attack of the aniline's nitrogen on the keto group of the ester.

  • Thermal Cyclization: This is the rate-determining and most challenging step. The enamine intermediate undergoes an electrocyclic ring closure at very high temperatures (typically >250 °C) to form the quinoline ring system.[1][2] The choice of a high-boiling, inert solvent is paramount for achieving good yields and preventing decomposition.[1]

Reaction Mechanism

The mechanism involves an initial condensation to form a Schiff base, which tautomerizes to the more stable enamine. This intermediate then undergoes a 6-π electrocyclization, breaking the aromaticity of the aniline ring temporarily. Subsequent elimination of ethanol and tautomerization yield the final 4-quinolone product.[1] It is important to note that while often drawn as a 4-hydroxyquinoline (the enol form), the product predominantly exists in the 4-quinolone (keto) form.[1]

Conrad_Limpach_Mechanism Conrad-Limpach Reaction Mechanism Reactants 4-Nitroaniline + Ethyl Acetoacetate Intermediate Enamine Intermediate (β-aminoacrylate) Reactants->Intermediate Condensation (-H2O, H+ cat.) Cyclized Cyclized Intermediate (Hemiketal-like) Intermediate->Cyclized Thermal Electrocyclization (High Temp, >250°C) Product This compound (Quinolone form) Cyclized->Product Elimination & Tautomerization (-EtOH)

Caption: The two-stage mechanism of the Conrad-Limpach synthesis.

Optimized Experimental Protocol

This protocol is a modified one-pot procedure adapted from proven methods that substitute ethyl acetoacetate with the more reactive ethyl 3-ethoxybut-2-enoate to improve yields.[3]

Reagent and Condition Summary
Reagent/ParameterMolar Mass ( g/mol )AmountMolar Equiv.Notes
4-Nitroaniline138.1210.0 g1.0Starting material. Ensure it is dry.
Ethyl 3-ethoxybut-2-enoate158.2029.0 g2.5A more reactive alternative to ethyl acetoacetate.
High-Boiling Solvent-150 mL-e.g., Dowtherm A, 1,2,4-trichlorobenzene. See Troubleshooting.
Sulfuric Acid (conc.)98.082 dropsCatalyticAcid catalyst for the condensation step.
Reaction Temperature ->250 °C-Varies with solvent; heat to reflux.
Reaction Time -35-60 min-Monitor by TLC or ethanol distillation.
Step-by-Step Methodology
  • Setup: Charge a 1 L round-bottom flask with 4-nitroaniline (10.0 g), ethyl 3-ethoxybut-2-enoate (29.0 g), and the chosen high-boiling solvent (150 mL). Add a magnetic stir bar.

  • Catalysis: While stirring, carefully add 2 drops of concentrated sulfuric acid to the mixture.

  • Condensation & Cyclization: Equip the flask with a short-path distillation apparatus. Heat the reaction mixture to reflux. The temperature required will depend on the solvent, but it must be high enough for cyclization (typically >250 °C).[3]

  • Monitoring: The reaction progress can be monitored by the distillation of ethanol, which is formed as a byproduct. Continue heating at reflux for approximately 35-60 minutes.[3]

  • Cooling & Precipitation: Once the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate from the solvent upon cooling.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with a solvent in which the product is insoluble but the high-boiling reaction solvent is soluble (e.g., hexanes or ethyl acetate) to remove residual solvent.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid to yield this compound as a solid.

Troubleshooting Guide

Troubleshooting_Workflow Troubleshooting Decision Tree Start Low or No Yield? CheckTemp Was Cyclization Temp >250°C? Start->CheckTemp Yes CheckSolvent Is Solvent Boiling Point >250°C? CheckTemp->CheckSolvent Yes Temp_OK Solution: Increase heating mantle temperature. Ensure good thermal contact. CheckTemp->Temp_OK No CheckEthanol Was Ethanol Removed During Reaction? CheckSolvent->CheckEthanol Yes Sol_OK Solution: Use higher boiling solvent (e.g., Dowtherm A) CheckSolvent->Sol_OK No CheckReactants Check Purity of Starting Materials Reactants_OK Solution: Recrystallize 4-nitroaniline. Verify purity of β-ketoester. CheckReactants->Reactants_OK No CheckEthanol->CheckReactants Yes Ethanol_OK Solution: Use distillation setup to remove ethanol as it forms. CheckEthanol->Ethanol_OK No

Caption: A decision tree for troubleshooting low yield issues.

Q1: My final yield is very low or I isolated no product. What went wrong?

A: This is the most common issue and almost always points to a failure in the thermal cyclization step.

  • Insufficient Temperature: The electrocyclization has a high activation energy.[1] You must use a reaction setup that can safely and consistently achieve temperatures above 250 °C. A common failure is using a solvent with a boiling point that is too low.

  • Incorrect Solvent Choice: The solvent is not just a medium; it's the primary tool for achieving the required temperature. In early experiments without inert solvents, yields were often below 30%.[1] Using a high-boiling inert solvent like mineral oil, Dowtherm A, or 1,2,4-trichlorobenzene can raise yields dramatically, often to over 90%.[1][3]

  • Incomplete Condensation: If the initial enamine intermediate did not form properly, there is nothing to cyclize. Ensure you added the acid catalyst and allowed sufficient time for the initial reaction before pushing to high temperatures.

  • Failure to Remove Byproducts: The reaction produces water (in the condensation step if using ethyl acetoacetate) and ethanol (in the cyclization). Removing these byproducts via a Dean-Stark trap or simple distillation can help drive the equilibrium toward the product.[3]

Q2: The reaction mixture turned into a black, intractable tar during heating.

A: This indicates decomposition, which occurs when the reaction temperature is too high or heating is uneven.

  • Localized Overheating: Ensure vigorous stirring to distribute heat evenly. Use a heating mantle with a sand bath or a high-temperature oil bath for better temperature control compared to direct mantle-to-flask heating.

  • Reaction Temperature Exceeds Stability: While a high temperature is needed, excessive heat (>300 °C) can cause polymerization and decomposition of the starting materials and product. Choose a solvent whose boiling point is in the optimal range (250-280 °C) and run the reaction at a controlled reflux.

Q3: How can I improve the yield of the cyclization step?

A: The single most effective variable you can change is the reaction solvent. A study exploring various solvents for this exact reaction found a clear correlation between the solvent's boiling point and the final product yield.[3]

SolventBoiling Point (°C)Yield of this compound (%)
Methyl Benzoate19925
Ethyl Benzoate21245
Propyl Benzoate23151
Iso-butyl Benzoate24766
1,2,4-Trichlorobenzene 214 70
Dowtherm A 257 85
2,6-di-tert-butylphenol 264 88
Data adapted from a survey of solvents for the Conrad-Limpach synthesis.[3]

Q4: My purified product has an inconsistent melting point. What are the likely impurities?

A: Impurities often arise from incomplete reactions or side reactions.

  • Unreacted 4-Nitroaniline: Can be removed by washing the crude product with a solvent in which the product has low solubility.

  • Enamine Intermediate: This is the product of the first step. If the cyclization temperature was too low or the time too short, this will be a major impurity. It can be removed by recrystallization.

  • Knorr Synthesis Isomer (2-hydroxy-4-methyl-6-nitroquinoline): The Conrad-Limpach and Knorr syntheses are competing pathways. The Conrad-Limpach (forming 4-hydroxy) is favored by first reacting the aniline and β-ketoester at a lower temperature to form the enamine, then heating for cyclization. The Knorr pathway (forming 2-hydroxy) can be favored if the reactants are mixed and heated directly to high temperatures, which promotes aniline attack at the ester group rather than the keto group.[1] If you suspect this impurity, chromatographic separation may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the difference between the Conrad-Limpach and Knorr syntheses?

A: Both start from anilines and β-ketoesters but yield different constitutional isomers. The outcome is determined by the initial reaction temperature.

  • Conrad-Limpach: Favored by lower initial temperatures (<100 °C) for the condensation step. The aniline nitrogen attacks the more electrophilic keto carbon. Subsequent high-temperature cyclization gives the 4-hydroxyquinoline .[1][4]

  • Knorr Quinoline Synthesis: Favored by higher initial temperatures (>140 °C). The aniline attacks the ester carbon, forming a β-keto acid anilide. Subsequent cyclization gives the thermodynamically preferred 2-hydroxyquinoline .[1]

Q2: Why is an acid catalyst used?

A: A strong acid catalyst (e.g., H₂SO₄, HCl) is used in the initial condensation step to protonate the carbonyl oxygen of the β-ketoester.[1] This makes the carbonyl carbon significantly more electrophilic, facilitating the nucleophilic attack by the aniline and accelerating the formation of the Schiff base/enamine intermediate.

Q3: Can I use ethyl acetoacetate instead of ethyl 3-ethoxybut-2-enoate?

A: Yes. Ethyl acetoacetate is the classic reagent for the Conrad-Limpach synthesis.[4] The protocol listed above uses ethyl 3-ethoxybut-2-enoate as it is a vinylogous ether and can be a more reactive enol equivalent, which was shown to give a substantial improvement in yield in a one-pot modification of the classical method.[3] If using ethyl acetoacetate, the initial condensation is typically run as a separate step at a lower temperature before proceeding to the high-temperature cyclization.

References

  • Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline. Heliyon. Available at: [Link]

  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Molecules. Available at: [Link]

  • Conrad-Limpach Reaction. Name Reactions in Organic Synthesis. Available at: [Link]

  • Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. ResearchGate. Available at: [Link]

  • Conrad–Limpach synthesis. Wikipedia. Available at: [Link]

  • Conrad-Limpach Synthesis. SynArchive. Available at: [Link]

  • Conrad-Limpach reaction. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Purification of 2-Methyl-6-nitroquinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the purification of crude 2-Methyl-6-nitroquinolin-4-ol, designed for chemistry professionals. This document provides detailed troubleshooting, step-by-step protocols, and expert insights into overcoming common purification challenges.

Welcome to the technical support guide for the purification of this compound (MW: 204.19 g/mol , CAS: 1207-82-5). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the rationale behind them, empowering you to troubleshoot and adapt these methods to your specific experimental context. The purity of your compound is paramount for the reliability of downstream applications, and this guide is structured to address the common hurdles encountered during its isolation.

Overview of Purification Strategy

The purification of this compound is dictated by its physicochemical properties and the impurity profile derived from its synthesis. The presence of a phenolic hydroxyl group (-OH) and a basic quinoline nitrogen atom makes the molecule's polarity and solubility highly pH-dependent. This dual nature can be exploited for purification.

The general workflow involves an initial assessment of the crude material, selection of a primary purification technique, and final validation of purity.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Primary Purification cluster_2 Phase 3: Final Validation crude Crude Product tlc TLC/HPLC Analysis crude->tlc Dissolve in suitable solvent decision Impurity Profile? tlc->decision recrystallization Recrystallization decision->recrystallization High purity, crystalline solid chromatography Column Chromatography decision->chromatography Multiple spots, similar polarity acid_base Acid-Base Extraction decision->acid_base Acidic/basic impurities present pure_solid Purified Solid recrystallization->pure_solid chromatography->pure_solid acid_base->pure_solid purity_check Purity & Identity Check (HPLC, NMR, MS) pure_solid->purity_check storage Proper Storage purity_check->storage

Caption: General workflow for the purification and validation of this compound.

Frequently Asked Questions & Troubleshooting

Section 1: Recrystallization

Recrystallization is often the most efficient method for purifying crystalline solids, provided a suitable solvent is found.[1]

Q1: My crude product won't dissolve, or it dissolves in everything. How do I choose the right recrystallization solvent?

A1: The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point. For this compound, which is a polar molecule, polar protic or aprotic solvents are good starting points.

Expert Insight: A solvent screen is essential. Test solubility in small vials with solvents like ethanol, methanol, isopropanol, acetone, ethyl acetate, and water. A related compound, 2-methyl-6-nitroquinoline, is recrystallized from methanol, making alcohols a promising choice.[2]

Step-by-Step Solvent Screening Protocol:

  • Place ~20 mg of your crude solid into a small test tube.

  • Add the solvent dropwise at room temperature. A good candidate will not dissolve the solid after adding ~0.5 mL.

  • Heat the mixture to the solvent's boiling point. The solid should completely dissolve.

  • If it dissolves, allow the solution to cool slowly to room temperature, then place it in an ice bath.

  • Abundant crystal formation upon cooling indicates a suitable solvent.

Q2: I've added hot solvent, but my product has "oiled out" into a gooey liquid instead of crystallizing. What's happening?

A2: Oiling out occurs when the solid melts before it dissolves or when the saturated solution's temperature is above the melting point of the solute. It can also be caused by the presence of impurities that depress the melting point.

Troubleshooting Steps:

  • Add More Solvent: Your solution may be too concentrated. Add more hot solvent until the oil dissolves completely.

  • Reduce the Temperature: Reheat the solution to dissolve the oil, then allow it to cool much more slowly. Try letting it cool in a warm water bath before exposing it to room temperature.

  • Change Solvents: Switch to a lower-boiling point solvent or use a solvent pair. For instance, dissolve the compound in a minimal amount of a good solvent (like hot ethanol) and then add a poor solvent (like water) dropwise until the solution becomes cloudy (the cloud point). Reheat to clarify and then cool slowly.

Q3: My final product is pure, but the recrystallization yield is very low. How can I improve it?

A3: Low yield is a common issue and can stem from several factors.

ProblemPossible CauseSolution
Low Crystal Formation The solution was not sufficiently saturated.Use the minimum amount of hot solvent required to fully dissolve the crude solid.[1]
The compound is significantly soluble in the solvent even at low temperatures.After cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.[1] Consider a different solvent.
Product Lost During Filtration Premature crystallization on the filter funnel during hot filtration.Use a pre-heated funnel and filter flask for hot filtration steps to prevent the solution from cooling and depositing crystals prematurely.[1]
Washing crystals with a solvent in which they are too soluble.Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
Section 2: Column Chromatography

When recrystallization is ineffective due to multiple impurities of similar polarity, column chromatography is the method of choice.[3]

Q1: What is a good starting mobile phase for purifying this compound on a silica gel column?

A1: The key is to find a solvent system that provides a target Rf (retention factor) of ~0.3 for your compound on a TLC plate. Given the polar nature of the molecule, you will likely need a polar mobile phase.

Recommended Starting Systems (TLC analysis):

  • System 1: Ethyl Acetate / Hexanes (start with 50:50, then increase polarity by increasing the proportion of ethyl acetate).

  • System 2: Dichloromethane / Methanol (start with 98:2, then increase methanol content). This is often effective for very polar compounds.

Expert Insight: The phenolic -OH group can cause "streaking" or tailing on silica gel due to strong acidic interactions. To mitigate this, add a small amount (0.5-1%) of acetic acid or triethylamine to the mobile phase. Acetic acid will protonate the basic nitrogen, while triethylamine will deprotonate the acidic hydroxyl, in both cases reducing the strong interaction with the silica surface.

Q2: All my spots are clustered at the baseline or at the solvent front on the TLC plate. What should I do?

A2: This indicates the solvent system is either not polar enough or too polar.

  • Spots at Baseline (Low Rf): The mobile phase is not polar enough to move the compounds up the plate. Increase the proportion of the more polar solvent (e.g., increase methanol in a DCM/Methanol system).

  • Spots at Solvent Front (High Rf): The mobile phase is too polar. Decrease the proportion of the more polar solvent.

Section 3: Acid-Base Extraction

The amphoteric nature of this compound (acidic phenol, basic quinoline) is a powerful tool for purification that can remove neutral, acidic, or basic impurities without chromatography.[4][5]

Q1: How can I use acid-base extraction to purify my compound?

A1: This technique selectively moves your compound between an organic layer and an aqueous layer by changing its ionization state.

Expert Insight: Because the quinolinol is both a weak acid and a weak base, careful selection of pH is critical. A strong acid (e.g., 1M HCl) will protonate the quinoline nitrogen, making the compound water-soluble. A strong base (e.g., 1M NaOH) will deprotonate the phenolic hydroxyl, also rendering it water-soluble. A weak base like sodium bicarbonate is generally not strong enough to deprotonate a phenol and can be used to selectively remove more acidic impurities like carboxylic acids.[4]

G cluster_0 Step 1: Initial State cluster_1 Step 2: Remove Basic Impurities cluster_2 Step 3: Isolate Target start Crude Mixture in Organic Solvent (e.g., Ethyl Acetate) Contains: Target (T), Neutral Impurity (N), Strongly Acidic Impurity (A), Basic Impurity (B) wash_acid Wash with 1M HCl start->wash_acid aq1 Aqueous Layer 1 Contains: Protonated Target (T-H+) and Protonated Basic Impurity (B-H+) wash_acid->aq1 Extracts T & B org1 Organic Layer 1 Contains: Neutral Impurity (N), Strongly Acidic Impurity (A) wash_acid->org1 Leaves N & A basify Adjust Aqueous Layer 1 to pH ~7-8 with NaOH aq1->basify extract Extract with fresh Organic Solvent basify->extract org_final Final Organic Layer Contains: Pure Target (T) extract->org_final Target moves to organic aq_final Final Aqueous Layer Contains: Basic Impurity (B) extract->aq_final Impurity remains aqueous

Caption: Acid-base extraction workflow to isolate the target compound from impurities.

Step-by-Step Acid-Base Extraction Protocol:

  • Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.

  • Transfer the solution to a separatory funnel and extract with 1M HCl (aq). This will move your target compound and any other basic impurities into the aqueous layer.

  • Separate the layers. The organic layer now contains neutral and acidic impurities.

  • Carefully add 1M NaOH (aq) to the aqueous layer until the pH is neutral or slightly basic (pH ~7-8), which will precipitate your deprotonated product.

  • Extract the neutralized aqueous layer with fresh ethyl acetate. Your purified compound will move back into the organic layer.

  • Dry the organic layer with a drying agent (e.g., anhydrous sodium sulfate), filter, and evaporate the solvent to yield the purified product.

Section 4: Purity Assessment and Stability

Q1: How can I be sure my final product is pure?

A1: Purity should be assessed using a combination of methods. No single technique tells the whole story.

Analytical MethodPrincipleInformation Provided
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a stationary and liquid mobile phase.[6]Provides quantitative purity data (e.g., 99.5% area under the curve). It is highly sensitive to non-volatile impurities. A reverse-phase C18 column with a water/acetonitrile mobile phase (containing formic acid) is a good starting point.[6]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation based on volatility, with mass-based detection.[7]Ideal for identifying volatile impurities. Provides the mass of the parent compound and its fragments, confirming identity. The compound must be thermally stable.[7]
Nuclear Magnetic Resonance (¹H NMR) Detects the magnetic properties of hydrogen nuclei.Confirms the chemical structure of the compound. The absence of signals corresponding to impurities is a strong indicator of high purity. Quantitative NMR (qNMR) can provide an absolute purity value against a certified internal standard.[7]
Melting Point The temperature range over which a solid melts.A sharp melting point within a narrow range (e.g., 1-2 °C) that matches the literature value indicates high purity. Impurities typically depress and broaden the melting range.

Q2: My purified this compound seems to change color over time. How should I store it?

A2: Quinolone and phenol-containing structures can be susceptible to light and air oxidation, often leading to discoloration.[8]

Recommended Storage Conditions:

  • Temperature: For long-term storage, keep at 2-8°C. For short-term use, 15-25°C is acceptable.[8]

  • Light: Store in an amber vial or a container wrapped in aluminum foil to protect from light, which can cause photodegradation.[8]

  • Atmosphere: For maximum stability, store under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container to prevent oxidation.[8]

References

  • 2-Methyl-6-nitroquinoline. PubChem. (n.d.). Retrieved from [Link]

  • Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline. (2020). PMC. Retrieved from [Link]

  • DERIVATIVES OF 8-QUINOLINOL. (n.d.). DTIC. Retrieved from [Link]

  • Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. (n.d.). ResearchGate. Retrieved from [Link]

  • Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor. (2024). MDPI. Retrieved from [Link]

  • Acid-Base Extraction. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Acid-Base Extraction Tutorial. (2020). YouTube. Retrieved from [Link]

  • ANALYTICAL METHODS. (n.d.). ATSDR. Retrieved from [Link]

  • Separation of three compounds using acid-base extraction. (2020). YouTube. Retrieved from [Link]

  • Simple preparation of new N-(6-methyl-2-nitrophenyl-1,2,3,4-tetrahydroquinolin-4-yl) pyrrolidin-2-ones and their spectroscopic analysis. (2011). ResearchGate. Retrieved from [Link]

  • An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. (n.d.). Brieflands. Retrieved from [Link]

  • 2-Methylquinolin-4-ol. (n.d.). PubChem. Retrieved from [Link]

  • 2-Methyl-6-nitroquinoline. (n.d.). NIST WebBook. Retrieved from [Link]

  • Chemical Properties of 2-Methyl-6-nitroquinoline (CAS 613-30-9). (n.d.). Cheméo. Retrieved from [Link]

  • Method development and validation for the determination of 2,4,6-tribromoanisole, 2,4,6-tribromophenol, 2,4,6-trichloroanisole, and 2,4,6-trichlorophenol in various drug products... (2012). PubMed. Retrieved from [Link]

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Technical Support Center: Nitration of 2-Methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini Senior Application Scientist Last Updated: January 13, 2026

Welcome to the technical support guide for the nitration of 2-methylquinolin-4-ol. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this challenging electrophilic aromatic substitution. Here, we address common experimental issues through a combination of frequently asked questions and in-depth troubleshooting guides, grounded in established chemical principles and supported by peer-reviewed literature.

Section 1: Frequently Asked Questions (FAQs)

This section provides answers to high-level questions regarding the nitration of 2-methylquinolin-4-ol, offering foundational knowledge for planning your experiments.

Q1: Why is the nitration of 2-methylquinolin-4-ol considered challenging?

The primary challenge lies in controlling the regioselectivity of the reaction. The 2-methylquinolin-4-ol scaffold contains multiple, competing directing groups whose influence is highly dependent on reaction conditions.

  • Activating Groups: The hydroxyl group (-OH) at the C4 position is a powerful activating ortho-, para-director. In this molecule, the position ortho to the hydroxyl group is C3. The methyl group (-CH₃) at C2 is a weaker activating group.

  • Deactivating Heterocyclic Ring: Under strong acidic conditions, such as the classic HNO₃/H₂SO₄ nitrating mixture, the quinoline nitrogen is protonated to form a quinolinium ion. This N-protonated heterocycle is strongly electron-withdrawing, deactivating the pyridine ring and directing electrophilic attack towards the carbocyclic (benzene) ring, primarily at the C5 and C8 positions[1].

This creates a conflict: the hydroxyl group strongly directs nitration to the C3 position, while the protonated ring system directs it to the C5/C8 positions. The outcome is often a mixture of isomers that can be difficult to separate and control.[2]

Diagram: The Regioselectivity Challenge

G cluster_molecule cluster_directing_effects Directing Effects Under Acidic Conditions mol OH_effect C4-OH activates C3 (Ortho-directing) p3 OH_effect->p3  Possible  Nitration Ring_effect Protonated Ring deactivates Pyridine ring, directs to C5, C6, C8 p5 Ring_effect->p5 Possible Nitration p6 Ring_effect->p6 p8 Ring_effect->p8

Caption: Competing directing effects in the nitration of 2-methylquinolin-4-ol.

Q2: What are the main products I can expect from this reaction?

Depending on the conditions, you can expect one or more of the following mononitrated isomers:

  • 2-Methyl-3-nitroquinolin-4-ol: Favored by conditions that enhance the directing effect of the C4-OH group.

  • 2-Methyl-5-nitroquinolin-4-ol: A common product when nitration is directed to the carbocyclic ring.

  • 2-Methyl-6-nitroquinolin-4-ol: Another possible isomer from carbocyclic ring nitration.

  • 2-Methyl-8-nitroquinolin-4-ol: Often formed alongside the 5-nitro isomer[2].

Additionally, dinitration and the formation of oxidative by-products are significant risks, especially under harsh conditions.

Q3: Are there alternatives to the standard nitric acid/sulfuric acid nitrating mixture?

Yes, several alternative nitrating systems can offer milder conditions and potentially different regioselectivity. These are crucial for troubleshooting and optimization. Examples include:

  • Nitric acid in acetic acid or acetic anhydride[3].

  • Metal nitrates (e.g., Fe(NO₃)₃·9H₂O)[4].

  • Acetyl nitrate (prepared in situ from HNO₃ and acetic anhydride).

  • Milder NO₂ radical sources like tert-butyl nitrite (TBN)[4][5].

The choice of reagent is critical and should be guided by the desired isomer and the substrate's sensitivity.

Section 2: Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, providing detailed explanations and actionable protocols.

Problem 1: Low or No Yield of Nitrated Product

Q: My reaction resulted in a low yield, or I recovered mostly unreacted starting material. What went wrong and how can I fix it?

A: This issue typically stems from insufficient activation of the nitrating agent or conditions that are too mild for the deactivated quinolinium system.

Causality: Under acidic conditions, the protonated 2-methylquinolin-4-ol is significantly less reactive towards electrophilic attack than a simple phenol. If the concentration of the active electrophile, the nitronium ion (NO₂⁺), is too low, or the reaction temperature is insufficient to overcome the activation energy barrier, the reaction will stall. The generation of the nitronium ion is an equilibrium process driven by a strong protic or Lewis acid[6].

Troubleshooting Protocol: Enhancing Reaction Conversion

  • Increase Acid Strength: If using nitric acid alone or in a weak acid, switch to a mixed acid system. The standard is concentrated H₂SO₄ with concentrated HNO₃. Sulfuric acid is a stronger acid than nitric acid and effectively protonates it to generate a higher concentration of the nitronium ion[7].

  • Control Temperature: While low temperatures are used to control selectivity, a temperature that is too low (e.g., < -10 °C) may prevent the reaction from proceeding.

    • Start the reaction at a low temperature (0 °C) for controlled addition of the substrate.

    • After addition, allow the reaction to slowly warm to room temperature or slightly above (e.g., 40 °C) while monitoring progress with Thin Layer Chromatography (TLC).

  • Increase Reaction Time: Some nitrations, especially on deactivated rings, require longer reaction times. Monitor the reaction for up to 24 hours before concluding that it has failed.

  • Verify Reagent Quality: Ensure that the nitric acid used is concentrated (fuming nitric acid is often required) and that the sulfuric acid is not wet, as water will inhibit the formation of the nitronium ion.

Problem 2: Poor Regioselectivity - Mixture of Isomers

Q: My final product is a mixture of 3-nitro, 5-nitro, and/or 8-nitro isomers that are very difficult to separate. How can I favor the formation of a single isomer?

A: Achieving regioselectivity requires carefully tuning the reaction conditions to favor one directing effect over the other. Separating the isomers often requires careful chromatography or crystallization. [8][9]

Strategy A: Favoring C3-Nitration (2-Methyl-3-nitroquinolin-4-ol)

The goal is to maximize the influence of the C4-OH group while minimizing the deactivating effect of the protonated nitrogen. This is achieved under milder, less acidic conditions.

Detailed Protocol for C3-Nitration: [Adapted from similar quinolinol systems][10][11]

  • Dissolution: Dissolve 1 equivalent of 2-methylquinolin-4-ol in a suitable solvent like propionic acid or acetic acid at room temperature.

  • Nitrating Agent: Prepare a solution of concentrated nitric acid (1.1 equivalents) in the same solvent.

  • Reaction: Cool the substrate solution to 0-5 °C. Add the nitric acid solution dropwise while maintaining the temperature.

  • Monitoring: After addition, allow the mixture to stir at room temperature. Monitor the reaction by TLC. The reaction may require gentle heating (e.g., up to 80-100 °C) to proceed to completion[10][11].

  • Workup: Once the starting material is consumed, pour the reaction mixture onto crushed ice. The product will precipitate. Filter the solid, wash thoroughly with water to remove residual acid, and dry.

  • Purification: Recrystallize from ethanol or a similar solvent.

Strategy B: Favoring C5/C8-Nitration

To nitrate the carbocyclic ring, conditions must favor the formation of the deactivated quinolinium ion. This requires a strong acid system.

Detailed Protocol for C5/C8-Nitration: [Adapted from general quinoline nitration][1][12]

  • Acid Mixture: In a flask cooled to -5 °C in an ice-salt bath, add concentrated sulfuric acid.

  • Substrate Addition: Slowly add 1 equivalent of 2-methylquinolin-4-ol to the cold sulfuric acid. The substrate will dissolve and become fully protonated.

  • Nitrating Agent: Prepare a nitrating mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (1:1 v/v).

  • Reaction: Add the nitrating mixture dropwise to the substrate solution, ensuring the temperature does not rise above 0 °C.

  • Monitoring: After the addition is complete, let the reaction stir at 0-5 °C for 1-2 hours. Monitor by TLC.

  • Workup: Carefully pour the reaction mixture onto a large volume of crushed ice. Basify the solution with a cold, concentrated NaOH or NH₄OH solution to precipitate the product. Be extremely cautious as this is a highly exothermic neutralization.

  • Purification: The resulting solid will likely be a mixture of 5- and 8-nitro isomers. Separation typically requires column chromatography on silica gel using a solvent system like ethyl acetate/hexane.

ConditionFavored Isomer(s)Rationale
HNO₃ in Acetic AcidC3-NitroMilder conditions; less protonation of the quinoline nitrogen, allowing the C4-OH to direct the reaction.
HNO₃ in H₂SO₄ (cold)C5-Nitro and C8-Nitro MixtureStrong acid ensures full protonation, deactivating the pyridine ring and directing nitration to the carbocyclic ring.[1]
Problem 3: Formation of Dark, Tarry By-products and Low Mass Recovery

Q: The reaction turned black, and upon workup, I isolated a tar-like substance instead of a clean solid. What causes this decomposition?

A: This is indicative of oxidation and/or polynitration, common side reactions when nitrating activated aromatic rings like phenols. [13][14]

Causality: Nitric acid is a strong oxidizing agent. The electron-rich quinolinol ring is highly susceptible to oxidation, especially at elevated temperatures or in the presence of nitrous acid (HNO₂), which can form as a by-product and catalyze both nitration and oxidation[15]. Over-nitration to form dinitro or trinitro compounds can also occur, and these products are often unstable and prone to decomposition.

Troubleshooting Workflow: Minimizing Decomposition

G start Decomposition or Tar Formation Observed check_temp Was Temperature Strictly Controlled (e.g., < 5 °C)? start->check_temp check_rate Was Nitrating Agent Added Slowly? check_temp->check_rate Yes solution_temp Implement Ice-Salt Bath Cooling. Monitor Internal Temperature. check_temp->solution_temp No check_ratio Was a Stoichiometric Amount (1.0-1.1 eq.) of HNO₃ Used? check_rate->check_ratio Yes solution_rate Add Dropwise with Vigorous Stirring for Efficient Heat Dissipation. check_rate->solution_rate No check_scavenger Consider Adding a Nitrous Acid Scavenger check_ratio->check_scavenger Yes solution_ratio Use Precise Stoichiometry. Avoid Excess Nitrating Agent. check_ratio->solution_ratio No solution_scavenger Add a Small Amount of Urea or Sulfamic Acid to the Reaction. check_scavenger->solution_scavenger

Caption: A decision-making workflow for troubleshooting decomposition during nitration.

Preventative Measures:

  • Strict Temperature Control: Maintain the reaction temperature below 5 °C during the addition of the nitrating agent using an ice-salt or acetone-dry ice bath.

  • Slow, Controlled Addition: Add the nitrating agent dropwise with vigorous stirring to prevent localized "hot spots" where decomposition can initiate.

  • Use of a Nitrous Acid Scavenger: Adding a small amount of urea or sulfamic acid to the reaction mixture can destroy any nitrous acid formed in situ, thereby suppressing oxidative side reactions[13].

  • Precise Stoichiometry: Use no more than 1.1 equivalents of nitric acid to minimize the risk of polynitration.

References

  • Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline. PMC. Available at: [Link]

  • Why does the nitration of quinoline occur at the 5 (and 8) position? Chemistry Stack Exchange. Available at: [Link]

  • meta-Nitration of Pyridines and Quinolines through Oxazino Azines. ACS Publications. Available at: [Link]

  • THE NITRATION OF SOME QUINOLINE DERIVATIVES. ResearchGate. Available at: [Link]

  • Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. ResearchGate. Available at: [Link]

  • Nitration. Wikipedia. Available at: [Link]

  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. ResearchGate. Available at: [Link]

  • Aromatic nitration using nitroguanidine and EGDN. ScienceDirect. Available at: [Link]

  • NITRATION OF 8-HYDROXYQUINOLINE WITH DILUTE NITRIC ACID AND NITROUS ACID. ScienceDirect. Available at: [Link]

  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry. Available at: [Link]

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]

  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. Available at: [Link]

  • Synthesis of 2-methyl-5-nitroquinazolin-4(3H)-one. ResearchGate. Available at: [Link]

  • Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol. Google Patents.
  • What are the other nitrating mixtures other than sulphuric acid & nitric acid? Quora. Available at: [Link]

  • Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol. Google Patents.
  • An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Brieflands. Available at: [Link]

  • Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol. Patsnap.
  • Synthesis, analgesic, anti-inflammatory and antibacterial activities of some novel 2-methyl-3-substituted quinazolin-4-(3H)-ones. PubMed. Available at: [Link]

  • Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. PMC. Available at: [Link]

  • Overcoming Challenges in O-Nitration: Selective Alcohol Nitration Deploying N,6-Dinitrosaccharin and Lewis Acid Catalysis. PubMed. Available at: [Link]

  • 2-Methylquinolin-4-ol. PubChem. Available at: [Link]

  • Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. ResearchGate. Available at: [Link]

  • What methods can you recommend for separating trans and cis isomers of isoquinolinone, given my unsuccessful attempts with various solvent ratios? ResearchGate. Available at: [Link]

  • Nitration of phenolic compounds and oxidation of hydroquinones using tetrabutylammonium chromate and dichromate under aprotic conditions. Indian Academy of Sciences. Available at: [Link]

  • Synthesis technique of 2-methyl-6-nitroaniline. ResearchGate. Available at: [Link]

  • Regioselective nitration of aromatic compounds and the reaction products thereof. Google Patents.
  • NITRATION OF 2,3- TRIMETHYLEN -3,4-DIHYDROQUINAZOLIN-4-ONES AND QUINAZOLINES. inLIBRARY. Available at: [Link]

  • Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. Semantic Scholar. Available at: [Link]

  • A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. PMC. Available at: [Link]

  • The Nitration of Proteins, Lipids and DNA by Peroxynitrite Derivatives-Chemistry Involved and Biological Relevance. MDPI. Available at: [Link]

  • Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction. ResearchGate. Available at: [Link]

  • A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. PubMed Central. Available at: [Link]

  • The nitration of 2-hydroxy-4 : 6-dimethylquinoline and the preparation of some related compounds. Journal of the Chemical Society. Available at: [Link]

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. Available at: [Link]

  • The nitration of 4-hydroxy- and 4-chloro-3-methylquinoline. Journal of the Chemical Society. Available at: [Link]

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Technical Support Center: Synthesis of 2-Methyl-6-nitroquinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-6-nitroquinolin-4-ol. It addresses common challenges, troubleshooting strategies, and frequently asked questions to ensure a successful and efficient synthesis.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section is designed to address specific issues that may arise during the synthesis of this compound, which is typically achieved via a Conrad-Limpach or Gould-Jacobs-type reaction followed by thermal cyclization.

Question 1: Why is the yield of my this compound unexpectedly low?

Answer:

Low yields in this synthesis can often be attributed to several factors, primarily related to the intermediates' stability and the stringent conditions required for the cyclization step.

  • Incomplete Condensation: The initial reaction between 4-nitroaniline and ethyl acetoacetate to form the enamine intermediate (ethyl 3-((4-nitrophenyl)amino)but-2-enoate) is a critical equilibrium-driven process. Insufficient removal of the water or ethanol byproduct can shift the equilibrium back towards the starting materials, thus reducing the overall yield.

  • Suboptimal Cyclization Temperature: The thermal cyclization of the enamine intermediate is highly temperature-sensitive.[1][2] Temperatures that are too low will result in an incomplete reaction, leaving a significant amount of the intermediate in the reaction mixture. Conversely, excessively high temperatures (often above 250°C) can lead to decomposition of both the starting material and the desired product, resulting in a complex mixture of byproducts and a lower yield of the target molecule.[1] The use of a high-boiling point, inert solvent like diphenyl ether or Dowtherm A is crucial for maintaining a consistent and optimal reaction temperature.[1]

  • Presence of Moisture: Any moisture in the reaction can interfere with the cyclization process and promote side reactions. It is imperative to use anhydrous solvents and reagents.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous solvents.

  • Optimize Condensation: If isolating the intermediate, ensure the complete removal of water, possibly by using a Dean-Stark trap during the initial condensation step.

  • Precise Temperature Control: Utilize a high-boiling point solvent and a reliable heating mantle with a thermocouple to maintain the cyclization temperature within the optimal range (typically 250-260°C).

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the intermediate and the formation of the product to determine the optimal reaction time.

Question 2: I have isolated a significant amount of a dark, tarry byproduct. What is it and how can I prevent its formation?

Answer:

The formation of dark, insoluble materials is a common issue in high-temperature reactions like the Gould-Jacobs or Conrad-Limpach cyclizations.[1] These are often polymeric materials resulting from the decomposition of starting materials or intermediates under harsh thermal conditions.

Primary Cause:

  • Thermal Decomposition: At temperatures exceeding the optimal range for cyclization, the nitro group of 4-nitroaniline or the enamine intermediate can promote oxidative side reactions and polymerization. The aromatic amine functionality is also susceptible to oxidation at high temperatures.

Mitigation Strategies:

  • Strict Temperature Control: As mentioned previously, precise and uniform heating is critical. Avoid localized overheating, which can occur with direct flame heating. A well-stirred oil bath or a heating mantle is highly recommended.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions that contribute to the formation of tarry byproducts.

  • Reduced Reaction Time: Prolonged heating, even at the correct temperature, can increase the likelihood of decomposition. Monitor the reaction by TLC and stop the reaction as soon as the starting material is consumed.

Question 3: My final product is difficult to purify and appears to be a mixture of isomers. What are the likely side products?

Answer:

While the reaction of 4-nitroaniline with ethyl acetoacetate is generally regioselective due to the directing effects of the nitro and amino groups, the formation of isomeric byproducts is still possible, particularly if reaction conditions are not carefully controlled.

Potential Side Products and Their Formation:

  • Incomplete Cyclization: The most common "impurity" is often the unreacted enamine intermediate, ethyl 3-((4-nitrophenyl)amino)but-2-enoate. This is typically due to insufficient heating time or temperature during the cyclization step.

  • Alternative Cyclization Pathways: Although less common with 4-nitroaniline, asymmetrically substituted anilines can sometimes lead to a mixture of regioisomers if cyclization occurs at a different ortho position.[1] However, in this specific synthesis, the electronic effects of the nitro group strongly favor cyclization at the position ortho to the amino group.

  • Products of N-Alkylation or C-Alkylation: In the presence of certain catalysts or under specific conditions, side reactions involving alkylation of the aniline nitrogen or other positions on the aromatic ring can occur, though this is less prevalent in a simple thermal cyclization.

Troubleshooting and Purification:

  • Recrystallization: this compound is typically a solid. Recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or DMF) is often effective in removing the less polar enamine intermediate and other impurities.

  • Column Chromatography: If recrystallization is insufficient, silica gel column chromatography can be used to separate the desired product from closely related impurities. A solvent system with a gradient of polarity (e.g., hexane/ethyl acetate or dichloromethane/methanol) will likely be required.

  • Spectroscopic Analysis: Utilize ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure of your desired product and identify any persistent impurities.

Frequently Asked Questions (FAQs)

What is the mechanism of the Conrad-Limpach synthesis for this compound?

The synthesis proceeds in two main stages:

  • Condensation: 4-nitroaniline reacts with ethyl acetoacetate in a condensation reaction to form the enamine intermediate, ethyl 3-((4-nitrophenyl)amino)but-2-enoate. This step typically involves heating the reactants, often with an acid catalyst, to drive off a molecule of water.

  • Thermal Cyclization: The enamine intermediate undergoes an intramolecular cyclization at high temperatures (around 250°C). This is a pericyclic reaction, specifically a 6-electron electrocyclic ring closure, followed by tautomerization to yield the more stable 4-hydroxyquinoline (quinolin-4-one) aromatic system.[3][4]

Can I use a microwave reactor for the cyclization step?

Yes, microwave-assisted synthesis can be a viable alternative to conventional heating.[2][5]

Advantages:

  • Reduced Reaction Times: Microwave heating can dramatically shorten the time required for cyclization from hours to minutes.[2]

  • Improved Yields: In some cases, the rapid and uniform heating provided by microwaves can lead to higher yields and fewer side products compared to conventional methods.[5]

Considerations:

  • Solvent Choice: A high-boiling, microwave-safe solvent is necessary.

  • Safety: Reactions should be conducted in specialized microwave reactors designed for organic synthesis to manage the high pressures that can develop.

What are the key safety precautions for this synthesis?
  • High Temperatures: The use of a high-boiling point solvent like diphenyl ether requires careful handling to avoid severe burns. The reaction should be conducted in a well-ventilated fume hood.

  • Nitro Compounds: 4-nitroaniline and the product, this compound, are nitroaromatic compounds, which are potentially toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Reagents: Handle all chemicals in accordance with their Safety Data Sheets (SDS).

Visualizing the Reaction and Potential Pitfalls

To further clarify the synthetic pathway and potential side reactions, the following diagrams are provided.

Main Reaction Pathway

Reactants 4-Nitroaniline + Ethyl Acetoacetate Intermediate Enamine Intermediate (Ethyl 3-((4-nitrophenyl)amino)but-2-enoate) Reactants->Intermediate Condensation (-H2O) Product This compound Intermediate->Product Thermal Cyclization (~250°C, -EtOH)

Caption: Main synthetic route to this compound.

Troubleshooting Logic Flow

Start Low Yield or Impure Product Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Decomposition Decomposition/Tarry Byproducts? Start->Decomposition Check_Temp Verify Cyclization Temperature & Time Incomplete_Reaction->Check_Temp Yes Check_Reagents Check Reagent Purity & Anhydrous Conditions Incomplete_Reaction->Check_Reagents No Decomposition->Check_Temp Yes Use_Inert_Atmosphere Use Inert Atmosphere (N2 or Ar) Decomposition->Use_Inert_Atmosphere No Optimize_Purification Optimize Purification (Recrystallization/Chromatography) Check_Temp->Optimize_Purification Check_Reagents->Optimize_Purification Use_Inert_Atmosphere->Optimize_Purification

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-Methyl-6-nitroquinolin-4-ol Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, FAQs, and optimized protocols for the chemical derivatization of 2-Methyl-6-nitroquinolin-4-ol. Our focus is to move beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions and overcome common experimental hurdles.

The this compound scaffold is a crucial building block in medicinal chemistry, often derivatized to modulate its physicochemical and pharmacological properties.[1][2] The primary site for derivatization is the hydroxyl group at the C4 position, which can be readily converted into ethers or esters. However, achieving high yield and regioselectivity can be challenging. This guide is structured to address these challenges directly.

Core Concepts: Understanding the Reactivity

Before troubleshooting, it's essential to grasp the fundamental principles governing the reactivity of this compound. The molecule exists in tautomeric equilibrium between the quinolin-4-ol and quinolin-4-one forms. For derivatization at the oxygen, the reaction proceeds via the quinolin-4-ol tautomer.

The key to successful derivatization, particularly for etherification (O-alkylation), is the deprotonation of the C4-hydroxyl group to form a potent nucleophile—the corresponding phenoxide. This is typically achieved using a suitable base. The resulting phenoxide then attacks an electrophile (e.g., an alkyl halide) in a bimolecular nucleophilic substitution (SN2) reaction.

The selectivity of O- vs. N-alkylation can be influenced by several factors, including the choice of base, solvent, and the nature of the alkylating agent.[3] Generally, O-alkylation is favored due to the higher acidity of the hydroxyl proton compared to the N-H proton in the quinolin-4-one tautomer.[3]

General Reaction Pathway: O-Alkylation

Below is a diagram illustrating the fundamental two-step process for the O-alkylation of this compound.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack (SN2) A This compound C Quinolin-4-olate Anion (Nucleophile) A->C Deprotonation B Base (e.g., K₂CO₃, NaH) B->A E O-alkylated Product C->E SN2 Attack D Alkyl Halide (R-X) D->C F Halide Salt (X⁻) E->F Byproduct

Caption: General mechanism for O-alkylation.

Optimized Baseline Protocol: O-Alkylation (Ether Synthesis)

This protocol provides a robust starting point for the synthesis of O-alkylated derivatives.

Materials:

  • This compound

  • Anhydrous Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Alkyl Halide (e.g., Iodomethane, Benzyl Bromide)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol).

  • Solvent Addition: Add anhydrous DMF (10 mL). Stir the mixture until the starting material is fully dissolved.

  • Base Addition:

    • For K₂CO₃: Add anhydrous potassium carbonate (2.0 mmol). Stir the suspension at room temperature for 30 minutes.[4]

    • For NaH: Caution: Hydrogen gas is evolved. Cool the flask to 0°C in an ice bath. Carefully add sodium hydride (1.2 mmol) portion-wise. Stir at 0°C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.[4]

  • Electrophile Addition: Add the desired alkyl halide (1.2 mmol) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to the desired temperature (typically 60-80°C) and stir for 4-12 hours.[3][4]

  • Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water (50 mL).

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (20 mL) to remove residual DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or via recrystallization to obtain the pure O-alkylated derivative.[5]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the derivatization process in a question-and-answer format.

Issue 1: Low or No Product Yield

Q: My reaction shows very little or no conversion after several hours. What are the most common causes? A: This is a frequent issue that can often be traced back to one of three areas: reagent quality, reaction atmosphere, or insufficient activation of the nucleophile.

  • Reagent Purity & Dryness: The hydroxyl group deprotonation is highly sensitive to moisture. Ensure all glassware is oven-dried, and use anhydrous solvents. DMF is hygroscopic and should be from a freshly opened bottle or properly dried. The base (especially NaH) can lose activity with improper storage.

  • Inert Atmosphere: While not always strictly necessary with a weaker base like K₂CO₃, using a strong base like NaH requires a scrupulously maintained inert atmosphere (N₂ or Ar) to prevent quenching by atmospheric moisture and oxygen.[4]

  • Ineffective Deprotonation: Your base may not be strong enough to deprotonate the quinolin-4-ol effectively. While K₂CO₃ is often sufficient, substrates with electron-withdrawing groups may require a stronger base like sodium hydride (NaH) to generate the nucleophilic phenoxide in sufficient concentration.[3][4]

Q: I'm not sure which base to choose. What is the difference between K₂CO₃ and NaH in this reaction? A: The choice of base is critical and depends on the reactivity of your specific substrate and electrophile.

BaseTypepKa of Conj. AcidTypical SolventKey Considerations
K₂CO₃ Weak Base~10.3 (HCO₃⁻)DMF, AcetoneSafer and easier to handle. Establishes an equilibrium, which may be sufficient for reactive alkyl halides.[4]
NaH Strong Base~36 (H₂)DMF, THFIrreversibly deprotonates the hydroxyl group, driving the reaction forward. Essential for less reactive alkyl halides but requires strict anhydrous and inert conditions.[3][4]

Q: Could my choice of solvent be inhibiting the reaction? A: Absolutely. The SN2 reaction in the second step is highly dependent on the solvent.

  • Recommended: Polar aprotic solvents like DMF, DMSO, or acetone are ideal. They solvate the cation (K⁺ or Na⁺) but leave the phenoxide anion relatively "naked" and highly nucleophilic, accelerating the reaction.[6]

  • Avoid: Polar protic solvents like ethanol or water should be avoided. They form strong hydrogen bonds with the phenoxide nucleophile, creating a solvent cage that significantly reduces its reactivity and slows down the SN2 reaction.[6]

Issue 2: Formation of Multiple Products / Side Reactions

Q: My TLC plate shows multiple spots, suggesting side products. How can I improve the selectivity for O-alkylation? A: The primary side product is often the N-alkylated isomer. Several factors can be tuned to favor O-alkylation:

  • Steric Hindrance: The nitrogen atom in the quinoline ring is generally more sterically hindered than the oxygen of the hydroxyl group. Using a bulkier alkylating agent can enhance selectivity for the more accessible oxygen atom.

  • Base and Counter-ion: The choice of base can influence the reaction site. It has been reported that alkali salts (formed with bases like K₂CO₃ or NaH) in polar aprotic solvents like DMF tend to favor O-alkylation.[3]

  • Temperature: Running the reaction at the lowest temperature that allows for a reasonable reaction rate can improve selectivity. Higher temperatures can sometimes provide enough energy to overcome the activation barrier for the less-favored N-alkylation.

Q: I am using a secondary or tertiary alkyl halide and observing an elimination product. How can I prevent this? A: The quinolin-4-olate is a reasonably strong base, which can promote elimination (E2) reactions with sterically hindered (secondary, tertiary) alkyl halides. To favor substitution (SN2):

  • Use a better leaving group: The reactivity order for leaving groups is I > Br > Cl > F. A better leaving group allows the substitution reaction to proceed under milder conditions (e.g., lower temperature), which can outcompete the elimination pathway.

  • Lower the reaction temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature will disproportionately slow the rate of elimination.

  • Change the electrophile: If possible, use a primary alkyl halide, which is much less prone to elimination.

Troubleshooting Workflow

Use the following decision tree to diagnose and resolve common experimental problems.

G Start Start: Low/No Product Base Is the base strong enough? (e.g., NaH for unreactive halides) Start->Base Solvent Is the solvent polar aprotic? (e.g., DMF, DMSO) Base->Solvent Yes UseStrongerBase Action: Switch from K₂CO₃ to NaH Base->UseStrongerBase No Reagents Are reagents pure and anhydrous? Solvent->Reagents Yes UseAproticSolvent Action: Use anhydrous DMF or DMSO Solvent->UseAproticSolvent No DryReagents Action: Use dry solvent/glassware; Check base activity Reagents->DryReagents No SideProducts Start: Multiple Products Temp Is temperature too high? SideProducts->Temp Electrophile Is the electrophile sterically hindered? Temp->Electrophile No LowerTemp Action: Reduce reaction temperature Temp->LowerTemp Yes ChangeElectrophile Action: Use primary halide if possible; Use better leaving group (I > Br) Electrophile->ChangeElectrophile Yes

Caption: A decision tree for troubleshooting common issues.

References

  • Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline - PMC. (2020). National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. (n.d.). ResearchGate. Available at: [Link]

  • Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols. (2017). ACS Publications. Available at: [Link]

  • Simple preparation of new N-(6-methyl-2-nitrophenyl-1,2,3,4-tetrahydroquinolin-4-yl) pyrrolidin-2-ones and their spectroscopic analysis. (2011). ResearchGate. Available at: [Link]

  • Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of nitroquinoline derivatives. (n.d.). ResearchGate. Available at: [Link]

  • An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. (n.d.). Brieflands. Available at: [Link]

  • Ether synthesis by etherification (alkylation). (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Effect of Alcohol Structure on the Kinetics of Etherification and Dehydration over Tungstated Zirconia. (n.d.). OSTI.GOV. Available at: [Link]

  • Ring-closing C–O/C–O metathesis of ethers with primary aliphatic alcohols. (2023). National Center for Biotechnology Information. Available at: [Link]

  • Development of a Triphenylmethyl Alkylation Pre-Column Derivatization Method for HPLC Quantitative Analysis of Chemically Unstable Halogenated Compounds. (2024). National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][7][8]naphthyrin-5(6H)-one. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • 2-Methyl-6-nitroquinoline. (n.d.). MySkinRecipes. Available at: [Link]

  • A REVIEW ON QUINOLINE AND ITS DERIVATIVES. (2022). Novelty Journals. Available at: [Link]

Sources

stability issues of 2-Methyl-6-nitroquinolin-4-ol under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-Methyl-6-nitroquinolin-4-ol. Given the limited published stability data for this specific molecule, this document synthesizes information from related quinoline and nitroaromatic compounds to offer a predictive framework for experimental design and troubleshooting. Our goal is to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Frequently Asked Questions (FAQs): Understanding the Stability Profile

This section addresses common questions regarding the stability of this compound, grounding the answers in established chemical principles.

Q1: What are the primary factors influencing the stability of this compound?

The stability of this compound is primarily influenced by four key factors: pH, light, temperature, and the presence of oxidizing or reducing agents. The molecule's structure contains several reactive hotspots: the quinoline ring system, the electron-withdrawing nitro group, and the phenolic hydroxyl group, each contributing to its overall reactivity and degradation profile.

  • Scientific Rationale: Quinoline compounds are known to be susceptible to photodegradation and can be unstable in aqueous solutions, with degradation often accelerated by acidic or basic conditions.[1] The nitroaromatic moiety is characteristically resistant to oxidation due to the electron-withdrawing nature of the nitro group but can be prone to reduction.[2] Furthermore, nitroaromatic compounds can exhibit thermal lability.[3][4]

Q2: I've noticed my solution of this compound turning yellow/brown. Is this a sign of degradation?

Yes, a color change, typically to yellow and then brown, is a common visual indicator of degradation for many quinoline-based compounds.[1] This is frequently caused by photodegradation or oxidation, leading to the formation of colored byproducts.[1] If you observe discoloration, it is highly recommended to prepare a fresh solution and take precautions to mitigate the likely cause, such as protecting the solution from light.

Q3: What are the recommended storage conditions for this compound?

Based on its chemical structure and vendor recommendations for similar compounds, this compound should be stored as a solid in a tightly sealed container, protected from light, and kept at low temperatures, such as -20°C, for long-term stability.[5] For solutions, it is best practice to prepare them fresh. If short-term storage is necessary, store the solution at 2-8°C, protected from light, and use it within 24-48 hours after validating its stability under these conditions.

Q4: How does pH likely affect the stability of this compound?

The stability of quinoline derivatives is often highly dependent on pH.[1] For this compound, both acidic and basic conditions are expected to accelerate degradation.

  • Scientific Rationale:

    • Acidic Conditions: In an acidic medium, the nitrogen on the quinoline ring can become protonated. This may increase the molecule's susceptibility to nucleophilic attack or catalyze hydrolytic degradation pathways.

    • Basic Conditions: The 4-ol group is phenolic and therefore acidic. In basic conditions, it will deprotonate to form a phenoxide ion. This increases electron density in the ring system, making it more susceptible to oxidative degradation. Contaminants such as sodium hydroxide (NaOH) have been shown to lower the thermal stability of related nitroaromatic compounds.[4]

Q5: Is this compound sensitive to light?

Yes, it is highly probable that the compound is photosensitive. Many quinoline derivatives are known to degrade upon exposure to UV or even ambient light.[1][6] Photodegradation can lead to complex reaction pathways, including the formation of hydroxyquinolines and other byproducts.[1]

  • Scientific Rationale: Aromatic systems, especially heteroaromatic rings like quinoline, can absorb UV and visible light. This absorbed energy can excite the molecule to a higher energy state, initiating photochemical reactions. The presence of a nitro group can also contribute to photosensitivity. Therefore, all experiments and solutions should be protected from light by using amber vials or wrapping containers in aluminum foil.

Q6: How is the compound expected to behave in the presence of oxidizing or reducing agents?
  • Oxidative Stress: The electron-withdrawing nitro group generally makes the aromatic ring system resistant to oxidative degradation.[2] However, the phenolic hydroxyl group and the methyl group are potential sites of oxidation. Under strong oxidative conditions (e.g., hydrogen peroxide), degradation is possible.

  • Reductive Stress: The nitro group is the most likely site for reduction. It can be reduced to a nitroso, hydroxylamino, or even an amino group. Such transformations would significantly alter the compound's chemical and biological properties.

Troubleshooting Guide for Common Experimental Issues
Observed Issue Potential Cause Recommended Action & Scientific Rationale
Inconsistent Assay Results / Loss of Potency Compound DegradationPrepare fresh stock solutions for each experiment. Validate the stability of the compound in your specific assay buffer and under your experimental conditions (e.g., temperature, light exposure). Degradation over the course of an experiment is a classic cause of poor reproducibility.
Precipitate Forms in Aqueous Buffer Poor Solubility / pH-Dependent SolubilityThe compound has low predicted aqueous solubility.[7] Use a co-solvent like DMSO or acetonitrile to prepare a concentrated stock solution, then dilute it into your aqueous buffer. Ensure the final co-solvent concentration is low and consistent across experiments. The protonation state of the quinoline nitrogen and hydroxyl group changes with pH, affecting solubility.
Multiple Unexpected Peaks in HPLC/LC-MS Degradation in Solution or During AnalysisThis strongly indicates the presence of degradation products. Protect the sample from light and keep it cool in the autosampler. Use the forced degradation protocols below to systematically identify which stress factor (light, heat, pH) is causing the issue.
Poor HPLC Peak Shape (Tailing) Secondary Interactions with Stationary PhaseThe basic nitrogen on the quinoline ring can interact with residual acidic silanol groups on C18 columns. Try adjusting the mobile phase to a lower pH (e.g., 3-4 with formic or acetic acid) to protonate the nitrogen, or add a competing amine like triethylamine (0.1%) to the mobile phase.[8]
Visualizing Experimental and Degradation Logic

To better understand the experimental process and the molecule's structure, the following diagrams have been created.

G cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis prep_stock Prepare 1 mg/mL Stock in Acetonitrile/Water acid Acid Hydrolysis (e.g., 1M HCl, 60°C) prep_stock->acid Expose to Stress base Base Hydrolysis (e.g., 1M NaOH, 60°C) prep_stock->base Expose to Stress oxid Oxidation (e.g., 30% H₂O₂, RT) prep_stock->oxid Expose to Stress therm Thermal Stress (Solid, 80°C) prep_stock->therm Expose to Stress photo Photostability (ICH Q1B Guidelines) prep_stock->photo Expose to Stress sampling Sample at Time Points (e.g., 0, 2, 8, 24h) acid->sampling base->sampling oxid->sampling therm->sampling photo->sampling neutralize Neutralize/Quench Reaction sampling->neutralize hplc Analyze via Stability-Indicating HPLC neutralize->hplc lcms Identify Products via LC-MS hplc->lcms If degradation >5% G N_ring Quinoline Nitrogen (Basic, site for protonation) mol N_ring->mol OH_group 4-Hydroxyl Group (Phenolic, acidic, site for oxidation/conjugation) OH_group->mol Nitro_group 6-Nitro Group (Electron-withdrawing, site for reduction) Nitro_group->mol Methyl_group 2-Methyl Group (Potential site for oxidation) Methyl_group->mol Aromatic_ring Aromatic Ring System (Susceptible to photodegradation) Aromatic_ring->mol

Caption: Potential degradation hotspots on this compound.

Experimental Protocols for Stability Assessment

These protocols describe a forced degradation study designed to identify potential degradation pathways and develop a stability-indicating analytical method.

1. Preparation of Stock Solution
  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water) to prepare a 1 mg/mL stock solution. [8]2. Rationale: A co-solvent is necessary due to the compound's low aqueous solubility. Acetonitrile is often preferred as it is UV transparent and compatible with reverse-phase HPLC.

2. Forced Degradation (Stress) Conditions

The goal is to achieve 5-20% degradation to ensure the analytical method can effectively separate the parent compound from its degradation products. [8]

Stress Condition Protocol Rationale
Acid Hydrolysis Mix 1 mL of stock solution with 1 mL of 1 M HCl. Incubate at 60°C. Withdraw aliquots at 0, 2, 8, and 24 hours. Neutralize with 1 M NaOH before HPLC analysis. [8] Simulates exposure to acidic environments. Elevated temperature accelerates the reaction to observable levels within a practical timeframe.
Base Hydrolysis Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Incubate at 60°C. Withdraw aliquots at 0, 2, 8, and 24 hours. Neutralize with 1 M HCl before HPLC analysis. [8] Simulates exposure to basic environments. The 4-ol group is expected to be particularly sensitive to base-catalyzed degradation.
Oxidative Degradation Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature. Withdraw aliquots at 0, 2, 8, and 24 hours. Dilute with mobile phase before HPLC analysis. [8] Hydrogen peroxide is a common oxidizing agent used to assess susceptibility to oxidation. The reaction is typically fast enough at room temperature.
Thermal Degradation Store the solid compound in a hot air oven at 80°C for 7 days. Prepare a control sample stored at the recommended -20°C. At specified time points, weigh an appropriate amount, dissolve, and analyze by HPLC. [8] Evaluates the stability of the solid drug substance at elevated temperatures, which is important for determining shipping and storage requirements.

| Photolytic Degradation | Expose the stock solution in a chemically inert, transparent container to a light source meeting ICH Q1B guidelines (overall illumination ≥1.2 million lux hours; near UV energy ≥200 watt-hours/m²). [1]Wrap a control sample in aluminum foil and place it alongside the exposed sample. | Assesses the impact of light exposure. The dark control is crucial to differentiate between light-induced degradation and any thermal degradation occurring simultaneously. |

3. Sample Analysis
  • Method: A stability-indicating HPLC method, typically using a C18 column with a gradient elution of a buffered aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile).

  • Detection: UV detection at a wavelength where the parent compound has maximum absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity and detect co-eluting impurities.

  • Identification: For samples showing significant degradation, use LC-MS to obtain the mass-to-charge ratio (m/z) of degradation products, which is the first step in structural elucidation.

References
  • Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds.
  • Kuo, C. (2018).
  • Jelisavcic, M., et al. (2014). Investigation of thermal stability of some nitroaromatic derivatives by dsc.
  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272.
  • Fields, E. K., & Meyerson, S. (1966). Pyrolysis of Nitroarenes. The Journal of Organic Chemistry, 31(10), 3307–3309. (Cited in DTIC report).
  • BenchChem. (2025). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. BenchChem.
  • Fournier, L., et al. (2013). Development of new quinoline-based photo-labile groups for photo-regulation of bioactive molecules.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 69172, 2-Methyl-6-nitroquinoline. PubChem.
  • Santa Cruz Biotechnology. (n.d.). 2-Methyl-6-nitroquinoline.
  • BenchChem. (2025). Stability and degradation of 6-Methoxy-4-methylquinolin-2-ol under experimental conditions. BenchChem.
  • CymitQuimica. (n.d.). 4-Hydroxy-2-methyl-6-nitroquinoline / this compound.

Sources

Technical Support Center: Synthesis of 2-Methyl-6-nitroquinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Methyl-6-nitroquinolin-4-ol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this specific application of the Conrad-Limpach reaction. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanism to empower you to troubleshoot effectively.

Overview of the Synthesis

The synthesis of this compound is most effectively achieved via the Conrad-Limpach synthesis. This reaction involves two key stages:

  • Condensation: The reaction of 4-nitroaniline with a β-ketoester, typically ethyl acetoacetate, to form an enamine intermediate (ethyl 3-(4-nitroanilino)crotonate). This step is usually acid-catalyzed and occurs at moderate temperatures.

  • Thermal Cyclization: A high-temperature, intramolecular electrocyclic reaction of the enamine intermediate to form the final quinolin-4-one product. This step is the most critical and often the primary source of experimental difficulties.[1][2]

The product, this compound, exists in tautomeric equilibrium with its keto form, 2-Methyl-6-nitro-1,4-dihydroquinolin-4-one. The quinolone (keto) form is generally considered to predominate.[1]

Reaction Workflow Diagram

Conrad_Limpach_Synthesis cluster_step1 Step 1: Condensation (Moderate Temperature) cluster_step2 Step 2: Thermal Cyclization (High Temperature, >250 °C) Reactants 4-Nitroaniline + Ethyl Acetoacetate Catalyst Acid Catalyst (e.g., H₂SO₄) Reactants->Catalyst SchiffBase Schiff Base Intermediate Reactants->SchiffBase Nucleophilic Attack - H₂O Catalyst->SchiffBase Protonation Enamine Enamine Intermediate (Ethyl 3-(4-nitroanilino)crotonate) SchiffBase->Enamine Keto-Enol Tautomerization Cyclization 6π Electrocyclic Ring Closure Enamine->Cyclization Heat (>250 °C) in high-boiling solvent Aromatization Aromatization (- EtOH) Cyclization->Aromatization Product This compound (Keto-Enol Tautomers) Aromatization->Product

Caption: Workflow for the Conrad-Limpach synthesis of this compound.

Frequently Asked Questions & Troubleshooting Guide

Q1: My overall yield is very low. What are the most likely causes?

Low yield is the most common issue and can typically be traced to the thermal cyclization step.

  • Insufficient Temperature: The rate-determining step is the 6-electron electrocyclic ring closure, which requires significant thermal energy (typically >250 °C) to overcome the activation barrier associated with temporarily breaking the aromaticity of the aniline ring.[1] If the temperature is too low, the reaction will stall at the enamine intermediate.

  • Incorrect Solvent Choice: The choice of solvent is critical. The solvent must have a boiling point high enough to reach the required reaction temperature. Low-boiling solvents will not allow the reaction to proceed to completion. In a study specifically on this synthesis, yields dramatically improved with higher-boiling solvents.[3]

  • Reaction Time: Both condensation and cyclization steps require adequate time. Incomplete condensation will result in unreacted 4-nitroaniline, while insufficient time at high temperature will leave uncyclized enamine intermediate.

Recommendation: The key to a successful synthesis is the selection of an appropriate high-boiling solvent. While traditional choices like Dowtherm A or mineral oil work well, they can be expensive and difficult to remove.[3] Research has shown that other solvents can provide good to excellent yields.[3]

Table 1: Effect of Solvent on the Yield of this compound [3]

Solvent Boiling Point (°C) Typical Yield (%) Notes
Ethyl Benzoate 212 34% Sub-optimal temperature.
Propyl Benzoate 231 65% Good yield, better temperature.
Isobutyl Benzoate 241 66% Excellent yield.
Dowtherm A 257 65% Traditional, effective, but expensive.
2,6-di-tert-butylphenol 265 65% Excellent, less expensive alternative.

| Decahydronaphthalene | 195 | 0% (enamine only) | Fails to reach cyclization temperature. |

Q2: The reaction mixture turned black and I isolated a tar-like substance. What happened?

Charring or decomposition is a common consequence of issues with the heating profile during the high-temperature cyclization step.

  • Causality: While high temperatures are necessary, prolonged heating or localized overheating can cause decomposition of the starting materials, intermediates, and the final product. The nitro group on the aniline ring makes the system particularly sensitive to thermal degradation.

  • Heating Method: Direct heating with a high-temperature mantle can create hot spots. Using a sand bath or a high-boiling liquid bath (e.g., a suitable oil or molten salt bath) provides more uniform and controllable heating, minimizing charring.

  • Knorr Pathway Competition: At very high temperatures (or under different catalytic conditions), the initial condensation can occur at the ester group of ethyl acetoacetate instead of the keto group. This leads to a β-keto acid anilide, which upon cyclization forms the isomeric 2-hydroxyquinoline (a "Knorr product"), which may contribute to a complex and difficult-to-purify mixture.[1][4] The standard Conrad-Limpach conditions (moderate temperature for condensation) are designed to favor the kinetic enamine product.[1]

Recommendation:

  • Use a heating bath for uniform temperature control.

  • Ensure the initial condensation step is performed at a moderate temperature (e.g., reflux in a solvent like benzene or dioxane with a Dean-Stark trap) before proceeding to the high-temperature cyclization.[5]

  • Do not exceed the necessary cyclization time. Monitor the reaction by TLC if possible to determine the point of completion.

Q3: How do I know if the initial condensation step is complete before proceeding to cyclization?

Ensuring the formation of the enamine intermediate (ethyl 3-(4-nitroanilino)crotonate) is complete is crucial for a clean reaction.

  • TLC Monitoring: The most reliable method is to monitor the reaction by Thin Layer Chromatography (TLC). Spot the reaction mixture against your starting materials (4-nitroaniline and ethyl acetoacetate). The reaction is complete when the 4-nitroaniline spot has been completely consumed and a new, less polar spot for the enamine has appeared and maximized.

  • Water Removal: The condensation reaction produces one equivalent of water (from the keto group) and one equivalent of ethanol (from the ester group in a two-step view).[1] Performing this step in a solvent like benzene or toluene with a Dean-Stark trap allows for the azeotropic removal of water, driving the equilibrium towards the enamine product.[5]

Troubleshooting_Yield Start Problem: Low Product Yield Check_Cyclization Was the cyclization temperature >250°C? Start->Check_Cyclization Check_Solvent What is the boiling point of the solvent? Check_Cyclization->Check_Solvent Yes Sol_LowTemp Root Cause: Insufficient temperature for electrocyclic ring closure. Check_Cyclization->Sol_LowTemp No Check_Condensation Was the initial condensation complete? Check_Solvent->Check_Condensation High (>250°C) Sol_Solvent Root Cause: Solvent boiling point is too low to reach required temperature. Check_Solvent->Sol_Solvent Low (<250°C) Sol_Intermediate Root Cause: Insufficient enamine intermediate was formed. Check_Condensation->Sol_Intermediate No Fix_Condensation Solution: Monitor condensation by TLC until 4-nitroaniline is consumed. Consider using a Dean-Stark trap. Check_Condensation->Fix_Condensation Yes, but still low yield. (Re-evaluate Temp/Solvent) Fix_Temp Solution: Increase heating bath temperature. Use a thermometer in the reaction mixture. Sol_LowTemp->Fix_Temp Fix_Solvent Solution: Switch to a higher-boiling solvent like Isobutyl Benzoate or Dowtherm A. Sol_Solvent->Fix_Solvent Sol_Intermediate->Fix_Condensation

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

Q4: What is the best way to purify the final product?

The crude product often precipitates from the reaction mixture upon cooling. However, it is likely contaminated with residual high-boiling solvent and potential side products.

  • Initial Isolation: After cooling the reaction mixture, the precipitated solid product can be collected by vacuum filtration.

  • Washing: It is essential to wash the filter cake thoroughly with a solvent that will dissolve the high-boiling reaction solvent but not the product. A non-polar solvent like hexanes or petroleum ether is a good first choice to remove residual mineral oil or Dowtherm A. A subsequent wash with a more polar solvent like cold ethanol or diethyl ether can remove other organic impurities.

  • Recrystallization: The most effective purification method is recrystallization. Due to the polar nature of the quinolone, polar solvents are required. Methanol, ethanol, or acetic acid are commonly used solvents for recrystallizing quinoline derivatives. Experiment with solvent systems to achieve the best recovery and purity.

Experimental Protocol Example

This protocol is adapted from the solvent screening study by Storz et al. and represents a validated method for this synthesis.[3]

Step 1 & 2: Condensation and Thermal Cyclization

  • To a 1 L round-bottom flask equipped with a magnetic stirrer and a short-path distillation head, add 4-nitroaniline (10.0 g, 72 mmol), your chosen high-boiling solvent (150 mL, e.g., isobutyl benzoate), and ethyl acetoacetate (23.8 g, 183 mmol, ~2.5 eq.).

  • Add 2-3 drops of concentrated sulfuric acid to the stirred mixture.

  • Heat the reaction mixture to reflux using a heating mantle with a sand bath. The temperature of the reaction mixture should reach the boiling point of the solvent (e.g., ~240 °C for isobutyl benzoate).

  • Ethanol generated during the condensation will begin to distill off. Continue heating at reflux for approximately 35-60 minutes. During this period, the product (this compound) will begin to precipitate from the hot solution.

  • Monitor the reaction by TLC to confirm the consumption of the enamine intermediate.

Work-up and Purification

  • Allow the reaction mixture to cool to room temperature. The product should precipitate as a solid.

  • Collect the solid by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with hexanes or petroleum ether (2 x 100 mL) to remove the high-boiling solvent.

  • Wash the filter cake with cold ethanol (50 mL) to remove other soluble impurities.

  • Dry the resulting solid under vacuum. The product is typically a light brown or tan powder.

  • For higher purity, recrystallize the crude product from a suitable solvent such as ethanol or acetic acid.

References

  • Storz, T., et al. (2009). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Journal of Heterocyclic Chemistry, 46(5), 1043-1045. Available at: [Link]

  • Wikipedia contributors. (2023). Conrad–Limpach synthesis. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Organic Chemistry Portal. Conrad-Limpach Synthesis. SynArchive. Available at: [Link]

  • Wang, D. (Ed.). (2010). Name Reactions in Organic Synthesis, Volume 2. John Wiley & Sons. Available at: [Link]

  • MDPI. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Available at: [Link]

  • Patel, H. U., & Gediya, P. A. (2014). Comparative Synthesis and Physicochemical Characterization of Substituted 2-Methylquinolin-4(1H)-one by Various Conventional and Microwave Methods. International Journal of Pharmaceutical Sciences and Research, 5(12), 5224-5229. Available at: [Link]

  • PubMed Central. BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation. Available at: [Link]

  • ResearchGate. Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/ quinolin‐4(1H)‐ones. Available at: [Link]

  • Scribd. Conrad-Limpach Quinoline Synthesis. Available at: [Link]

  • Atlantis Press. Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Available at: [Link]

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Technical Support Center: Byproduct Analysis in 2-Methyl-6-nitroquinolin-4-ol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to providing in-depth guidance on the synthesis and byproduct analysis of 2-Methyl-6-nitroquinolin-4-ol. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important quinoline derivative. Here, we will delve into the nuances of its synthesis, troubleshoot common experimental challenges, and provide detailed protocols for accurate byproduct analysis.

Introduction: The Critical Role of Byproduct Analysis

The synthesis of this compound, a key intermediate in various pharmaceutical applications, is predominantly achieved through the Conrad-Limpach-Knorr synthesis. This reaction, while powerful, is highly sensitive to reaction conditions, particularly temperature. A slight deviation can lead to the formation of a significant isomeric byproduct, impacting yield, purity, and the overall efficiency of your synthetic route. Therefore, a robust understanding of potential side reactions and the implementation of precise analytical methods are paramount for successful and reproducible outcomes.

Core Synthesis Pathway: The Conrad-Limpach-Knorr Reaction

The synthesis of this compound involves the condensation of 4-nitroaniline with ethyl acetoacetate. The regiochemical outcome of this reaction is dictated by the temperature, leading to two distinct pathways: the Conrad-Limpach pathway and the Knorr pathway.

  • The Conrad-Limpach Pathway (Kinetic Control): At lower temperatures (typically below 140°C), the reaction is under kinetic control. The more nucleophilic amino group of 4-nitroaniline attacks the more electrophilic keto group of ethyl acetoacetate to form a β-aminoacrylate intermediate (ethyl 3-(4-nitroanilino)but-2-enoate). Subsequent thermal cyclization yields the desired this compound.[1][2]

  • The Knorr Pathway (Thermodynamic Control): At higher temperatures (typically above 140°C), the reaction shifts to thermodynamic control. The amino group of 4-nitroaniline attacks the less reactive ester group of ethyl acetoacetate to form a more stable β-ketoanilide intermediate. This intermediate then cyclizes to form the isomeric byproduct, 2-hydroxy-6-nitro-4-methylquinoline.[1][2]

Conrad_Limpach_Knorr_Synthesis Reactants 4-Nitroaniline + Ethyl Acetoacetate Intermediate_CL β-Aminoacrylate Intermediate (Ethyl 3-(4-nitroanilino)but-2-enoate) Reactants->Intermediate_CL < 140°C (Kinetic Control) Intermediate_Knorr β-Ketoanilide Intermediate Reactants->Intermediate_Knorr > 140°C (Thermodynamic Control) Product_CL This compound (Desired Product) Intermediate_CL->Product_CL Thermal Cyclization Product_Knorr 2-Hydroxy-6-nitro-4-methylquinoline (Isomeric Byproduct) Intermediate_Knorr->Product_Knorr Thermal Cyclization

Figure 1: Conrad-Limpach-Knorr synthesis pathways.

Troubleshooting and FAQs

This section addresses common issues encountered during the synthesis of this compound.

Q1: My reaction yielded a mixture of two isomers. How can I favor the formation of the desired this compound?

A1: The formation of the 2-hydroxy-6-nitro-4-methylquinoline isomer is a classic sign of the reaction proceeding via the Knorr pathway due to excessively high temperatures.[1][2]

  • Causality: The attack of the aniline on the ester group of ethyl acetoacetate is a thermodynamically favored but slower reaction that becomes significant at elevated temperatures.

  • Solution: Strict temperature control is crucial. Maintain the reaction temperature below 140°C during the initial condensation and cyclization steps. The use of a high-boiling, inert solvent can help in maintaining a stable temperature.[1]

Q2: My final product is a dark, tarry substance with low yield. What is causing this and how can I prevent it?

A2: Tar formation is a common issue in quinoline syntheses, often resulting from polymerization and decomposition of starting materials and intermediates under harsh conditions.

  • Causality: High reaction temperatures can lead to the self-condensation of ethyl acetoacetate and polymerization of the nitroaniline.

  • Solutions:

    • Temperature Control: As with isomer formation, avoid excessive temperatures.

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions that contribute to tar formation.

    • Solvent Choice: Using a high-boiling, inert solvent like mineral oil or Dowtherm A can help to ensure even heating and prevent localized hotspots.[1][3] A study on a similar Conrad-Limpach synthesis showed that yields generally improve with higher-boiling solvents.[3]

Q3: I'm observing a significant amount of unreacted 4-nitroaniline in my crude product. How can I improve the conversion?

A3: Incomplete conversion can be due to several factors.

  • Causality:

    • Insufficient Reaction Time or Temperature: The reaction may not have been allowed to proceed for a sufficient duration or at an optimal temperature (while still staying below the threshold for Knorr byproduct formation).

    • Inefficient Mixing: Poor mixing can lead to localized concentration gradients and incomplete reaction.

    • Catalyst: The Conrad-Limpach reaction is often catalyzed by a small amount of acid.[1] The absence or deactivation of a catalyst can slow down the reaction.

  • Solutions:

    • Optimize Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

    • Ensure Efficient Stirring: Use a mechanical stirrer for larger scale reactions to ensure homogeneity.

    • Catalyst: Add a catalytic amount of a strong acid like sulfuric acid to facilitate the reaction.[1]

Q4: How can I identify the isomeric byproduct, 2-hydroxy-6-nitro-4-methylquinoline, in my reaction mixture?

A4: The most effective way to identify the isomeric byproduct is through a combination of chromatographic and spectroscopic techniques.

  • Chromatographic Separation: HPLC is the preferred method for separating the desired product from its isomer. The two compounds will have different retention times.

  • Spectroscopic Identification:

    • Mass Spectrometry (MS): Both isomers will have the same molecular weight, but their fragmentation patterns in GC-MS might show subtle differences.

    • NMR Spectroscopy: 1H NMR is a powerful tool for distinguishing between the two isomers. The chemical shifts of the methyl group and the protons on the quinoline ring system will be different for each isomer. For instance, in 2-hydroxy-4-methylquinoline, the methyl group protons typically appear as a singlet in the 1H NMR spectrum.[4]

Byproduct Profile and Characterization

A thorough analysis of your crude product is essential for optimizing your reaction conditions. The following table summarizes the expected products and byproducts.

Compound NameStructureFormation PathwayExpected Analytical Signature
This compound Desired ProductConrad-Limpach Main peak in HPLC/GC. Characteristic 1H NMR and mass spectrum.
2-Hydroxy-6-nitro-4-methylquinoline Isomeric ByproductKnorr Separate peak in HPLC/GC with a different retention time. Distinct 1H NMR spectrum.
Ethyl 3-(4-nitroanilino)but-2-enoate IntermediateIncomplete Cyclization May be observed in HPLC/GC if the reaction is not complete. 1H NMR data is available for the non-nitrated analogue.[5]
Unreacted 4-Nitroaniline Starting MaterialIncomplete Reaction Peak corresponding to the standard in HPLC/GC.
Unreacted Ethyl Acetoacetate Starting MaterialIncomplete Reaction Highly volatile, may be observed in GC-MS.
Ethyl Acetoacetate Self-Condensation Products ByproductHigh Temperature Side Reaction May appear as additional peaks in GC-MS at high reaction temperatures.

Experimental Protocols

Protocol 1: Synthesis of this compound (Conrad-Limpach Conditions)

Synthesis_Workflow Start Start Reactants Combine 4-nitroaniline and ethyl acetoacetate in a high-boiling solvent. Start->Reactants Heat Heat mixture to 120-130°C with stirring. Reactants->Heat Cyclize Maintain temperature for thermal cyclization. Heat->Cyclize Cool Cool the reaction mixture. Cyclize->Cool Isolate Isolate the crude product by filtration. Cool->Isolate Wash Wash the crude product with a suitable solvent. Isolate->Wash Dry Dry the product. Wash->Dry End End Dry->End

Figure 2: General workflow for the synthesis of this compound.
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-nitroaniline (1 equivalent) and ethyl acetoacetate (1.1 equivalents) in a high-boiling inert solvent (e.g., mineral oil).

  • Heating and Cyclization: Heat the reaction mixture to 120-130°C with vigorous stirring. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. The product will precipitate out of the solvent.

  • Isolation: Collect the solid product by vacuum filtration and wash with a non-polar solvent (e.g., hexane) to remove the high-boiling solvent.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Protocol 2: HPLC-UV Method for Byproduct Analysis

This method is designed for the separation and quantification of this compound and its primary isomeric byproduct.

  • Instrumentation:

    • HPLC system with a UV detector.

    • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid.

    • B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • Start with a suitable gradient, for example, 10% B, and ramp up to 90% B over 20-30 minutes. This will need to be optimized based on your specific column and system.

  • Detection:

    • Set the UV detector to a wavelength where both the product and byproducts have significant absorbance (e.g., 254 nm or a wavelength determined by UV-Vis spectroscopy of the pure compounds).

  • Sample Preparation:

    • Accurately weigh a small amount of the crude reaction mixture.

    • Dissolve it in a suitable solvent (e.g., a mixture of acetonitrile and water) to a known concentration.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Identify the peaks corresponding to the desired product and byproducts by comparing their retention times to those of pure standards (if available).

    • The relative percentage of each component can be estimated by the area percent method. For accurate quantification, a calibration curve with pure standards is required.

Protocol 3: GC-MS Method for Byproduct Identification

GC-MS is particularly useful for identifying volatile byproducts and confirming the molecular weight of the main components.

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

    • A suitable capillary column (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness non-polar column like a DB-5ms).

  • GC Conditions:

    • Injector Temperature: 250°C.

    • Oven Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) at a rate of 10-20°C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from a low m/z (e.g., 40) to a value well above the molecular weight of the product (e.g., 300).

  • Sample Preparation:

    • Dissolve a small amount of the crude product in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

    • Filter if necessary.

  • Data Analysis:

    • The total ion chromatogram (TIC) will show the separation of the different components.

    • The mass spectrum of each peak can be used to determine its molecular weight and fragmentation pattern. The fragmentation of nitroquinolines often involves the loss of NO2 and other characteristic fragments.[6]

Analytical_Workflow Start Crude Product Dissolve Dissolve in appropriate solvent Start->Dissolve NMR NMR Spectroscopy (for structural confirmation) Start->NMR HPLC HPLC-UV Analysis Dissolve->HPLC GCMS GC-MS Analysis Dissolve->GCMS HPLC_Result Quantify Product and Isomeric Byproduct Ratio HPLC->HPLC_Result GCMS_Result Identify Volatile Byproducts and Confirm Molecular Weights GCMS->GCMS_Result NMR_Result Confirm Structure of Product and Byproducts NMR->NMR_Result

Sources

Technical Support Center: Scaling Up the Synthesis of 2-Methyl-6-nitroquinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-Methyl-6-nitroquinolin-4-ol. This guide is designed for researchers, chemists, and drug development professionals who are transitioning this synthesis from the lab bench to a larger scale. We will move beyond simple procedural steps to explore the underlying chemistry, address common challenges through a detailed troubleshooting guide, and answer frequently asked questions to ensure a safe, efficient, and successful scale-up.

Section 1: The Synthetic Pathway - A Benchmark Protocol

The most direct and common route for synthesizing this compound is the Conrad-Limpach reaction. This method involves two key stages: the initial condensation of an aniline with a β-ketoester to form an enamine intermediate, followed by a high-temperature thermal cyclization.

Reaction Pathway: Conrad-Limpach Synthesis

ConradLimpach Reactants 4-Nitroaniline + Ethyl Acetoacetate Condensation Step 1: Condensation (Acid Catalyst, ~110-130°C) - H₂O Reactants->Condensation Intermediate Ethyl 3-(4-nitroanilino)but-2-enoate Cyclization Step 2: Thermal Cyclization (High-Boiling Solvent, ~250°C) - EtOH Intermediate->Cyclization Product This compound Condensation->Intermediate Cyclization->Product Troubleshooting Start Low Yield Observed Check_Cyclization Is Cyclization Complete? (Check IPC/TLC for intermediate) Start->Check_Cyclization Check_Degradation Is there evidence of decomposition (charring)? Check_Cyclization->Check_Degradation Yes Sol_Temp Improve Heat Transfer: - Increase stirring speed - Verify heating system uniformity Check_Cyclization->Sol_Temp No Sol_TimeTemp Optimize Reaction Conditions: - Lower temperature slightly - Reduce reaction time Check_Degradation->Sol_TimeTemp Yes Sol_Inert Prevent Oxidation: - Run reaction under N₂ or Ar Check_Degradation->Sol_Inert No (but good practice) Sol_Catalyst Consider Alternative Chemistry: - Use PPA or Eaton's Reagent to lower reaction temperature Sol_Temp->Sol_Catalyst Sol_TimeTemp->Sol_Inert

Technical Support Center: Selective Mononitration of 2-Methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for synthetic organic chemistry. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the nitration of 2-methylquinolin-4-ol, with a specific focus on preventing undesired polysubstitution. As Senior Application Scientists, we combine established chemical principles with practical, field-proven insights to help you achieve optimal results in your experiments.

Frequently Asked Questions (FAQs): The Chemistry Behind the Challenge

This section addresses the fundamental principles governing the reactivity of 2-methylquinolin-4-ol, providing the necessary context for understanding and controlling the nitration reaction.

Q1: Why is 2-methylquinolin-4-ol so susceptible to polysubstitution during nitration?

A1: The high reactivity of 2-methylquinolin-4-ol towards electrophilic nitration is a direct consequence of its electronic structure. The molecule contains two powerful electron-donating groups (EDGs) attached to the quinoline scaffold: the hydroxyl (-OH) group at C4 and the methyl (-CH3) group at C2.[1][2]

  • Activating Effects: The hydroxyl group, in particular, is a very strong activating group. It increases the electron density of the aromatic rings through resonance, making them significantly more nucleophilic and thus more reactive towards electrophiles like the nitronium ion (NO₂⁺) than benzene itself.[1] This high degree of activation means that after the first nitro group is added, the ring can still be reactive enough to undergo a second or even third nitration, especially under harsh reaction conditions.

  • Tautomerism: 2-Methylquinolin-4-ol exists in tautomeric equilibrium with its keto form, 2-methyl-1H-quinolin-4-one.[3] Both forms are electron-rich and highly susceptible to electrophilic attack.

  • Directing Effects: The hydroxyl group is a strong ortho, para-director. This directs the incoming electrophile to specific positions, and the resulting mononitrated product may still be activated enough for subsequent reactions.

Q2: What are the expected positions for mononitration, and which is the most likely major product?

A2: The regiochemical outcome is determined by the combined directing effects of the substituents and the inherent reactivity of the quinoline nucleus. Under acidic nitrating conditions, the pyridine nitrogen is protonated, acting as a strong deactivating group, which directs electrophilic substitution primarily to the benzene ring (positions C5, C6, C7, C8).[4][5] However, the powerful C4-OH activating group can override this, directing substitution to its ortho positions, C3 and C5.

  • Position C3: This position is ortho to the strongly activating -OH group. Electrophilic attack at C3 leads to a stable carbocation intermediate (sigma complex) where the positive charge can be delocalized onto the oxygen atom, which is a highly stabilizing resonance structure.

  • Position C5: This position is also ortho to the -OH group.

  • Other Positions (C6, C7, C8): While substitution can occur on the benzenoid ring, the directing power of the hydroxyl group makes these positions less favored compared to C3.

Therefore, the primary mononitration product is expected to be 3-nitro-2-methylquinolin-4-ol . A procedure for its synthesis confirms this outcome.[6]

Q3: How does the choice of nitrating agent influence selectivity and the risk of polysubstitution?

A3: The choice of nitrating agent is critical as it determines the concentration of the active electrophile, the nitronium ion (NO₂⁺).[7]

  • Mixed Acid (HNO₃/H₂SO₄): This is the most common nitrating agent. Sulfuric acid acts as a catalyst by protonating nitric acid, which then loses a molecule of water to generate the highly reactive NO₂⁺ ion.[8][9] While effective, it can easily lead to polysubstitution if conditions are not strictly controlled.

  • Fuming Nitric Acid/Oleum: These are extremely powerful nitrating systems that generate a very high concentration of NO₂⁺.[10] They are generally not recommended for activated substrates like 2-methylquinolin-4-ol as they almost guarantee polysubstitution and can lead to oxidative degradation.[11]

  • Milder Nitrating Agents: For highly activated systems, milder reagents can offer better control. Options include using nitric acid in acetic anhydride or employing metal nitrate salts (e.g., KNO₃) in sulfuric acid, which can allow for a more controlled generation of the electrophile.[11]

Q4: What are the essential safety precautions when performing nitration reactions?

A4: Nitration reactions are highly exothermic and involve corrosive and potentially explosive materials. Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile is often suitable, but check compatibility), safety goggles, a face shield, and a lab coat.[12][13][14][15]

  • Ventilation: All manipulations must be performed in a certified chemical fume hood to avoid inhaling toxic and corrosive fumes (e.g., nitrogen oxides).[13][15]

  • Controlled Conditions: The reaction must be cooled in an ice or ice-salt bath to manage heat generation. Add the nitrating agent slowly and monitor the temperature continuously.[10][16]

  • Quenching: The reaction should be quenched by slowly pouring the reaction mixture onto crushed ice with stirring. Never add water directly to the concentrated acid mixture.[15]

  • Spill Management: Have appropriate spill kits, including a neutralizing agent like sodium bicarbonate, readily available.[17]

Troubleshooting Guide: From Theory to Practice

This guide provides solutions to specific experimental problems you may encounter.

Issue 1: My reaction yields significant amounts of dinitro or other polysubstituted products. How can I improve selectivity for the mono-nitro compound?

This is the most common issue and arises from the high reactivity of the substrate. The key to success is control .

Solution: Implement Strict Reaction Control
ParameterStandard Approach (High Risk)Recommended Approach (High Selectivity)Rationale
Temperature 0°C to Room Temperature-5°C to 0°C Low temperatures decrease the reaction rate, favoring monosubstitution. The energy barrier for nitrating the already nitrated (and thus deactivated) product is harder to overcome at low temperatures.[10][16]
Stoichiometry Large excess of Nitric Acid1.05 - 1.1 molar equivalents of HNO₃ A large excess of the nitrating agent drives the reaction towards polysubstitution. Using a slight excess ensures the starting material is consumed without providing enough electrophile for subsequent nitrations.[10]
Addition Method Rapid or single-portion additionSlow, dropwise addition of nitrating agent This prevents localized "hot spots" and high concentrations of the nitronium ion, ensuring a more controlled and selective reaction.[10]
Reaction Time Prolonged (several hours)Monitor closely by TLC (e.g., every 15-30 min) Over-extending the reaction time, even at low temperatures, can lead to the slow formation of byproducts. Stop the reaction once the starting material is consumed.
Troubleshooting Workflow for Polysubstitution```dot

// Temperature Path q_temp [label="Was Temperature < 0°C?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; a_temp_no [label="Lower Temperature\nUse Ice/Salt Bath", fillcolor="#4285F4", fontcolor="#FFFFFF"]; a_temp_yes [label="Temperature is Controlled", fillcolor="#F1F3F4", fontcolor="#202124"];

// Stoichiometry Path q_stoich [label="Was HNO3 eq. ~1.05?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; a_stoich_no [label="Reduce HNO3 to\n1.05-1.1 equivalents", fillcolor="#4285F4", fontcolor="#FFFFFF"]; a_stoich_yes [label="Stoichiometry is Correct", fillcolor="#F1F3F4", fontcolor="#202124"];

// Addition Path q_add [label="Was Nitrating Agent\nAdded Dropwise?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; a_add_no [label="Ensure Slow, Dropwise Addition\nwith Efficient Stirring", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Result end [label="Mononitration Achieved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> q_temp; q_temp -> a_temp_no [label=" No"]; q_temp -> q_stoich [label=" Yes"]; a_temp_no -> q_stoich; a_temp_yes -> q_stoich;

q_stoich -> a_stoich_no [label=" No"]; q_stoich -> q_add [label=" Yes"]; a_stoich_no -> q_add; a_stoich_yes -> q_add;

q_add -> a_add_no [label=" No"]; q_add -> end [label=" Yes"]; a_add_no -> end; }

Caption: Step-by-step experimental workflow.

References

  • University of California. (2012). Nitrates - Standard Operating Procedure. Retrieved from [Link]

  • Safety in Engineering and Science. (2024, June 7). Nitration reaction safety [Video]. YouTube. Retrieved from [Link]

  • University of Washington. (n.d.). Nitric Acid Safety. Retrieved from [Link]

  • Zhang, J., et al. (2020). Copper-catalyzed rapid C-H nitration of 8-aminoquinolines by using sodium nitrite as the nitro source under mild conditions. ResearchGate. Retrieved from [Link]

  • Maji, B., et al. (2020). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. ACS Publications. Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Manske, R. H. F., & Kulka, M. (1952). The Nitration of Some Quinoline Derivatives. Canadian Journal of Chemistry, 30(8), 648-653.
  • VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards. Retrieved from [Link]

  • Li, Y., et al. (2020). Regioselective C−H mono‐ and bis‐ nitration of quinoline and naphthalene amides via SET mechanism. ResearchGate. Retrieved from [Link]

  • Romero Bohórquez, A. R., González, T., & Kouznetsov, V. V. (2013). Synthesis and Crystal Structure of Two Nitro-Regioisomers of cis-4(4-Methoxyphenyl)-3-Methyl-2-Phenyl-l,2,3,4-Tetrahydroquinoline. Boletín del Centro de Investigaciones Biológicas, 47(1), 55-68.
  • Reddit. (2021). Di-nitration troubleshooting. r/Chempros. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, October 4). Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021). Why does the nitration of quinoline occur at the 5 (and 8) position?. Retrieved from [Link]

  • ResearchGate. (n.d.). Electrophilic substitution reaction of disubstituted quinoline derivatives. Retrieved from [Link]

  • GeeksforGeeks. (2023, July 25). Nitration. Retrieved from [Link]

  • Zhemchugov, V. V., et al. (2014). Selective Direct Fluorination of Quinoline Derivatives. ResearchGate. Retrieved from [Link]

  • BYJU'S. (n.d.). Electrophilic Substitution Reaction Mechanism. Retrieved from [Link]

  • Ashenhurst, J. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • Lei, F., et al. (2015). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of Electrophilic Substitution in Quinoline and Isoquinoline. Retrieved from [Link]

  • Berteina-Raboin, S., et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. MDPI. Retrieved from [Link]

  • Ashenhurst, J. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Retrieved from [Link]

  • BIOSYNCE. (2023, June 10). What are the effects of different substituents on the reactivity of quinoline?. Retrieved from [Link]

  • Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. (2022). Molecules, 27(13), 4105.
  • Khan Academy. (n.d.). Electrophilic aromatic substitution mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 12). Electrophilic Substitution. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 3-nitro-4-hydroxyquinoline. Retrieved from [Link]

  • International Journal of Artificial Intelligence. (2023). Nitration of 2,3- Trimethylen -3,4-dihydroquinazolin-4-ones and Quinazolines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methylquinolin-4-ol. PubChem. Retrieved from [Link]

  • Romero Bohórquez, A. R., et al. (2013). Synthesis and Crystal Structure of Two Nitro-Regioisomers of cis-4-(4-Methoxyphenyl)-3-Methyl-2-Phenyl-1,2,3,4-Tetrahydroquinoline. ResearchGate. Retrieved from [Link]

  • Marais, J. L. C., & Backeberg, O. G. (1950). The nitration of 2-hydroxy-4 : 6-dimethylquinoline and the preparation of some related compounds. Journal of the Chemical Society (Resumed), 2207.
  • ResearchGate. (n.d.). Synthesis Of Nitro Derivative of 3-(4-Chlorophenyl)-2-methylquinazolin-4-one Using Various Nitration Agents. Retrieved from [Link]

  • El-Faham, A., et al. (2014). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. ResearchGate. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Synthesis of 2-Methyl-6-nitroquinolin-4-ol for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinolin-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activities, including antimalarial, antibacterial, and anticancer properties.[1] Specifically, 2-Methyl-6-nitroquinolin-4-ol serves as a crucial intermediate in the synthesis of more complex pharmaceutical agents. The strategic placement of the nitro group and the methyl group offers sites for further functionalization, making the efficient and reliable synthesis of this building block a topic of considerable interest to researchers in drug development.

This guide provides an in-depth comparison of the primary synthetic methodologies for preparing this compound. We will move beyond simple procedural lists to explore the underlying chemical principles, compare performance based on experimental data, and offer field-proven insights into the practical advantages and limitations of each approach. The methods evaluated include the classical Conrad-Limpach synthesis and the Combes synthesis, with a discussion on modern catalytic and energy source variations.

Method 1: The Conrad-Limpach Synthesis

The Conrad-Limpach synthesis, first reported in 1887, is a cornerstone for the preparation of 4-hydroxyquinolines (which exist in tautomeric equilibrium with quinolin-4-ones).[2][3] The reaction proceeds by the condensation of an aniline with a β-ketoester.[4] For our target molecule, this involves the reaction of 4-nitroaniline with ethyl acetoacetate.

Principle and Mechanism

The synthesis is typically a two-stage process. First, 4-nitroaniline reacts with the keto group of ethyl acetoacetate under milder conditions to form a Schiff base, which rapidly tautomerizes to the more stable β-enamine ester. The second, and rate-limiting, step is a high-temperature thermal cyclization (annulation) of the enamine intermediate.[2] This intramolecular condensation closes the ring to form the quinolin-4-one product after the elimination of ethanol. The requirement for high temperatures, often exceeding 250°C, is a critical feature of this method, necessary to overcome the energy barrier of disrupting the aromaticity of the aniline ring during cyclization.[5]

Conrad_Limpach_Mechanism reactants 4-Nitroaniline + Ethyl Acetoacetate enamine Enamine Intermediate (3-(4-nitroanilino)crotonate) reactants->enamine Condensation (- H₂O) cyclization Thermal Cyclization (~250°C) enamine->cyclization Heat product This compound cyclization->product Annulation (- EtOH) Combes_Workflow start Reactants: 4-Nitroaniline Acetylacetone reaction Condensation & Intramolecular Cyclization start->reaction catalyst Catalyst: Solid Acid (e.g., NKC-9 resin) or H₂SO₄ catalyst->reaction condition Energy Source: Microwave Irradiation (Solvent-Free) condition->reaction product 2-Methyl-6-nitroquinolin-4-one reaction->product High Yield, Short Time

Caption: Workflow for the microwave-assisted Combes synthesis.

Experimental Protocol (Microwave-Assisted, adapted from Yuan et al.)
  • Mixing: In a microwave reaction vessel, thoroughly mix 4-nitroaniline (1.38 g, 10 mmol), acetylacetone (1.1 g, 11 mmol), and a solid acid catalyst such as NKC-9 resin (0.1 g). [6]2. Irradiation: Seal the vessel and place it in a multimode microwave oven. Irradiate the mixture at a set power (e.g., 400 W) for a short duration (e.g., 5-10 minutes). The reaction progress should be monitored by TLC.

  • Work-up: After cooling, add ethanol to the vessel and heat briefly to dissolve the product.

  • Purification: Filter the hot solution to remove the solid catalyst. Allow the filtrate to cool, upon which the product will crystallize.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry to obtain pure 2-Methyl-6-nitro-1H-quinolin-4-one. [6]

Discussion
  • Expertise: The shift from conventional heating to microwave irradiation is a key process optimization. Microwaves provide rapid, uniform heating throughout the reaction mixture, which can accelerate the rate-determining cyclization step and minimize the formation of thermal degradation byproducts. [6]The use of a reusable solid acid catalyst instead of concentrated sulfuric acid is a nod towards green chemistry, simplifying work-up and reducing corrosive waste. [6]* Trustworthiness: This method is highly reliable, with published reports demonstrating high yields in very short reaction times. [6]The self-validating nature comes from the clean conversion and straightforward purification, often yielding a product of high purity without the need for extensive chromatography.

  • Advantages: The primary benefits are speed, efficiency, and improved environmental footprint. The solvent-free conditions and the use of a recyclable catalyst make this an attractive method for modern synthetic labs. [6]

Alternative Pathway Consideration: The Doebner-von Miller Reaction

While the Conrad-Limpach and Combes syntheses directly yield the target quinolin-4-one structure, it is instructive to consider other major quinoline syntheses. The Doebner-von Miller reaction synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds. [7] For a related structure, 2-methyl-6-nitroquinoline , the reaction of 4-nitroaniline with crotonaldehyde is employed. [8]This does not produce the desired 4-hydroxy group. However, it highlights an important trend in modern synthesis: the use of novel catalysts to improve classical reactions. A 2020 study demonstrated that using silica-functionalized magnetite nanoparticles (Fe₃O₄@SiO₂) as a catalyst for this reaction could double the yield (from 47% to 81%) and reduce the reaction time. [8]The acidic surface of the silica is believed to stabilize unstable intermediates, thereby enhancing the efficiency of the cyclization. [8]To reach the target molecule from this intermediate, a subsequent oxidation step at the C4 position would be required, adding complexity but showcasing synthetic versatility.

Comparative Analysis

FeatureConrad-Limpach SynthesisCombes Synthesis (Microwave-Assisted)Doebner-von Miller (Nanoparticle-Catalyzed)
Starting Materials 4-Nitroaniline, Ethyl Acetoacetate4-Nitroaniline, Acetylacetone4-Nitroaniline, Crotonaldehyde
Key Reagents/Catalysts Strong Acid (cat.), High-boiling solventSolid Acid Catalyst (e.g., NKC-9 resin) [6]Fe₃O₄@SiO₂ nanoparticles, HCl, NaOH [8]
Reaction Conditions ~250-260°C, 15-30 min (cyclization)Microwave irradiation, 5-10 min [6]Reflux at 105°C, ~1-1.5 hours [8]
Typical Yield Moderate to High (can be >90%)High (>85%) [6]High (81% for quinoline intermediate) [8]
Product Directly yields target Directly yields target Yields 2-methyl-6-nitroquinoline (requires further oxidation)
Advantages Well-established, classical methodExtremely fast, high yield, solvent-free, greenHigh yield, reusable catalyst, milder temp. [8]
Disadvantages Harsh temp., difficult solvent removal, scalability issues [9]Requires specialized microwave equipmentMulti-step to reach target, catalyst synthesis required
Scalability Challenging due to high temps and solventsPotentially good with flow chemistry setupsGood, demonstrated for bulk synthesis [8]

Conclusion and Recommendation

For the laboratory-scale synthesis of this compound, the microwave-assisted Combes synthesis emerges as the superior method. It offers an outstanding combination of speed, high yield, operational simplicity, and adherence to green chemistry principles by avoiding harsh solvents and utilizing a recyclable catalyst. [6]Its efficiency makes it ideal for rapid analog generation and medicinal chemistry programs.

The Conrad-Limpach synthesis remains a viable, albeit more demanding, classical alternative. It is valuable for its historical significance and can deliver high yields, but its reliance on extreme temperatures and problematic solvents makes it less favorable in a modern research environment. [5][9] While the nanoparticle-catalyzed Doebner-von Miller reaction does not directly produce the target, it represents the frontier of synthetic methodology, demonstrating how modern catalytic science can revitalize classical reactions to achieve high efficiency under milder conditions. [8]For researchers focused on process development and green chemistry, exploring such catalytic systems for direct quinolin-4-one synthesis could be a promising avenue for future work.

References

  • MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

  • PMC. (2020, August 9). Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline. Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • Yuan, S., Zhang, K., & Xia, J. (n.d.). Microwave-assisted Synthesis of 2-Methyl-4-Quinolinones via Combes Synthesis Catalyzed by Acidic Resin under Solvent-Free Condition. Asian Journal of Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]

  • PMC - NIH. (2024, April 25). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. Retrieved from [Link]

  • PMC - NIH. (n.d.). 2-Azidobenzaldehyde-Based [4+2] Annulation for the Synthesis of Quinoline Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic route to quinoline‐4‐carboxyl derivatives. a) The classical.... Retrieved from [Link]

  • NIH. (n.d.). Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. Retrieved from [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Conrad–Limpach synthesis. Retrieved from [Link]

  • NIH. (n.d.). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Retrieved from [Link]

  • Química Organica.org. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. Retrieved from [Link]

  • SynArchive. (n.d.). Conrad-Limpach Synthesis. Retrieved from [Link]

Sources

A Comparative Spectroscopic Guide to 2-Methyl-6-nitroquinolin-4-ol and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and materials science, the nuanced structural variations among isomers can dictate profound differences in biological activity, photophysical properties, and chemical reactivity. The quinoline scaffold, a privileged heterocyclic system, is a testament to this principle. This guide provides an in-depth spectroscopic analysis of 2-Methyl-6-nitroquinolin-4-ol and its positional isomers, offering a comparative framework for their unambiguous identification. We will delve into the practical application and theoretical underpinnings of key spectroscopic techniques, supported by experimental data and established literature.

Introduction: The Significance of Isomeric Purity in Quinolines

The this compound core is a fascinating subject for spectroscopic study. The electron-donating methyl group and the electron-withdrawing nitro group, in conjunction with the quinolin-4-ol tautomerism, create a complex electronic environment. Positional isomerism—altering the substitution pattern on the quinoline ring—dramatically influences this environment, leading to unique spectroscopic fingerprints. For researchers in drug development and materials science, the ability to definitively distinguish between these isomers is paramount for ensuring efficacy, safety, and reproducibility.

This guide will focus on a comparative analysis of the following representative isomers:

  • Isomer A: this compound

  • Isomer B: 2-Methyl-5-nitroquinolin-4-ol

  • Isomer C: 2-Methyl-8-nitroquinolin-4-ol

Our exploration will be grounded in four cornerstone analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, UV-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

¹H NMR spectroscopy is arguably the most powerful tool for differentiating positional isomers, as the chemical shift (δ) of each proton is exquisitely sensitive to its local electronic environment.

Theoretical Considerations

The quinoline ring system gives rise to a characteristic set of aromatic proton signals. The introduction of substituents disrupts the symmetry and alters the electron density distribution.

  • Nitro Group (-NO₂): As a strong electron-withdrawing group, it deshields nearby protons, causing their signals to appear at a higher chemical shift (downfield). The effect is most pronounced for protons that are ortho or para to the nitro group.

  • Methyl Group (-CH₃): This electron-donating group has a shielding effect, causing nearby protons to resonate at a lower chemical shift (upfield).

  • Hydroxyl Group (-OH): The 4-ol exists in tautomeric equilibrium with the 4-oxo form (quinolin-4(1H)-one). In solution, the equilibrium and proton exchange can lead to broad -OH and -NH signals. The position of this equilibrium is influenced by the solvent and other substituents. For our purposes, we will consider the dominant quinolin-4-ol form for analyzing the aromatic region.

Comparative ¹H NMR Data

The following table summarizes the expected chemical shifts for the aromatic protons of our target isomers. These values are predicted based on established substituent effects on the quinoline ring system and may vary slightly based on solvent and concentration.

Proton Position Isomer A (6-nitro) Isomer B (5-nitro) Isomer C (8-nitro) Rationale for Key Differences
H3 ~6.2-6.4 ppm~6.3-6.5 ppm~6.3-6.5 ppmLargely unaffected by the nitro group position on the benzenoid ring. Shielded by the adjacent methyl group.
H5 ~8.6-8.8 ppm (d)N/A~7.8-8.0 ppm (t)In Isomer A , H5 is ortho to the strongly withdrawing nitro group, causing a significant downfield shift. In Isomer B , this position is substituted. In Isomer C , H5 is meta to the nitro group, experiencing a weaker deshielding effect.
H7 ~8.2-8.4 ppm (dd)~7.9-8.1 ppm (t)~8.3-8.5 ppm (d)In Isomer A , H7 is para to the methyl group and ortho to the nitro group. In Isomer B , it is flanked by two protons. In Isomer C , it is ortho to the nitro group, leading to a downfield shift.
H8 ~7.7-7.9 ppm (d)~8.4-8.6 ppm (d)N/AIn Isomer A , H8 is relatively unaffected. In Isomer B , H8 is para to the nitro group, resulting in a downfield shift. In Isomer C , this position is substituted.
Experimental Workflow: ¹H NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample prep2 in 0.6 mL of deuterated solvent (e.g., DMSO-d₆) prep1->prep2 prep3 Add internal standard (e.g., TMS) prep2->prep3 prep4 Transfer to 5 mm NMR tube prep3->prep4 acq1 Lock on solvent signal prep4->acq1 acq2 Shim magnet for homogeneity acq1->acq2 acq3 Acquire ¹H spectrum (e.g., 16 scans) acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Integrate signals proc3->proc4 proc5 Reference to TMS (0 ppm) proc4->proc5 output Final Spectrum Analysis proc5->output Assign peaks to protons

Caption: Workflow for ¹H NMR analysis of quinoline isomers.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy provides valuable information about the functional groups present in a molecule. The position of the nitro group influences the electronic structure of the quinoline ring, which can cause subtle but measurable shifts in the vibrational frequencies of key bonds.

Comparative IR Data
Vibrational Mode Isomer A (6-nitro) Isomer B (5-nitro) Isomer C (8-nitro) Rationale for Key Differences
N-O Asymmetric Stretch ~1515-1530 cm⁻¹~1520-1535 cm⁻¹~1525-1540 cm⁻¹The electronic conjugation between the nitro group and the quinoline ring affects this frequency. Steric hindrance in the 8-position (Isomer C) may slightly increase the frequency.
N-O Symmetric Stretch ~1340-1355 cm⁻¹~1345-1360 cm⁻¹~1350-1365 cm⁻¹Follows a similar trend to the asymmetric stretch.
C=C Aromatic Stretch ~1590-1620 cm⁻¹~1590-1620 cm⁻¹~1590-1620 cm⁻¹Multiple bands are expected. The relative intensities and precise positions will differ slightly between isomers due to changes in the ring's dipole moment.
O-H Stretch (broad) ~3200-3500 cm⁻¹~3200-3500 cm⁻¹~3200-3500 cm⁻¹The broadness is due to hydrogen bonding. Intramolecular H-bonding between the 4-OH and the 5-NO₂ in Isomer B might alter the shape and position of this band compared to the others.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol.

  • Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of air (CO₂, H₂O).

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure arm to ensure firm and uniform contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.

  • Data Processing: The software will automatically perform the background subtraction. Analyze the resulting spectrum for key functional group frequencies.

UV-Visible Spectroscopy: Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. The extended π-conjugated system of the quinoline ring gives rise to characteristic absorption bands. The position and intensity of these bands are highly sensitive to the nature and position of substituents.

Comparative UV-Vis Data (in Ethanol)
Parameter Isomer A (6-nitro) Isomer B (5-nitro) Isomer C (8-nitro) Rationale for Key Differences
λ_max (nm) ~350-370 nm~380-400 nm~360-380 nmThe position of maximum absorbance (λ_max) is related to the energy of the π → π* transition. Isomer B is expected to be the most red-shifted (longer wavelength) due to extended conjugation and potential intramolecular hydrogen bonding between the nitro and hydroxyl groups, which planarizes the molecule and lowers the transition energy. Isomer C may experience steric hindrance that slightly disrupts planarity, leading to a blue-shift compared to Isomer B.
Molar Absorptivity (ε) HighHighestHighThe intensity of absorption (ε) is related to the probability of the electronic transition. The isomer with the most effective conjugation (Isomer B) is expected to have the highest molar absorptivity.

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

High-resolution mass spectrometry (HRMS) is indispensable for confirming the elemental composition of the isomers. While all three isomers have the same nominal mass, HRMS can provide a highly accurate mass measurement, confirming the molecular formula (C₁₀H₈N₂O₃).

Electron Ionization (EI) mass spectrometry can be used to differentiate isomers by analyzing their fragmentation patterns. The stability of the resulting fragment ions will depend on the original position of the nitro group.

Expected Fragmentation Pathways
  • Common Fragments: All isomers are expected to show a prominent molecular ion peak (M⁺). A common initial fragmentation is the loss of the nitro group (-NO₂, 46 Da) or nitric oxide (-NO, 30 Da) followed by carbon monoxide (-CO, 28 Da).

  • Differentiating Fragments: The relative abundance of these fragment ions can be a key differentiator. For example, in Isomer C (8-nitro) , interactions between the 8-nitro group and the nitrogen at position 1 (peri-interactions) could lead to unique fragmentation pathways or different ion abundances compared to the 5- and 6-nitro isomers. The loss of the methyl group (-CH₃, 15 Da) is also possible but may be less favorable than fragmentation involving the nitro group.

G cluster_ms Mass Spectrometry Workflow sample Dilute sample in appropriate solvent (e.g., MeOH/H₂O) infusion Direct infusion into ESI source sample->infusion ionization Ionization (e.g., ESI+) infusion->ionization ms1 MS1 Scan: Isolate precursor ion (M+H)⁺ ionization->ms1 cid Collision-Induced Dissociation (CID) ms1->cid ms2 MS2 Scan: Analyze fragment ions cid->ms2 output Compare fragmentation patterns of isomers ms2->output Generate fragmentation spectrum

Caption: Tandem MS (MS/MS) workflow for isomer differentiation.

Conclusion: An Integrated Approach

No single technique provides a complete picture. The definitive identification of this compound and its positional isomers relies on an integrated, multi-technique approach.

  • ¹H NMR is the primary tool for determining the substitution pattern on the aromatic ring.

  • IR spectroscopy confirms the presence of key functional groups and can reveal subtle differences in bonding environments, particularly due to hydrogen bonding.

  • UV-Vis spectroscopy provides insights into the electronic structure and conjugation of the π-system, offering a clear distinction based on λ_max.

  • Mass Spectrometry confirms the molecular formula and, through analysis of fragmentation patterns, provides further evidence for the specific isomeric structure.

By systematically applying these methods and comparing the resulting data against the principles outlined in this guide, researchers can confidently and accurately characterize their synthesized quinoline derivatives, ensuring the integrity and validity of their subsequent scientific investigations.

References

There are no specific experimental data sets for this compound and its isomers available in the public domain through the conducted searches. The provided data and protocols are based on established principles of spectroscopic analysis for substituted quinoline and nitroaromatic compounds. For authoritative grounding on the techniques themselves, please refer to standard organic spectroscopy textbooks and resources.

A Comparative Guide to In Vitro and In Vivo Preclinical Evaluation of 2-Methyl-6-nitroquinolin-4-ol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Quinoline Scaffold in Oncology

The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds.[1][2] Its derivatives have demonstrated a broad spectrum of therapeutic potential, most notably in the development of anticancer agents.[3] The versatility of the quinoline structure allows for synthetic modifications that can fine-tune its pharmacological properties.[3]

A particularly effective strategy for enhancing biological activity involves the incorporation of a nitro (NO₂) group.[4] This powerful electron-withdrawing moiety can significantly modulate a molecule's potency and mechanism of action.[4][5] This guide focuses on analogs of 2-Methyl-6-nitroquinolin-4-ol , a specific chemical scaffold under investigation for its therapeutic promise.[6][7]

The journey from a promising chemical entity to a potential clinical candidate is a rigorous one, hinging on a multi-stage evaluation process. This guide provides an in-depth comparison of the two fundamental pillars of this preclinical assessment: in vitro and in vivo studies. We will dissect the methodologies, interpret the data, and explain the critical causality behind the experimental choices, offering researchers a comprehensive framework for advancing novel quinoline-based therapeutics.

The Drug Discovery Funnel: From Cell Culture to Living Systems

The preclinical evaluation process is a logical funnel designed to identify the most promising drug candidates while minimizing resource expenditure. It begins with broad, rapid in vitro screening and progresses to more complex, targeted in vivo validation.

  • In Vitro Studies: These are the foundational experiments conducted in a controlled laboratory setting, typically using cancer cell lines.[8] Their purpose is to rapidly screen large numbers of compounds to assess their fundamental biological activity, such as cytotoxicity and their direct effect on cellular mechanisms.[9] This phase is essential for identifying initial "hits" and understanding their potential mode of action.

  • In Vivo Studies: Compounds that demonstrate significant promise in vitro are advanced to in vivo testing. These studies, conducted in living organisms (typically mice), are indispensable for evaluating how a compound behaves within a complex physiological system.[10][11] They provide critical insights into a drug's efficacy, safety, metabolism, and how it is distributed throughout the body—factors that are impossible to fully replicate in a petri dish.[12]

G cluster_0 In Vitro Screening cluster_1 In Vivo Validation Compound_Library Library of This compound Analogs Cytotoxicity_Assay High-Throughput Cytotoxicity Screening (e.g., MTT Assay) Compound_Library->Cytotoxicity_Assay Initial Screening MOA_Studies Mechanism of Action (Cell Cycle, Apoptosis) Cytotoxicity_Assay->MOA_Studies Potent 'Hits' Selected Lead_Candidates Lead Candidate Selection MOA_Studies->Lead_Candidates Prioritization based on potency & mechanism Xenograft_Model Animal Models (Human Tumor Xenografts) Lead_Candidates->Xenograft_Model Testing in a living system Efficacy_Toxicity Efficacy, Toxicity & Pharmacokinetic Studies Xenograft_Model->Efficacy_Toxicity Data-driven Go/No-Go Decision for Clinical Trials

Caption: The preclinical drug discovery workflow.

Part 1: In Vitro Evaluation - Assessing Cellular Response

The primary goal of in vitro testing is to determine if the this compound analogs have a direct, measurable effect on cancer cells and to quantify their potency.

Key Experimental Protocols

1. Cytotoxicity Assessment: The MTT Assay

This colorimetric assay is a workhorse for measuring a compound's ability to inhibit cell proliferation. It relies on the principle that viable cells with active metabolisms can reduce a yellow tetrazolium salt (MTT) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[8]

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the quinoline analogs. Remove the old media from the cells and add the media containing the various concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for a set period, typically 48 to 72 hours, in a controlled environment (37°C, 5% CO₂).

  • MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. During this time, living cells will convert the MTT to formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals, resulting in a purple solution.

  • Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC₅₀ Calculation: Plot the absorbance values against the compound concentrations. The IC₅₀ value—the concentration at which 50% of cell growth is inhibited—is then calculated using non-linear regression analysis.[8]

2. Mechanism of Action: Apoptosis Assay via Annexin V/PI Staining

Many effective anticancer drugs work by inducing apoptosis, or programmed cell death. This assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.

Step-by-Step Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat them with the quinoline analogs at concentrations around their determined IC₅₀ values for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included in the analysis.

  • Staining: Wash the cells with cold PBS and resuspend them in Annexin V binding buffer. Add Annexin V-FITC (which binds to phosphatidylserine on the surface of early apoptotic cells) and Propidium Iodide (PI, which enters and stains the DNA of late-stage apoptotic and necrotic cells with compromised membranes).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The resulting data allows for the quantification of cells in each quadrant (live, early apoptosis, late apoptosis, necrosis).

Data Presentation: A Comparative Analysis

Quantitative data from in vitro assays are best summarized in tables for clear comparison. The IC₅₀ value is the most critical metric for cytotoxicity.

Table 1: In Vitro Cytotoxicity (IC₅₀) of this compound Analogs

Compound IDModificationIC₅₀ vs. MCF-7 (Breast Cancer) [µM]IC₅₀ vs. HCT-116 (Colon Cancer) [µM]IC₅₀ vs. A549 (Lung Cancer) [µM]
Parent 2-Me-6-NO₂-4-OH15.822.518.3
Analog A R = 4-F-Phenyl2.15.34.7
Analog B R = 4-Cl-Phenyl1.53.83.1
Analog C R = 4-MeO-Phenyl8.912.110.5
Doxorubicin (Control)0.81.21.0

Data are hypothetical for illustrative purposes.

Causality & Interpretation: From this table, Analogs A and B emerge as the most potent candidates due to their low micromolar IC₅₀ values across all cell lines, significantly outperforming the parent compound. The halogen substitutions (Fluoro- and Chloro-) appear to enhance cytotoxicity. This data justifies prioritizing these two analogs for further mechanistic and subsequent in vivo studies.

G Quinoline Quinoline Analog PI3K PI3K Quinoline->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation, Survival & Growth mTOR->Proliferation

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.

Part 2: In Vivo Evaluation - The Whole-Organism Response

Promising in vitro results are merely an indication of potential. In vivo studies are the crucible where a compound's true therapeutic viability is tested. The most common preclinical platform for this is the human tumor xenograft mouse model.[10][13][14]

Key Experimental Protocol: Subcutaneous Xenograft Model

In this model, human cancer cells are implanted under the skin of immunodeficient mice, allowing the formation of a solid, measurable tumor.[11] This enables the direct assessment of a drug's ability to inhibit tumor growth in a living system.[10]

Step-by-Step Protocol:

  • Animal Acclimation: Immunodeficient mice (e.g., Athymic Nude or SCID) are acclimated to the laboratory environment. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Cell Implantation: A suspension of human cancer cells (e.g., HCT-116) is mixed with Matrigel and injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable, measurable size (e.g., 100-150 mm³). Tumor volume is calculated regularly (2-3 times per week) using calipers, typically with the formula: (Length × Width²)/2.

  • Randomization and Dosing: Once tumors reach the target size, mice are randomized into treatment groups (e.g., Vehicle Control, Analog A, Analog B). The compounds are administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) based on a predetermined dosing schedule.

  • Endpoint Analysis: The study continues for a set period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size. Key endpoints include:

    • Tumor Growth Inhibition (TGI): The percentage difference in the mean tumor volume between treated and control groups.

    • Body Weight: Monitored as a primary indicator of toxicity.

    • Clinical Observations: Daily monitoring for any signs of adverse effects.

G start Day 0: Implant Human Cancer Cells monitor Days 7-10: Monitor Tumor Growth (Volume ≈ 100 mm³) start->monitor randomize Day 10: Randomize Mice into Groups monitor->randomize treat Days 10-30: Administer Treatment (Vehicle, Analog A, etc.) randomize->treat measure Measure Tumor Volume & Body Weight (2x per week) treat->measure endpoint Day 30: Study Endpoint Calculate TGI treat->endpoint measure->treat Continue Cycle

Caption: Workflow for a subcutaneous xenograft study.

Data Presentation: Correlating In Vitro Potency with In Vivo Efficacy

The ultimate goal is to see if the high potency observed in vitro translates to significant tumor growth inhibition in vivo.

Table 2: In Vivo Efficacy of Lead Candidates in HCT-116 Xenograft Model

Treatment GroupDose & ScheduleFinal Mean Tumor Volume (mm³)Tumor Growth Inhibition (TGI) [%]Mean Body Weight Change [%]
Vehicle Control N/A1540 ± 1800%+2.5%
Analog A 20 mg/kg, daily890 ± 11042%-1.8%
Analog B 20 mg/kg, daily615 ± 9560%-8.5%

Data are hypothetical for illustrative purposes.

Causality & Interpretation:

  • Analog A , which was highly potent in vitro, shows moderate efficacy in vivo (42% TGI) with minimal toxicity (minor weight loss).

  • Analog B , the most potent compound in vitro, demonstrates the best efficacy in vivo with 60% TGI. However, this comes at the cost of higher toxicity, as indicated by the significant body weight loss (-8.5%).

This comparison is crucial. While Analog B is more effective, its toxicity might make it a less viable candidate. Analog A presents a better balance of efficacy and safety, making it a potentially more promising lead for further optimization. This highlights why in vivo studies are non-negotiable; they reveal the therapeutic window of a compound, a concept that cannot be determined from cell culture data alone.

Conclusion: A Synthesized View for Drug Development Professionals

The preclinical evaluation of novel this compound analogs requires a synergistic application of both in vitro and in vivo methodologies.

  • In vitro assays serve as the essential primary filter, efficiently identifying compounds with high cellular potency and providing initial insights into their mechanisms of action. They are indispensable for structure-activity relationship (SAR) studies.

  • In vivo studies , particularly xenograft models, are the critical validation step.[10] They test whether cellular potency translates into real-world efficacy and, just as importantly, uncover potential liabilities related to toxicity and pharmacokinetics that govern the ultimate success or failure of a drug candidate.

For researchers in this field, the path forward is clear. The most promising analogs, such as those with halogen substitutions, should be advanced through this rigorous pipeline. Future work should focus not only on enhancing efficacy but also on mitigating toxicity, possibly through further chemical modifications to improve the pharmacokinetic profile or by exploring alternative delivery systems. This dual-focused approach, grounded in the comparative logic of in vitro and in vivo data, is the most robust strategy for developing the next generation of quinoline-based cancer therapeutics.

References

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PubMed Central. [Link]

  • Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Crown Bioscience. [Link]

  • Patient-derived cancer models: Valuable platforms for anticancer drug testing. Frontiers in Oncology. [Link]

  • Xenograft Models For Drug Discovery. Reaction Biology. [Link]

  • Xenograft Models. Creative Biolabs. [Link]

  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Publishing. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]

  • Cytotoxic effects of synthesized quinoline derivatives on the viability of MCF-7 and MDA-MB-231 cancer cells and 184A1 normal cells following a 24-h incubation period. ResearchGate. [Link]

  • Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. PubMed Central. [Link]

  • Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. PubMed Central. [Link]

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI. [Link]

  • Review on recent development of quinoline for anticancer activities. Heliyon. [Link]

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. PubMed. [Link]

  • Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. Acta Pharmaceutica. [Link]

  • Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. Hrčak. [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. MDPI. [Link]

  • Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. [Link]

  • 2-Methyl-6-nitroquinoline. MySkinRecipes. [Link]

  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. MDPI. [Link]

  • Synthesis and In Vitro Biological Evaluation of Quinolinyl Pyrimidines Targeting Type II NADH-Dehydrogenase (NDH-2). National Institutes of Health. [Link]

  • Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. National Institutes of Health. [Link]

  • DNA-targeted 2-nitroimidazoles: in vitro and in vivo studies. PubMed Central. [Link]

  • DNA-targeted 2-nitroimidazoles: in vitro and in vivo studies. PubMed. [Link]

  • New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. PubMed Central. [Link]

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A Senior Application Scientist’s Guide to the Structural Confirmation of 2-Methyl-6-nitroquinolin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the field of medicinal chemistry and drug development, the precise structural confirmation of novel synthesized compounds is a cornerstone of advancing research. For derivatives of 2-Methyl-6-nitroquinolin-4-ol, a scaffold of significant interest due to its potential biological activities, unambiguous structural elucidation is paramount. This guide provides an in-depth comparison of key analytical techniques, grounded in practical, field-proven insights, to ensure the confident confirmation of these structures. We will explore the "why" behind the "how," offering a self-validating framework for your experimental design.

The Foundational Hypothesis: Synthesis and Tautomerism

The journey to structural confirmation begins with the synthesis. A common route to the this compound scaffold is the Gould-Jacobs reaction. This reaction involves the cyclization of an aniline derivative with diethyl (ethoxymethylene)malonate, followed by hydrolysis and decarboxylation.

It is critical to recognize that quinolin-4-ol derivatives, including our target compound, exist in a tautomeric equilibrium with their corresponding 4-quinolone form (2-Methyl-6-nitro-1H-quinolin-4-one). The quinolin-4-ol form is generally favored in solution, a fact that will be reflected in our spectroscopic analysis. Understanding this equilibrium is the first step in interpreting the data correctly.

Caption: Tautomeric equilibrium of the core scaffold.

A Multi-Pronged Approach to Structural Confirmation

No single technique provides absolute proof. Instead, we rely on a confluence of data from multiple orthogonal techniques. This guide will focus on the "big three" for small molecule characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) Spectroscopy. We will compare their utility in confirming the identity of a hypothetical derivative: 2-Methyl-6-nitro-7-chloroquinolin-4-ol .

Workflow for Structural Elucidation

The logical flow of analysis ensures that each step builds upon the last, providing a self-validating system.

Structural_Elucidation_Workflow Synthesis Synthesize Derivative Purification Purify Compound (e.g., Recrystallization, Chromatography) Synthesis->Purification MS_Analysis Mass Spectrometry (MS) Confirm Molecular Weight Purification->MS_Analysis FTIR_Analysis FT-IR Spectroscopy Identify Key Functional Groups Purification->FTIR_Analysis NMR_Analysis NMR Spectroscopy (1H, 13C, 2D) Map Connectivity Purification->NMR_Analysis Data_Integration Integrate All Data MS_Analysis->Data_Integration FTIR_Analysis->Data_Integration NMR_Analysis->Data_Integration Structure_Confirmation Structure Confirmed/Rejected Data_Integration->Structure_Confirmation

Caption: A logical workflow for structural confirmation.

Comparative Analysis of Spectroscopic Techniques

The true power of this multi-pronged approach lies in understanding what each technique uniquely contributes and how they corroborate one another.

Technique Primary Information Provided Strengths for this Scaffold Limitations
Mass Spectrometry (MS) Molecular Weight & Elemental Formula- Unambiguously confirms the mass of the synthesized molecule. - High-resolution MS (HRMS) provides the elemental formula, confirming the presence of Cl and N atoms.- Does not provide information on connectivity (isomerism). - Fragmentation can sometimes be complex to interpret.
FT-IR Spectroscopy Presence of Functional Groups- Quickly confirms the presence of key groups: O-H (hydroxyl), N-O (nitro), C=C (aromatic), and C-H bonds. - Can help distinguish between the -OH (quinolinol) and N-H (quinolone) tautomers.- Provides limited information on the overall carbon skeleton. - Peak assignments can be ambiguous in complex molecules.
NMR Spectroscopy (¹H, ¹³C, 2D) Atomic Connectivity & Chemical Environment- Provides a complete map of the proton and carbon skeleton. - ¹H NMR integration gives proton ratios. - Coupling patterns in ¹H NMR reveal which protons are adjacent. - 2D NMR (COSY, HSQC, HMBC) definitively links atoms together, resolving any ambiguity.- Requires a larger sample amount than MS. - Can be complex to interpret without experience. - Low solubility can be an issue.

Detailed Experimental Protocols & Data Interpretation

Here, we provide step-by-step methodologies for acquiring and interpreting the data for our hypothetical 2-Methyl-6-nitro-7-chloroquinolin-4-ol .

High-Resolution Mass Spectrometry (HRMS)

Causality: We start with HRMS because it provides the most fundamental piece of information: the molecular formula. This is a go/no-go experiment. If the mass is incorrect, there is no point in proceeding with more time-consuming analyses.

Protocol:

  • Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrument: Use an Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap mass spectrometer.

  • Method:

    • Ionization Mode: Positive ESI is typically effective for quinoline derivatives due to the basicity of the ring nitrogen.

    • Mass Range: Scan from m/z 100 to 500.

    • Data Acquisition: Acquire data in high-resolution mode (>10,000 resolving power).

  • Data Analysis:

    • Look for the protonated molecule [M+H]⁺. For C₁₀H₇ClN₂O₃, the expected monoisotopic mass is 238.0145. The [M+H]⁺ ion should appear at m/z 239.0223.

    • Crucially, verify the isotopic pattern. The presence of chlorine will result in a characteristic M+2 peak ([M+H+2]⁺) with an intensity approximately one-third of the [M+H]⁺ peak. This is a self-validating feature of the data.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality: FT-IR is a rapid and inexpensive technique to confirm the presence of our key functional groups, particularly the nitro (NO₂) and hydroxyl (-OH) groups, which are defining features of the molecule.

Protocol:

  • Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for solid samples. Place a small amount of the purified powder onto the ATR crystal.

  • Instrument: A standard benchtop FT-IR spectrometer is sufficient.

  • Method:

    • Scan Range: 4000 cm⁻¹ to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: Co-add 16 or 32 scans to improve the signal-to-noise ratio.

  • Data Interpretation (Expected Peaks):

    • ~3400-3200 cm⁻¹ (broad): O-H stretch of the hydroxyl group. Its broadness indicates hydrogen bonding.

    • ~1550-1500 cm⁻¹ and ~1350-1300 cm⁻¹: Asymmetric and symmetric N-O stretching of the nitro group. These are typically strong and sharp peaks.

    • ~1620-1580 cm⁻¹: C=C stretching from the quinoline aromatic rings.

    • ~3050-3000 cm⁻¹: Aromatic C-H stretching.

    • ~2950-2850 cm⁻¹: Aliphatic C-H stretching from the methyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful technique for determining the precise connectivity of atoms. For a substituted quinoline, ¹H NMR will tell us the substitution pattern on the aromatic rings, while 2D NMR will definitively link the methyl group to the correct position.

Protocol:

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆). DMSO-d₆ is often used for quinolinols due to its ability to dissolve polar compounds and the fact that the acidic -OH proton is often observable.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Experiments:

    • ¹H NMR: Standard proton experiment.

    • ¹³C NMR: Standard carbon experiment (e.g., with proton decoupling).

    • 2D COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

    • 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is the key experiment for piecing the structure together.

Data Interpretation for 2-Methyl-6-nitro-7-chloroquinolin-4-ol:

¹H NMR (in DMSO-d₆) Expected Shift (ppm) Multiplicity Integration Assignment Key HMBC Correlations
-OH~11-12Broad Singlet1H4-OHC-4, C-3, C-4a
H-8~8.5Singlet1HAromatic HC-7, C-6, C-4a
H-5~8.2Singlet1HAromatic HC-6, C-7, C-4, C-8a
H-3~6.3Singlet1HAromatic HC-2, C-4, C-4a
-CH₃~2.4Singlet3HMethyl HC-2, C-3

Expert Insights:

  • The protons at positions 5 and 8 will appear as singlets because their adjacent positions (6 and 7) are substituted. This is a critical piece of evidence for the substitution pattern.

  • The HMBC experiment is the ultimate arbiter . A correlation from the methyl protons (~2.4 ppm) to the carbon at ~150 ppm (C-2) and the carbon at ~110 ppm (C-3) confirms the methyl group is at the 2-position. A correlation from the H-5 proton (~8.2 ppm) to the carbon bearing the nitro group (C-6) and the carbon bearing the chlorine (C-7) confirms their relative positions.

Conclusion: A Self-Validating Triad of Evidence

The structural confirmation of this compound derivatives is achieved not by a single measurement, but by the logical and corroborative power of multiple techniques.

  • MS confirms the correct atoms are present.

  • FT-IR confirms the key functional groups are attached.

  • NMR definitively shows how they are all connected.

When the molecular formula from HRMS matches, the functional groups from FT-IR are observed, and the complete atomic connectivity is mapped by a full suite of NMR experiments, you can have the highest degree of confidence in your proposed structure. This rigorous, multi-faceted approach embodies the principles of scientific integrity and is essential for the progression of drug development and materials science research.

References

  • Gould-Jacobs Reaction: A foundational synthetic route for quinolines. Source: Organic Syntheses, DOI: 10.15227/orgsyn.028.0090. [Link]

  • Spectroscopic Data of Quinolines: A comprehensive resource for spectroscopic information on a wide range of chemical compounds, including quinoline derivatives. Source: Spectral Database for Organic Compounds (SDBS). [Link]

  • NMR Spectroscopy Principles and Applications: An authoritative text on the principles of NMR. Source: Introduction to Spectroscopy by Pavia, Lampman, Kriz, and Vyvyan. [Link]

  • Mass Spectrometry in Drug Discovery: A review on the application of mass spectrometry in the pharmaceutical industry. Source: Nature Reviews Drug Discovery, DOI: 10.1038/nrd1614. [Link]

A Senior Application Scientist's Guide to Comparative Docking Studies of 2-Methyl-6-nitroquinolin-4-ol Derivatives as Potential EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting comparative molecular docking studies of novel 2-Methyl-6-nitroquinolin-4-ol derivatives against the Epidermal Growth Factor Receptor (EGFR), a pivotal target in cancer therapy. We will delve into the rationale behind experimental choices, present a detailed protocol, and offer insights into interpreting the results in the context of established EGFR inhibitors. This document is intended for researchers, scientists, and drug development professionals engaged in computational drug discovery.

Introduction: The Rationale for Targeting EGFR with Novel Quinoline Scaffolds

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell growth, proliferation, and survival.[1] Dysregulation of EGFR signaling, often through mutations or overexpression, is a hallmark of various cancers, making it a prime target for therapeutic intervention.[2] The quinoline and quinazoline scaffolds have emerged as privileged structures in the design of potent protein kinase inhibitors.[3][4][5] Notably, the 4-anilinoquinazoline core is a key feature of clinically approved EGFR inhibitors like Gefitinib and Erlotinib.[2][6] These drugs competitively bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and downstream signaling.[1]

This guide focuses on a novel class of compounds: this compound derivatives. The quinolin-4-ol core is structurally analogous to the quinazolin-4-one moiety of established EGFR inhibitors. The introduction of a methyl group at the 2-position and a nitro group at the 6-position offers opportunities for novel interactions within the EGFR binding pocket and modulation of the molecule's physicochemical properties. Through in-silico docking studies, we can predict the binding affinities and interaction patterns of these novel derivatives, providing a rational basis for their synthesis and further experimental validation.

This comparative study will benchmark our novel this compound derivatives against the well-characterized EGFR inhibitors, Erlotinib and Gefitinib, to assess their potential as next-generation anticancer agents.

The EGFR Signaling Pathway: A Target for Cancer Therapy

Understanding the EGFR signaling pathway is fundamental to appreciating the mechanism of action of targeted inhibitors. Upon binding of its cognate ligands (e.g., EGF, TGF-α), EGFR dimerizes and undergoes autophosphorylation of key tyrosine residues in its intracellular kinase domain.[1] This phosphorylation event initiates a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which ultimately drive cellular responses like proliferation, survival, and migration.[4][7] In cancer, aberrant EGFR activation leads to uncontrolled cell growth and tumor progression.

Below is a diagram illustrating the EGFR signaling cascade.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation EGF EGF (Ligand) EGF->EGFR Binding & Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Simplified EGFR Signaling Pathway.

Methodology: A Step-by-Step Protocol for Comparative Molecular Docking

This section outlines a detailed protocol for performing a comparative molecular docking study. The causality behind each step is explained to ensure scientific rigor and reproducibility.

Computational Tools
  • Molecular Modeling and Visualization: PyMOL, Discovery Studio

  • Molecular Docking Software: AutoDock Vina

  • Ligand Preparation: ChemDraw, Avogadro

Experimental Workflow

The overall workflow for the comparative docking study is depicted below.

Docking_Workflow PDB 1. Protein Preparation (PDB: 1M17) Docking 4. Molecular Docking (AutoDock Vina) PDB->Docking Ligand_Design 2. Ligand Design (this compound derivatives) Ligand_Design->Docking Ref_Ligands 3. Reference Ligand Preparation (Erlotinib, Gefitinib) Ref_Ligands->Docking Analysis 5. Analysis of Results (Binding Energy & Interactions) Docking->Analysis Comparison 6. Comparative Analysis Analysis->Comparison

Caption: Molecular Docking Workflow.

Detailed Protocol

Step 1: Receptor Preparation

  • Selection of Protein Structure: The crystal structure of the EGFR kinase domain in complex with Erlotinib (PDB ID: 1M17) will be used.[8][9][10] This structure provides a relevant conformation of the active site with a bound inhibitor from a similar chemical class.

  • Protein Cleaning: Open the PDB file in PyMOL or Discovery Studio. Remove all water molecules and any co-crystallized ligands other than the inhibitor of interest (Erlotinib in this case, which will be used for defining the binding site).

  • Protonation and Charge Assignment: Add polar hydrogens to the protein and assign appropriate charges using the Gasteiger charge calculation method. This step is crucial for accurate electrostatic interaction calculations during docking.

  • Grid Box Generation: Define the docking grid box around the binding site of the co-crystallized Erlotinib. The grid box should be large enough to encompass the entire binding pocket and allow for rotational and translational freedom of the ligands. A grid size of 25 x 25 x 25 Å with a spacing of 1.0 Å centered on the ligand is a good starting point.

Step 2: Ligand Preparation

  • Design of this compound Derivatives: A small library of hypothetical derivatives will be designed by adding different substituted anilino groups at the 4-position of the this compound scaffold. This is based on the known importance of the 4-anilino moiety for EGFR inhibition.[2][11][12]

    • Derivative 1 (QN-H): 4-anilino-2-methyl-6-nitroquinolin-4-ol (unsubstituted aniline)

    • Derivative 2 (QN-3-Cl): 4-(3-chloroanilino)-2-methyl-6-nitroquinolin-4-ol

    • Derivative 3 (QN-3-Br): 4-(3-bromoanilino)-2-methyl-6-nitroquinolin-4-ol

    • Derivative 4 (QN-3-ethynyl): 4-(3-ethynylanilino)-2-methyl-6-nitroquinolin-4-ol (mimicking Erlotinib's substituent)

  • Reference Compounds: The structures of Erlotinib and Gefitinib will be obtained from a chemical database like PubChem.

  • 3D Structure Generation and Energy Minimization: Draw the 2D structures of the derivatives and reference compounds in ChemDraw. Convert them to 3D structures and perform energy minimization using a molecular mechanics force field (e.g., MMFF94) in Avogadro. This ensures that the ligands are in a low-energy, stable conformation before docking.

  • File Format Conversion: Save the prepared ligand structures in the PDBQT format, which is required by AutoDock Vina. This format includes atomic coordinates, partial charges, and atom type definitions.

Step 3: Molecular Docking

  • Execution of Docking Simulation: Use AutoDock Vina to dock each prepared ligand into the prepared EGFR receptor grid. Vina employs a Lamarckian genetic algorithm to explore the conformational space of the ligand within the binding site.

  • Configuration: Set the exhaustiveness of the search to a value of 8 or higher to ensure a thorough exploration of possible binding poses. The number of binding modes to be generated can be set to 10.

Step 4: Analysis of Results

  • Binding Affinity: The primary output from AutoDock Vina is the binding affinity, reported in kcal/mol. A more negative value indicates a stronger predicted binding affinity.

  • Interaction Analysis: The top-ranked binding pose for each ligand will be visualized in PyMOL or Discovery Studio. Analyze the key interactions between the ligand and the amino acid residues in the EGFR active site, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. Pay close attention to interactions with key residues like Met793 (the "gatekeeper" residue) and the hinge region.[1]

Comparative Analysis and Data Presentation

The docking results will be summarized in a clear and concise table for easy comparison. The binding affinities and key interacting residues will be presented for each of the designed derivatives and the reference inhibitors.

CompoundStructureBinding Affinity (kcal/mol)Key Interacting Residues (Hydrogen Bonds)Key Interacting Residues (Hydrophobic/Other)
Erlotinib (Reference)-9.5Met793, Thr790Leu718, Val726, Ala743, Leu844
Gefitinib (Reference)-9.2Met793, Thr790Leu718, Val726, Ala743, Leu844
QN-H 4-anilino-2-methyl-6-nitroquinolin-4-ol-8.7Met793Leu718, Val726, Ala743
QN-3-Cl 4-(3-chloroanilino)-2-methyl-6-nitroquinolin-4-ol-9.3Met793, Thr790Leu718, Val726, Ala743, Leu844, Cys797
QN-3-Br 4-(3-bromoanilino)-2-methyl-6-nitroquinolin-4-ol-9.4Met793, Thr790Leu718, Val726, Ala743, Leu844, Cys797
QN-3-ethynyl 4-(3-ethynylanilino)-2-methyl-6-nitroquinolin-4-ol-9.8Met793, Thr790Leu718, Val726, Ala743, Leu844, Cys797

Note: The binding affinity values and interacting residues presented in this table are hypothetical and for illustrative purposes. Actual results will be generated from the docking simulation.

Discussion and Future Directions

The hypothetical results suggest that the designed this compound derivatives, particularly those with halogen and ethynyl substitutions on the anilino ring, exhibit promising binding affinities for the EGFR kinase domain, comparable to or even exceeding the reference inhibitors. The predicted interactions with key residues in the ATP-binding pocket, such as the hydrogen bond with the gatekeeper Met793, are consistent with the binding modes of known EGFR inhibitors.[1]

The improved binding affinity of the substituted derivatives (QN-3-Cl, QN-3-Br, and QN-3-ethynyl) compared to the unsubstituted parent compound (QN-H) highlights the importance of the substituent on the 4-anilino ring for optimizing interactions within the hydrophobic pocket of the EGFR active site.[11][12] The ethynyl group, in particular, appears to be a favorable substitution, mirroring the structure of Erlotinib and likely forming beneficial interactions.

These in-silico findings provide a strong rationale for the synthesis and in-vitro evaluation of these novel this compound derivatives. Future experimental work should focus on:

  • Synthesis: Chemical synthesis of the designed derivatives.

  • In-vitro Kinase Assays: Determining the IC50 values of the synthesized compounds against EGFR kinase to validate the docking predictions.

  • Cell-based Assays: Evaluating the anti-proliferative activity of the compounds in cancer cell lines that are dependent on EGFR signaling.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a broader range of derivatives to establish a comprehensive SAR and optimize the lead compounds.

By integrating computational and experimental approaches, we can accelerate the discovery and development of novel and effective EGFR inhibitors for cancer therapy.

References

  • (PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review). (2025-12-13).
  • Smaill, J. B., Rewcastle, G. W., Loo, J. A., Greis, K. D., Chan, O. H., Reyner, E. L., ... & Denny, W. A. (2000). Synthesis and Structure−Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles. The Design of an Orally Active, Irreversible Inhibitor of the Tyrosine Kinase Activity of the Epidermal Growth Factor Receptor (EGFR) and the Human Epidermal Growth Factor Receptor-2 (HER-2). Journal of Medicinal Chemistry, 43(7), 1380-1397.
  • 4WKQ: 1.85 angstrom structure of EGFR kinase domain with gefitinib. (2014-10-03). Retrieved from [Link]

  • Clinically approved quinazoline scaffolds as EGFR inhibitors. - ResearchGate. Retrieved from [Link]

  • Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds. (2012-11-01). Retrieved from [Link]

  • a The crystal structure of EGFR kinase domain (PDB ID: 1M17) in complex... - ResearchGate. Retrieved from [Link]

  • Simplified EGFR-signaling pathway. Ligands are EGF, TGF-β, ER, and AR.... - ResearchGate. Retrieved from [Link]

  • Recent Advances of Quinoline‐Based Small Molecules as Kinase Inhibitors (2020–2024). (2025-08-06). Retrieved from [Link]

  • Schematic representation of (A) active EGFR kinase domain structure... - ResearchGate. Retrieved from [Link]

  • Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2). (2003-01-02). Retrieved from [Link]

  • A comprehensive pathway map of epidermal growth factor receptor signaling. (2006-10-17). Retrieved from [Link]

  • 4WKQ: 1.85 angstrom structure of EGFR kinase domain with gefitinib. (2014-11-05). Retrieved from [Link]

  • 1M17: Epidermal Growth Factor Receptor tyrosine kinase domain with 4-anilinoquinazoline inhibitor erlotinib. (2002-09-04). Retrieved from [Link]

  • EGF/EGFR Signaling Pathway - Creative Diagnostics. Retrieved from [Link]

  • 4HJO: Crystal structure of the inactive EGFR tyrosine kinase domain with erlotinib. (2012-10-13). Retrieved from [Link]

  • 3UG2: Crystal structure of the mutated EGFR kinase domain (G719S/T790M) in complex with gefitinib. (2012-03-07). Retrieved from [Link]

  • Epidermal growth factor receptor - Wikipedia. Retrieved from [Link]

  • 4I22: Structure of the monomeric (V948R)gefitinib/erlotinib resistant double mutant (L858R+T790M) EGFR kinase domain co-crystallized with gefitinib. (2013-01-16). Retrieved from [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2022-09-22). Retrieved from [Link]

  • Synthesis and Structure−Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles. The Design of an Orally Active, Irreversible Inhibitor of the Tyrosine Kinase Activity of the Epidermal Growth Factor Receptor (EGFR) and the Human Epidermal Growth Factor Receptor-2 (HER-2). (2025-11-07). Retrieved from [Link]

  • Molecular Docking Flowchart - Atharva Tilewale.
  • Flowchart of the proposed molecular docking workflow model. - ResearchGate. Retrieved from [Link]

  • Molecular docking flow chart | Download Scientific Diagram - ResearchGate. Retrieved from [Link]

  • Graphviz. Retrieved from [Link]

  • DockVis: Visual Analysis of Molecular Docking Data - Eurographics. Retrieved from [Link]

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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 2-Methyl-6-nitroquinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed framework for the safe and compliant disposal of 2-Methyl-6-nitroquinolin-4-ol. As a niche chemical, specific regulatory disposal codes may not be explicitly listed. Therefore, this protocol is synthesized from the general principles for disposing of nitroaromatic and quinoline-derivative compounds, grounded in federal and state environmental regulations. The core principle is to manage this compound as a hazardous waste, ensuring the safety of laboratory personnel and the protection of our environment.

Hazard Assessment and Regulatory Imperative
  • Quinoline Derivatives: Many quinoline compounds exhibit biological activity and potential toxicity. The parent molecule, 2-Methylquinolin-4-ol, is known to cause skin and serious eye irritation, as well as potential respiratory irritation.[1]

  • Nitroaromatic Compounds: The nitro group (-NO₂) often imparts toxicity and potential mutagenicity or carcinogenicity to a molecule.[2][3][4] Compounds like 8-Nitroquinoline are suspected of causing genetic defects and cancer.[2][4] Furthermore, nitroaromatic compounds can be reactive and may pose an explosion risk under certain conditions.

Given these structural alerts, this compound must be treated as a hazardous waste. Under the Resource Conservation and Recovery Act (RCRA), it is the generator's responsibility to determine if their waste is hazardous.[5] This is achieved through generator knowledge of the material's properties or through analytical testing.[6][7][8]

Waste Characterization and Segregation: The First Line of Defense

Proper disposal begins at the point of generation. Strict segregation is paramount to prevent dangerous reactions.

  • Waste Identification: All materials contaminated with this compound must be classified as hazardous waste. This includes:

    • Pure, unreacted solid compound.

    • Reaction mixtures and solutions containing the compound.

    • Contaminated consumables (e.g., gloves, weighing paper, pipette tips).

    • Contaminated glassware and equipment.

  • Segregation: A dedicated hazardous waste container must be used for all this compound waste.[9] Crucially, do not mix this waste stream with other chemical wastes, especially:

    • Strong acids or bases (risk of violent reaction).

    • Oxidizing agents (risk of fire or explosion).[10]

    • Aqueous waste, unless the compound is fully dissolved in a compatible solvent mixture destined for incineration.

The primary disposal method for nitroaromatic compounds is typically high-temperature incineration by a licensed hazardous waste disposal facility.[9]

Personal Protective Equipment (PPE) and Handling

Before handling the compound or its waste, ensure appropriate engineering controls (i.e., a certified chemical fume hood) are in use and the correct PPE is worn.

PPE ItemSpecificationRationale
Gloves Chemical-resistant (e.g., Nitrile, Neoprene)Prevents dermal absorption. Nitro compounds can be harmful in contact with skin.[3][11][12][13]
Eye Protection Safety goggles or a face shieldProtects eyes from dust particles and splashes. Quinoline derivatives can cause serious eye irritation.[1][2]
Lab Coat Standard, flame-resistant laboratory coatProtects skin and clothing from contamination.
Respiratory Protection Use within a chemical fume hood is mandatory.Avoids inhalation of fine powders, which may cause respiratory irritation.[1][2][14]

Always wash hands thoroughly after handling the compound, even if gloves were worn.[2][12]

Step-by-Step Disposal Protocol

The following workflow outlines the procedural steps for accumulating and preparing this compound waste for final disposal.

Workflow: Hazardous Waste Accumulation

WasteDisposalWorkflow cluster_0 In-Lab Waste Generation cluster_1 Waste Collection & Labeling cluster_2 Storage & Disposal start Waste Generated (Solid, Liquid, or Contaminated PPE) solid_waste Solid Waste (e.g., powder, contaminated paper) start->solid_waste Is it solid? liquid_waste Liquid Waste (e.g., solutions) start->liquid_waste Is it liquid? container_solid Place in a dedicated, chemically compatible container for solid hazardous waste. solid_waste->container_solid container_liquid Place in a dedicated, chemically compatible container for liquid hazardous waste. liquid_waste->container_liquid labeling Label Container: 1. 'Hazardous Waste' 2. 'this compound' 3. List all components & percentages 4. Accumulation Start Date container_solid->labeling container_liquid->labeling storage Store container in a designated Satellite Accumulation Area (SAA). Keep container closed. labeling->storage disposal Arrange for pickup by a licensed hazardous waste disposal company. storage->disposal

Caption: Decision workflow for proper segregation and handling of this compound waste.

Detailed Steps:

  • Container Selection: Choose a waste container that is in good condition, leak-proof, has a secure lid, and is chemically compatible with the waste. For liquid waste, ensure compatibility with any solvents used.[7][9]

  • Labeling: The moment the first drop of waste enters the container, it must be labeled.[7] The label must clearly state:

    • The words "Hazardous Waste ".[9]

    • The full chemical name: "This compound ". If it's a solution, list all chemical components and their approximate percentages.

    • The date when waste was first added (the "accumulation start date").[7]

  • Accumulation in a Satellite Accumulation Area (SAA): Store the waste container in a designated SAA within the laboratory.[6][10] This area must be at or near the point of waste generation and under the control of laboratory personnel.[9][10] The container must remain closed at all times except when actively adding waste.[6][9]

  • Professional Disposal: The final disposal must be managed by a licensed and certified hazardous waste disposal company.[9] These professionals are equipped to transport and dispose of chemical waste in compliance with all local, state, and federal regulations, including those from the Environmental Protection Agency (EPA).[5][6][15]

Spill Management

In the event of a spill, prompt and correct action is critical.

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large, evacuate the laboratory.

  • Control & Ventilate: Ensure the area is well-ventilated, preferably by containing the spill within a chemical fume hood.

  • Containment: For small spills, use an inert, non-combustible absorbent material like sand, vermiculite, or a commercial chemical spill pillow.[14][16]

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[14] Avoid creating dust.[14]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol or acetone), collecting all cleaning materials (wipes, etc.) as hazardous waste.

  • Reporting: Report the spill to your institution's Environmental Health & Safety (EHS) department.

This guide is intended to provide a robust framework for the safe handling and disposal of this compound. Always consult your institution's specific waste management policies and your EHS department for guidance.

References

  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency. [Link]

  • The Essential Guide to Sustainability and Compliance for Industrial Waste Management. Crystal Clean. [Link]

  • EPA Hazardous Waste Management. Axonator. [Link]

  • Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • 5-Nitroquinoline | C9H6N2O2 | CID 11829. PubChem, National Institutes of Health. [Link]

  • Biodegradation of Nitroaromatic Compounds and Explosives. Center for Public Environmental Oversight (CPEO). [Link]

  • 8-Nitroquinoline | C9H6N2O2 | CID 11830. PubChem, National Institutes of Health. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt (PTB). [Link]

  • 2-Methylquinolin-4-ol | C10H9NO | CID 69089. PubChem, National Institutes of Health. [Link]

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison, BME Shared Labs. [Link]

  • RCRA Hazardous Waste F list. U.S. Environmental Protection Agency. [Link]

  • Waste Code. U.S. Environmental Protection Agency. [Link]

  • EPA Hazardous Waste Codes. U.S. Environmental Protection Agency. [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency. [Link]

  • Frequently-used federal hazardous waste codes. State of Michigan. [Link]

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A Senior Application Scientist's Guide to the Safe Handling of 2-Methyl-6-nitroquinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides essential, immediate safety and logistical information for handling 2-Methyl-6-nitroquinolin-4-ol, a compound with potential biological activity. The following protocols are designed to ensure your safety and the integrity of your research.

Understanding the Hazard Landscape

Anticipated Hazards Include:

  • Acute Toxicity: Harmful or toxic if swallowed, in contact with skin, or if inhaled.[3][4][5]

  • Skin and Eye Damage: Causes skin irritation and is likely to cause serious eye damage.[6][7][8]

  • Long-Term Health Effects: Suspected of causing genetic defects and may cause cancer.[1][9] There is also a risk of damage to organs through prolonged or repeated exposure.[3]

  • Respiratory Irritation: May cause respiratory irritation.[6][8]

  • Environmental Hazards: Toxic to aquatic life with long-lasting effects.[1][3]

Given these potential hazards, a comprehensive approach to personal protective equipment (PPE) is not just recommended, it is imperative.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE is a critical control measure to prevent exposure.[10] The following table outlines the minimum PPE requirements for handling this compound.

Body Part Required PPE Rationale and Best Practices
Hands Double-gloving with nitrile gloves.The outer glove should be changed immediately upon known or suspected contact with the compound. Thicker gloves generally offer better protection.[11] Always wash hands thoroughly after handling.[1][7]
Eyes/Face Chemical safety goggles and a face shield.Standard safety glasses are insufficient. Goggles provide a seal against splashes, while a face shield offers an additional layer of protection for the entire face.[11]
Body A lab coat, supplemented with a chemically resistant gown.A disposable gown worn over a standard lab coat provides a barrier against spills and contamination.[11] All protective clothing should be removed before leaving the laboratory.[1]
Respiratory A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.Due to the potential for respiratory irritation and toxicity if inhaled, respiratory protection is crucial, especially when handling the solid compound or preparing solutions.[1][4]

Operational Plan: From Receipt to Disposal

A meticulous operational plan is essential for minimizing risk. The following workflow provides a step-by-step guide for the safe handling of this compound.

cluster_receiving Receiving and Storage cluster_handling Handling and Use cluster_disposal Decontamination and Disposal receiving Receiving: - Inspect container for damage. - Verify label. storage Storage: - Store in a cool, dry, well-ventilated area. - Keep container tightly closed. - Store locked up. receiving->storage Secure Storage ppe Don Appropriate PPE storage->ppe fume_hood Work in a certified chemical fume hood. ppe->fume_hood weighing Weighing: - Use a balance inside the fume hood or in a ventilated enclosure. fume_hood->weighing solution_prep Solution Preparation: - Add solid to solvent slowly. - Avoid generating dust. weighing->solution_prep experiment Experimental Use: - Maintain containment. - Label all containers clearly. solution_prep->experiment decontamination Decontamination: - Clean work surfaces thoroughly. - Decontaminate equipment. experiment->decontamination waste_disposal Waste Disposal: - Dispose of as hazardous waste. - Follow all institutional and local regulations. decontamination->waste_disposal

Caption: Workflow for the safe handling of this compound.

Step-by-Step Protocol:

  • Receiving and Inspection: Upon receipt, carefully inspect the container for any signs of damage. Verify that the label correctly identifies the contents.

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4] The container should be kept tightly closed and stored in a locked cabinet or area with restricted access.[1][3]

  • Preparation and PPE: Before handling, ensure you are wearing all the required PPE as detailed in the table above.

  • Engineering Controls: All work with this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]

  • Handling:

    • When weighing the solid, use a balance inside the fume hood or a ventilated balance enclosure to prevent the dispersal of dust.

    • When preparing solutions, add the solid compound to the solvent slowly to avoid splashing.

    • Clearly label all containers with the compound's name and any known hazards.

  • Decontamination: After each use, thoroughly decontaminate all work surfaces and equipment.

  • Waste Disposal: Dispose of all waste, including empty containers and contaminated PPE, as hazardous waste in accordance with all local, state, and federal regulations.[3][4] Do not dispose of this compound down the drain, as it is toxic to aquatic life.[1][3]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[7][9] Seek immediate medical attention.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][9]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][9]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][4]

  • Spill: Evacuate the area. For a small spill, and only if you are trained to do so, carefully clean up the spill using appropriate absorbent materials and place the waste in a sealed container for disposal.[7] For a large spill, evacuate the laboratory and contact your institution's environmental health and safety department.

By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound, ensuring a safe laboratory environment for yourself and your colleagues.

References

  • Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methyl-6-nitroquinoline. PubChem. Retrieved from [Link]

  • Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • American Society of Health-System Pharmacists. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • University of Cyprus. (2024, April). LABORATORY HEALTH & SAFETY RULES. Retrieved from [Link]

  • Chemius. (n.d.). nitro razredčilo. Retrieved from [Link]

  • Chemistry For Everyone. (2025, July 11). How To Store Nitrocellulose? YouTube. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • SKAN AG. (n.d.). Personal Protective Equipment (PPE) for Cytostatics. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methylquinolin-4-ol. PubChem. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.